molecular formula C4H2Cl2N4O2 B1338105 3,6-Dichloro-5-nitropyridazin-4-amine CAS No. 28682-68-0

3,6-Dichloro-5-nitropyridazin-4-amine

Cat. No.: B1338105
CAS No.: 28682-68-0
M. Wt: 208.99 g/mol
InChI Key: YFPAFTNZJFLJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-5-nitropyridazin-4-amine (: 28682-68-0 ) is a high-purity heterocyclic building block of interest in scientific research and development. This compound, with the molecular formula C4H2Cl2N4O2 and a molecular weight of 208.99 g/mol, is characterized by its nitro and amine functional groups, which make it a versatile intermediate for further chemical synthesis . It is supplied with a guaranteed purity of 97.00% or higher . As a key scaffold, it is primarily used in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research where the pyridazine core is a common structural feature. Researchers value this compound for its potential in constructing libraries of compounds for biological activity screening. Proper handling and storage are essential; it should be stored in a cool, dry, and well-ventilated area, away from incompatible substances . This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

3,6-dichloro-5-nitropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPAFTNZJFLJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512786
Record name 3,6-Dichloro-5-nitropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28682-68-0
Record name 3,6-Dichloro-5-nitropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical guide on the proposed synthesis and characterization of 3,6-dichloro-5-nitropyridazin-4-amine. This compound, featuring a highly functionalized pyridazine core, is a potentially valuable building block in medicinal chemistry and materials science. This guide details a plausible synthetic route, comprehensive experimental protocols, and expected analytical data based on established chemical principles and spectroscopic correlations. All quantitative data are summarized in tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

The pyridazine nucleus is a key scaffold in numerous pharmacologically active compounds. The introduction of multiple, diverse functional groups—such as halogens, amines, and nitro groups—provides versatile handles for further chemical modification. This compound is a compound of interest due to its potential as a precursor for the development of novel kinase inhibitors, agricultural chemicals, and other advanced materials. The strategic placement of its functional groups allows for selective chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group. This guide outlines a proposed method for its synthesis and a detailed plan for its structural characterization.

Proposed Synthesis Pathway

The proposed synthesis involves the nitration of a precursor, 3,6-dichloropyridazin-4-amine. This reaction is an electrophilic aromatic substitution, where the pyridazine ring, activated by the amino group, is nitrated using a standard nitrating mixture of sulfuric and nitric acids. The reaction is modeled after similar nitrations of halogenated amino-heterocycles[1].

G cluster_0 Synthesis Pathway Start 3,6-Dichloropyridazin-4-amine Product This compound Start->Product  Conc. H₂SO₄,  Fuming HNO₃,  0-5 °C  

Caption: Proposed synthesis of this compound.

Characterization Summary

Following successful synthesis, the structure and purity of this compound would be confirmed using a suite of analytical techniques. The expected data are summarized below.

Physical Properties
PropertyExpected Value
Molecular FormulaC₄H₂Cl₂N₄O₂
Molecular Weight208.99 g/mol
AppearanceYellow to orange crystalline solid
Melting Point>200 °C (Decomposition expected)
SolubilitySoluble in DMSO, DMF; sparingly soluble in acetone, ethyl acetate; insoluble in water, hexanes.
Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H ~8.20 Broad Singlet -NH₂ (2H)
¹³C ~155.8 Singlet C3 (-C-Cl)
¹³C ~152.1 Singlet C6 (-C-Cl)
¹³C ~143.5 Singlet C5 (-C-NO₂)

| ¹³C | ~131.7 | Singlet | C4 (-C-NH₂) |

Table 2: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment of Vibration
3450 - 3300 Medium N-H Asymmetric & Symmetric Stretch (Primary Amine)[2]
1640 - 1610 Strong N-H Bending (Scissoring)[2]
1550 - 1520 Strong N-O Asymmetric Stretch (Nitro Group)
1360 - 1330 Strong N-O Symmetric Stretch (Nitro Group)
1580 - 1400 Medium C=C and C=N Aromatic Ring Stretching

| 850 - 750 | Strong | C-Cl Stretch |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ionization Mode Parameter Expected Value
ESI+ Calculated [M+H]⁺ m/z 209.9628
ESI+ Isotopic Pattern Characteristic pattern for two chlorine atoms (approx. 100:65:10 intensity for M, M+2, M+4 peaks)

| ESI+ | Key Fragmentation Ions | [M+H-NO₂]⁺, [M+H-Cl]⁺ |

Experimental Protocols

Synthesis of this compound

Safety Precaution: This procedure involves highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5 mL). Cool the flask to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly and portion-wise, add 3,6-dichloropyridazin-4-amine (1.0 g, 6.13 mmol) to the sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all solid has dissolved.

  • Nitration: Cool the resulting solution to 0-5 °C. Add fuming nitric acid (HNO₃, 1.5 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C[1].

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5 °C for 4-6 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A yellow precipitate is expected to form.

  • Isolation: Allow the mixture to stir for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake sequentially with cold water (3 x 20 mL) and a small amount of cold ethanol. Dry the product under vacuum at 50 °C to yield this compound. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by flash column chromatography.

Characterization Protocols
  • Nuclear Magnetic Resonance (NMR): Dissolve approximately 10-15 mg of the dried product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

  • Infrared (IR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing approximately 1-2 mg of the product. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectrometry (MS): Prepare a dilute solution (approx. 10 µg/mL) of the product in an appropriate solvent such as acetonitrile or methanol. Analyze using an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the exact mass and isotopic distribution[3].

General Experimental Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the identity and purity of the target compound.

G cluster_1 Experimental Workflow A Synthesis (Nitration Reaction) B Reaction Workup (Ice Quenching) A->B C Isolation (Vacuum Filtration) B->C D Purification (Washing / Recrystallization) C->D E Structural Confirmation D->E F NMR Spectroscopy (¹H, ¹³C) E->F G Mass Spectrometry (HRMS) E->G H IR Spectroscopy E->H I Final Product (Pure Compound) F->I G->I H->I

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Spectroscopic Data for 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3,6-dichloro-5-nitropyridazin-4-amine. Due to the absence of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed hypothetical experimental protocols for the synthesis and spectroscopic analysis of the title compound are also presented to facilitate future research and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including dichloropyridazines, aminopyridazines, and aromatic nitro compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~8.0 - 8.5Broad Singlet2H-NH₂

Note on Predicted ¹H NMR Spectrum: The pyridazine ring itself does not have any protons attached to its carbon atoms. Therefore, the only expected signal in the ¹H NMR spectrum is from the amine (-NH₂) protons. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, the amine protons are expected to appear as a broad singlet in the downfield region.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~155 - 160C4-NH₂
~150 - 155C3-Cl
~145 - 150C6-Cl
~130 - 135C5-NO₂

Note on Predicted ¹³C NMR Spectrum: The chemical shifts in the ¹³C NMR spectrum are influenced by the electronic effects of the substituents on the pyridazine ring. The carbon atom attached to the amino group (C4) is expected to be the most downfield due to the combined effects of the nitrogen and the aromatic ring. The carbons attached to the chlorine atoms (C3 and C6) will also be in the downfield region. The carbon bearing the nitro group (C5) is also expected to be significantly deshielded. The exact chemical shifts can be further refined with computational predictions.

Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretch (asymmetric and symmetric)
1640 - 1600MediumN-H bend
1550 - 1475StrongAsymmetric NO₂ stretch
1360 - 1290StrongSymmetric NO₂ stretch
1350 - 1250MediumC-N stretch (aromatic amine)
850 - 750StrongC-Cl stretch

Note on Predicted IR Spectrum: The IR spectrum is expected to show characteristic absorption bands for the amine and nitro functional groups. The N-H stretching of the primary amine will likely appear as two sharp bands. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be very strong and are key diagnostic peaks.[1][2][3][4][5] The C-Cl stretching vibrations will also be present in the fingerprint region.

Predicted Mass Spectrometry Data
m/zInterpretation
[M]⁺, [M+2]⁺, [M+4]⁺Molecular ion peak cluster
[M-NO₂]⁺Loss of the nitro group
[M-Cl]⁺Loss of a chlorine atom
[M-Cl-NO₂]⁺Subsequent loss of a chlorine and a nitro group

Note on Predicted Mass Spectrum: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Fragmentation is likely to occur through the loss of the nitro group and/or a chlorine atom. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from a known procedure for a structurally similar compound, 4,6-dichloro-3-nitro-2-pyridinamine.[6]

Materials:

  • 3,4,6-trichloro-5-nitropyridazine

  • Ammonia (aqueous solution, 28-30%)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4,6-trichloro-5-nitropyridazine in 100 mL of ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add 50 mL of a 28-30% aqueous ammonia solution to the cooled mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain this compound.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

2.2.2. Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried product or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

  • Instrument: A mass spectrometer, preferably a high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻. The characteristic isotopic pattern for two chlorine atoms should be observed.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Synthesis_Workflow reagent1 3,4,6-trichloro-5-nitropyridazine reaction_step Nucleophilic Aromatic Substitution reagent1->reaction_step reagent2 NH₃ (aq) reagent2->reaction_step product This compound reaction_step->product Ethanol, Reflux

Caption: Proposed synthesis of this compound.

References

In-depth Technical Guide on 3,6-dichloro-5-nitropyridazin-4-amine: Data Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the physical and chemical properties, experimental protocols, and biological activities of 3,6-dichloro-5-nitropyridazin-4-amine has revealed a significant lack of available scientific literature and data for this specific compound. The provided CAS number was also found to be incorrect for the requested molecule. Consequently, it is not possible to provide an in-depth technical guide as requested.

While information on the target pyridazine derivative is unavailable, this guide presents a summary of the closest chemical analogs found in the scientific literature: dichloronitropyridinamines. This information is intended to provide researchers, scientists, and drug development professionals with relevant data on a structurally related class of compounds.

Closest Analogs: Dichloronitropyridinamines

The primary analogs for which data could be retrieved are isomers of dichloronitropyridinamine. These compounds share a similar arrangement of functional groups—two chlorine atoms, a nitro group, and an amino group—on a six-membered nitrogen-containing aromatic ring, but with a pyridine core instead of a pyridazine core.

Physical and Chemical Properties

The physical and chemical properties of two notable dichloronitropyridinamine isomers are summarized in the table below. These compounds are generally light yellow to beige solids with limited solubility in low-polarity organic solvents but better solubility in polar organic solvents.[1][2]

Property2,6-dichloro-3-nitropyridin-4-amine4,6-dichloro-3-nitropyridin-2-amine
Molecular Formula C₅H₃Cl₂N₃O₂C₅H₃Cl₂N₃O₂
Molecular Weight 208.00 g/mol [3]208.00 g/mol
CAS Number 2897-43-0[3]37660-64-3[4]
Appearance Light yellow to beige solid[1]Yellow solid
Melting Point 148-150°C[1]208°C[5]
Boiling Point 426.6°C at 760 mmHg[1]Not available
Solubility Soluble in chloroform, methanol[6]Not available
Storage Conditions -20°C Freezer, Under Inert Atmosphere[1]2-8°C, inert atmosphere[4]
Synthesis and Reactivity

The synthesis of dichloronitropyridinamines typically involves a multi-step process. A common synthetic route starts with a dichloropyridine, which undergoes nitration using a mixture of concentrated nitric and sulfuric acids.[7] The resulting dichloronitropyridine can then be aminated, for example, through ammonolysis using aqueous ammonia in a solvent like methanol, to yield the final product.[7] The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitro and chloro groups, makes these compounds susceptible to nucleophilic aromatic substitution, where a chlorine atom can be displaced by a nucleophile.[2]

A generalized synthetic workflow for the preparation of a dichloronitropyridinamine is depicted below.

Synthetic Workflow Dichloropyridine Dichloropyridine Nitration Nitration (HNO₃, H₂SO₄) Dichloropyridine->Nitration Dichloronitropyridine Dichloronitropyridine Nitration->Dichloronitropyridine Amination Amination (e.g., NH₃/Methanol) Dichloronitropyridine->Amination FinalProduct Dichloronitropyridinamine Amination->FinalProduct

Generalized synthesis of dichloronitropyridinamines.
Potential Applications and Biological Activity

Dichloronitropyridinamines and related compounds are primarily utilized as intermediates in organic synthesis.[2] They serve as versatile building blocks for the creation of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[8] For instance, they are used in the development of herbicides and pesticides.[8] In the pharmaceutical sector, these compounds are intermediates in the synthesis of various active pharmaceutical ingredients.[5][8] For example, 4,6-dichloro-3-nitropyridin-2-amine is used in the preparation of mTOR inhibitors.[5] The unique combination of functional groups allows for further chemical modifications to generate a diverse range of biologically active molecules.[8]

No specific signaling pathways involving these dichloronitropyridinamine analogs were identified in the literature search.

Safety and Handling

Dichloronitropyridinamines are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] They can also cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling these compounds. They should be stored in a cool, dark, and inert atmosphere.[1][4]

References

3,6-dichloro-5-nitropyridazin-4-amine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound 3,6-dichloro-5-nitropyridazin-4-amine is not listed in major chemical databases and appears to be a novel or sparsely documented chemical entity. As such, a specific CAS number cannot be provided. This guide presents a scientifically grounded, hypothetical pathway for its synthesis and predicted properties based on established chemical principles and data from closely related analogues.

Executive Summary

This technical guide provides a comprehensive overview of the hypothetical compound this compound, tailored for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for the target compound, this document outlines a plausible synthetic route, detailed experimental protocols for each synthetic step based on analogous reactions, and predicted physicochemical properties. The proposed synthesis starts from the commercially available precursor, 3,6-dichloropyridazine. The key transformations involve a regioselective amination followed by nitration. All quantitative data for known precursors and predicted data for the target compound are summarized in structured tables. Visualizations of the synthetic pathway and experimental workflows are provided using Graphviz diagrams to ensure clarity.

Molecular Structure and Physicochemical Properties

The proposed molecular structure for this compound is presented below. The physicochemical properties of the known precursor, 4-amino-3,6-dichloropyridazine, are provided for reference, alongside predicted properties for the target compound.

Table 1: Physicochemical Properties of 4-amino-3,6-dichloropyridazine and Predicted Properties for this compound.

Property4-amino-3,6-dichloropyridazineThis compound (Predicted)
CAS Number 823-58-5[1]Not Available
Molecular Formula C₄H₃Cl₂N₃C₄H₂Cl₂N₄O₂
Molecular Weight 163.99 g/mol 208.99 g/mol
Appearance SolidYellow Solid (predicted)
Melting Point Not specified>200 °C (decomposes)
Boiling Point Not availableNot available
Solubility Soluble in polar organic solventsSparingly soluble in polar organic solvents
pKa Not available~ 1-2 (predicted, due to electron-withdrawing groups)

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound is proposed, commencing with the commercially available 3,6-dichloropyridazine. The pathway involves two key steps: regioselective amination and subsequent nitration.

G Proposed Synthesis of this compound A 3,6-Dichloropyridazine B 4-Amino-3,6-dichloropyridazine A->B Amination (e.g., NH₃ or protected amine) C This compound B->C Nitration (HNO₃/H₂SO₄)

Caption: A two-step synthetic pathway to the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous compounds.

Step 1: Synthesis of 4-amino-3,6-dichloropyridazine from 3,6-dichloropyridazine

This procedure is based on the known reactivity of 3,6-dichloropyridazine with nucleophiles.[2][3]

Materials:

  • 3,6-dichloropyridazine (1.0 equiv)

  • Ammonia (aqueous solution, excess) or a suitable amine source

  • Ethanol

  • Pressure vessel

  • Standard laboratory glassware

Procedure:

  • In a pressure-rated vessel, dissolve 3,6-dichloropyridazine (1.0 equiv) in ethanol.

  • Add an excess of aqueous ammonia to the solution.

  • Seal the vessel and heat the mixture to 120-150 °C.

  • Maintain the reaction at this temperature for 12-24 hours, with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction vessel to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4-amino-3,6-dichloropyridazine.

G Workflow for Amination cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve 3,6-dichloropyridazine in ethanol B Add excess aqueous ammonia A->B C Seal in pressure vessel B->C D Heat to 120-150 °C for 12-24h C->D E Monitor by TLC/GC-MS D->E F Cool to room temperature E->F G Remove solvent in vacuo F->G H Purify by recrystallization or column chromatography G->H

Caption: Experimental workflow for the synthesis of the amine precursor.

Step 2: Synthesis of this compound from 4-amino-3,6-dichloropyridazine

This nitration protocol is adapted from procedures for similar electron-rich heterocyclic amines.[4][5]

Materials:

  • 4-amino-3,6-dichloropyridazine (1.0 equiv)

  • Concentrated sulfuric acid (98%)

  • Fuming nitric acid (90%)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Carefully add 4-amino-3,6-dichloropyridazine (1.0 equiv) in portions to concentrated sulfuric acid, while maintaining the temperature below 10 °C using an ice bath. Stir until all the solid has dissolved.

  • Cool the mixture to 0-5 °C.

  • Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Potential Applications in Drug Development

Substituted pyridazine derivatives are known to exhibit a wide range of biological activities.[3] The introduction of a nitro group, a common pharmacophore, can modulate the electronic properties and biological activity of a molecule. The target compound, this compound, could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or anti-proliferative agents. The two chlorine atoms offer sites for further functionalization through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

References

Solubility Profile of 3,6-dichloro-5-nitropyridazin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,6-dichloro-5-nitropyridazin-4-amine in common organic solvents. As of the date of this document, specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, to provide valuable insights for researchers, this guide presents solubility data for the closely related analog, 4-amino-3,6-dichloropyridazine. It is crucial to note that the absence of the nitro group in this analog will influence its solubility characteristics compared to the target compound. Furthermore, this guide furnishes a comprehensive, standardized experimental protocol for determining the solubility of this compound, enabling researchers to generate precise data for their specific applications. A logical workflow for this experimental procedure is also provided in a visual format.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its unique structural features. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing suitable formulation methodologies. Solubility is a critical physicochemical parameter that directly impacts a compound's bioavailability and efficacy. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.

Solubility Data of a Structural Analog: 4-amino-3,6-dichloropyridazine

Table 1: Solubility of 4-amino-3,6-dichloropyridazine (ADCP) in Various Organic Solvents at Different Temperatures [1][2]

Temperature (K)Methanol (Mole Fraction)Ethanol (Mole Fraction)Acetone (Mole Fraction)Dichloromethane (Mole Fraction)Ethyl Acetate (Mole Fraction)1,4-Dioxane (Mole Fraction)Tetrahydrofuran (Mole Fraction)
278.150.001980.001350.006320.004950.003980.008910.01122
283.150.002510.001740.007850.006210.004970.010960.01380
288.150.003160.002220.009650.007690.006150.013390.01688
293.150.003950.002810.011800.009450.007560.016280.02056
298.150.004910.003540.014390.011560.009260.019710.02495
303.150.006080.004440.017510.014090.011300.023790.03018
308.150.007510.005550.021260.017110.013750.028640.03639
313.150.009240.006910.025750.020720.016680.034390.04376
318.150.011340.008580.031110.025030.020170.041190.05247
323.150.013880.010610.037480.030190.024320.049210.06275
328.150.016930.013090.045010.036320.029260.058630.07485
333.150.020590.016090.053860.043590.035110.069670.08906

Disclaimer: This data is for the structural analog 4-amino-3,6-dichloropyridazine and should be used as a qualitative guide for solvent selection for this compound.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol is essential. The following methodology, based on common practices for solubility determination of organic compounds, is recommended.[3][4][5][6][7]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for spectroscopic method)

Procedure: Gravimetric Method
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature.

    • Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

  • Quantification of Solute:

    • Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried residue.

    • The difference between the final and initial mass of the vial gives the mass of the dissolved this compound.

  • Calculation of Solubility:

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction, based on the mass of the dissolved solute and the initial volume or mass of the solvent.

Procedure: Chromatographic/Spectroscopic Method (Recommended for higher accuracy)
  • Preparation of Saturated Solutions and Sample Collection: Follow steps 1 and 2 as described in the Gravimetric Method.

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Analysis:

    • Analyze the filtered saturated solution and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sampling and Filtration cluster_quant Quantification cluster_grav Gravimetric Method cluster_spec Spectroscopic/Chromatographic Method cluster_calc Final Calculation prep1 Add excess solute to a known volume of solvent prep2 Equilibrate at constant temperature with agitation (24-48h) prep1->prep2 sampling1 Allow excess solid to settle prep2->sampling1 sampling2 Withdraw supernatant with a pre-warmed syringe sampling1->sampling2 sampling3 Filter through a 0.45 µm syringe filter into a pre-weighed vial sampling2->sampling3 quant_method Select Quantification Method sampling3->quant_method grav1 Evaporate solvent completely quant_method->grav1 Gravimetric spec1 Prepare standard solutions of known concentrations quant_method->spec1 Spectroscopic/ Chromatographic grav2 Weigh the vial with the dried residue grav1->grav2 grav3 Calculate mass of dissolved solute grav2->grav3 calc1 Calculate solubility (e.g., g/L, mol/L) grav3->calc1 spec2 Analyze filtered sample and standards (HPLC/UV-Vis) spec1->spec2 spec3 Generate calibration curve spec2->spec3 spec4 Determine concentration from calibration curve spec3->spec4 spec4->calc1

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this guide provides a practical starting point for researchers. The solubility data of the structural analog, 4-amino-3,6-dichloropyridazine, offers a preliminary basis for solvent selection. More importantly, the detailed experimental protocol and workflow presented herein equip scientists with the necessary methodology to accurately determine the solubility of this compound in-house. Such data is indispensable for the rational design of synthetic and purification processes and for the successful development of novel therapeutics based on this scaffold.

References

The Nitro Group in 3,6-dichloro-5-nitropyridazin-4-amine: A Gateway to Novel Chemical Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dichloro-5-nitropyridazin-4-amine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. Its structure, featuring a pyridazine core substituted with two chlorine atoms, an amino group, and a strongly electron-withdrawing nitro group, offers multiple reaction sites for chemical modification. The interplay of these functional groups, particularly the reactivity conferred by the nitro group, makes this molecule a subject of interest for creating diverse molecular libraries. This guide provides a comprehensive overview of the reactivity of the nitro group in this compound, including its role in activating the pyridazine ring towards nucleophilic aromatic substitution and its susceptibility to reduction, paving the way for further derivatization. While specific experimental data for this exact molecule is limited in publicly accessible literature, its reactivity can be reliably inferred from the well-established chemistry of analogous dichloronitropyridazines and related heterocyclic systems.

Molecular Structure and Properties

PropertyValue
CAS Number 28682-68-0[1][2][3]
Molecular Formula C₄H₂Cl₂N₄O₂
Molecular Weight 208.99 g/mol

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the pyridazine ring in this compound. Its primary roles are the activation of the ring for nucleophilic aromatic substitution (SNAr) and its ability to be reduced to various other nitrogen-containing functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient, and the presence of the nitro group further enhances this property, making the ring highly susceptible to nucleophilic attack.[4] The two chlorine atoms serve as excellent leaving groups in SNAr reactions.

The regioselectivity of nucleophilic attack is governed by the electronic stabilization of the intermediate Meisenheimer complex. The nitro group provides significant resonance stabilization to a negative charge at the adjacent carbon atoms. In this compound, the positions ortho and para to the nitro group are activated. Therefore, nucleophilic substitution is expected to occur at the C-6 position, which is para to the nitro group. The amino group at C-4 is a strong electron-donating group and will direct nucleophiles away from its adjacent positions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

NucleophileReagents and ConditionsExpected Product
Primary/Secondary AminesAmine, Base (e.g., Et₃N, K₂CO₃), Polar aprotic solvent (e.g., ACN, DMF), 25-80°C6-(Alkyl/Aryl)amino-3-chloro-5-nitropyridazin-4-amine
AlkoxidesNaOR/ROH, Room temperature to reflux6-Alkoxy-3-chloro-5-nitropyridazin-4-amine
ThiolatesNaSR/Solvent (e.g., DMF, EtOH)6-(Alkyl/Aryl)thio-3-chloro-5-nitropyridazin-4-amine
HydroxideNaOH or KOH in water/dioxane, heat6-Hydroxy-3-chloro-5-nitropyridazin-4-amine

Experimental Protocol: General Procedure for Amination (Inferred)

  • To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF, add the desired primary or secondary amine (1.1 equiv.).

  • Add a base, such as triethylamine (1.2 equiv.) or potassium carbonate (2.0 equiv.), to the reaction mixture.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Generalized SNAr mechanism on the pyridazine core.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, which opens up a plethora of subsequent chemical transformations, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. The choice of reducing agent is critical to achieve the desired product and to avoid unwanted side reactions, such as the reduction of the chloro substituents.

Table 2: Common Reagents for Nitro Group Reduction

ReagentConditionsProductNotes
Fe / NH₄Cl or Fe / Acetic AcidAqueous or alcoholic solvent, heat3,6-dichloro-pyridazine-4,5-diamineMild and often chemoselective.
SnCl₂·2H₂OHCl, Ethanol, heat3,6-dichloro-pyridazine-4,5-diamineEffective but can be harsh.
H₂ / Pd/CMethanol or Ethanol, room temperature, atmospheric pressure3,6-dichloro-pyridazine-4,5-diamineMay also cause dehalogenation.
Sodium Dithionite (Na₂S₂O₄)Water/Dioxane, heat3,6-dichloro-pyridazine-4,5-diamineA milder alternative.

Experimental Protocol: General Procedure for Nitro Group Reduction with Iron (Inferred)

  • In a round-bottom flask, suspend this compound (1.0 equiv.) in a mixture of ethanol and water.

  • Add iron powder (3.0-5.0 equiv.) and ammonium chloride (1.0 equiv.).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or recrystallization if necessary.

Nitro_Reduction start This compound -NO2 intermediate1 Nitroso Intermediate -NO start->intermediate1 [H] intermediate2 Hydroxylamine Intermediate -NHOH intermediate1->intermediate2 [H] product 3,6-dichloropyridazine-4,5-diamine -NH2 intermediate2->product [H]

Caption: Stepwise reduction of the nitro group.

Spectroscopic Data (Predicted)

  • ¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the amino protons (NH₂) and a singlet for the aromatic proton on the pyridazine ring. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

  • ¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyridazine ring. The carbons attached to chlorine and the nitro group will be significantly deshielded and appear at a lower field.

  • IR Spectroscopy: The spectrum will exhibit characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-Cl stretching in the fingerprint region.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis a Dissolve Reactant in Solvent b Add Nucleophile and Base a->b c Heat and Stir b->c d Solvent Removal c->d e Aqueous Extraction d->e f Drying and Concentration e->f g Column Chromatography f->g h Characterization (NMR, MS) g->h

Caption: A typical experimental workflow.

Conclusion

This compound is a promising scaffold for chemical synthesis due to the versatile reactivity imparted by its nitro group. The strong activation of the pyridazine ring towards nucleophilic aromatic substitution allows for the introduction of a wide range of functional groups at the C-6 position. Furthermore, the nitro group itself can be readily transformed into an amino group, providing another handle for derivatization. This technical guide, based on established chemical principles and data from analogous compounds, provides a framework for researchers to explore the rich chemistry of this molecule and unlock its potential in the development of new pharmaceuticals and advanced materials. Further experimental validation of the predicted reactivity is encouraged to fully elucidate the chemical space accessible from this versatile building block.

References

An In-depth Technical Guide to the Electronic Properties of Dichloronitropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties of dichloronitropyridazine derivatives. Given the limited direct research on this specific class of compounds, this guide synthesizes information from closely related pyridazine and nitropyridine derivatives to present a predictive framework for their electronic behavior. It details experimental protocols for key analytical techniques, including cyclic voltammetry, UV-Vis spectroscopy, and fluorescence spectroscopy. Furthermore, it outlines computational approaches, such as Density Functional Theory (DFT), for theoretical analysis of their electronic structure. The guide is intended to serve as a foundational resource for researchers initiating studies on the synthesis and electronic characterization of novel dichloronitropyridazine compounds for potential applications in medicinal chemistry and materials science.

Introduction

Dichloronitropyridazine derivatives represent a class of heterocyclic compounds with significant potential in various scientific fields, particularly in drug discovery and materials science. The electronic properties of these molecules, governed by the interplay of the electron-withdrawing nitro group and the chloro-substituents on the pyridazine ring, are crucial in determining their reactivity, intermolecular interactions, and photophysical behavior. A thorough understanding of these properties is paramount for the rational design of new molecules with tailored functionalities.

This guide provides a detailed examination of the experimental and computational techniques employed to elucidate the electronic characteristics of these compounds. While specific data on dichloronitropyridazine derivatives is scarce in the current literature, this document leverages data from analogous compounds to provide a robust predictive framework.

Core Electronic Properties and Their Significance

The key electronic properties of interest for dichloronitropyridazine derivatives include:

  • Redox Potentials: These values, determined by techniques like cyclic voltammetry, indicate the ease with which a molecule can be oxidized or reduced. This is critical for understanding potential metabolic pathways, designing redox-active materials, and predicting reactivity.

  • Electron Affinity and Ionization Potential: These fundamental properties, often calculated computationally, relate to the ability of a molecule to accept or donate an electron, respectively. They are directly linked to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO-LUMO Energy Gap: This energy difference is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

  • Absorption and Emission Spectra: Determined by UV-Vis and fluorescence spectroscopy, these spectra reveal how the molecules interact with light. The wavelengths of maximum absorption (λmax) and emission (λem), along with the fluorescence quantum yield, are crucial for applications in imaging, sensing, and phototherapy.

  • Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-withdrawing groups can lead to ICT upon photoexcitation, a phenomenon that significantly influences the fluorescence properties and can be exploited in the design of molecular sensors.

Experimental Characterization

A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic properties of dichloronitropyridazine derivatives.

Data Presentation: Predicted Electronic Properties

Due to the limited availability of experimental data for dichloronitropyridazine derivatives, the following tables present predicted ranges and key parameters based on analogous compounds. These tables are intended to serve as a guide for expected experimental outcomes.

Table 1: Predicted Electrochemical Properties of Dichloronitropyridazine Derivatives

PropertyPredicted Range/ValueSignificance
Reduction Potential (V vs. Ag/AgCl)-0.5 to -1.5Indicates susceptibility to reduction, relevant for biological activity and material applications.
Oxidation Potential (V vs. Ag/AgCl)> +1.5 (often irreversible)Suggests high resistance to oxidation due to the electron-deficient ring.
HOMO Energy (eV)-7.0 to -8.5Reflects the energy required to remove an electron.
LUMO Energy (eV)-2.5 to -4.0Indicates the energy released when an electron is added.
HOMO-LUMO Gap (eV)3.5 to 5.0Correlates with chemical stability and the energy of electronic transitions.

Table 2: Predicted Spectroscopic Properties of Dichloronitropyridazine Derivatives

PropertyPredicted Range/ValueSignificance
Absorption Maximum (λmax, nm)280 - 350Corresponds to π → π* and n → π* electronic transitions.
Molar Absorptivity (ε, M⁻¹cm⁻¹)5,000 - 15,000A measure of the probability of the electronic transition.
Emission Maximum (λem, nm)400 - 550 (if fluorescent)The wavelength of emitted light after excitation.
Stokes Shift (nm)50 - 150The difference between λmax and λem, indicative of the change in geometry upon excitation.
Fluorescence Quantum Yield (ΦF)Low to moderate (0.01 - 0.3)The efficiency of the fluorescence process.
Experimental Protocols

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a compound.[1]

Objective: To determine the reduction and oxidation potentials of dichloronitropyridazine derivatives.

Methodology:

  • Solution Preparation: Prepare a 1 mM solution of the dichloronitropyridazine derivative in an appropriate organic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[2]

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[3]

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[2]

  • Data Acquisition:

    • Set the initial potential to a value where no faradaic current is observed.

    • Scan the potential towards negative values to observe reduction peaks and then reverse the scan towards positive potentials to observe the corresponding oxidation peaks of the reduced species.

    • Typical scan rates range from 20 to 200 mV/s.[3]

  • Internal Standard: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. This allows for accurate referencing of the measured potentials.[2]

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic and cathodic peak potentials. For irreversible processes, only the peak potential (Ep) is reported.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4]

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of dichloronitropyridazine derivatives.

Methodology:

  • Sample Preparation: Prepare a series of solutions of the dichloronitropyridazine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at known concentrations, typically in the range of 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Record a baseline spectrum with the cuvette filled only with the solvent.

  • Measurement: Record the absorption spectra of the sample solutions over a wavelength range of approximately 200 to 800 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[5]

Fluorescence spectroscopy is used to study the emission properties of fluorescent molecules.[6]

Objective: To determine the emission maxima (λem), Stokes shift, and fluorescence quantum yield (ΦF) of dichloronitropyridazine derivatives.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in an appropriate solvent.

  • Instrumentation: Use a spectrofluorometer.

  • Excitation and Emission Spectra:

    • Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

    • Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem) and scanning the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Computational Analysis

Computational chemistry provides invaluable insights into the electronic structure and properties of molecules, complementing experimental findings.[7]

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure of molecules.[7]

Objective: To calculate the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of dichloronitropyridazine derivatives.

Methodology:

  • Structure Input: Create a 3D model of the dichloronitropyridazine derivative.

  • Calculation Setup:

    • Choose a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

    • Follow with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

  • Property Calculation: From the optimized structure, calculate various electronic properties, including:

    • HOMO and LUMO energies.

    • The HOMO-LUMO energy gap.

    • Molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.

    • Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and hyperconjugative interactions.

Time-Dependent DFT (TD-DFT)

TD-DFT is used to calculate the excited-state properties of molecules.

Objective: To predict the UV-Vis absorption spectra of dichloronitropyridazine derivatives.

Methodology:

  • Calculation Setup: Using the DFT-optimized ground-state geometry, perform a TD-DFT calculation.

  • Data Analysis: The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths for the electronic transitions. This allows for a theoretical prediction of the UV-Vis spectrum, which can be compared with experimental data.

Visualizations

Workflow for Electronic Property Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Analysis synthesis Synthesis of Dichloronitropyridazine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification cv Cyclic Voltammetry purification->cv uv_vis UV-Vis Spectroscopy purification->uv_vis fluorescence Fluorescence Spectroscopy purification->fluorescence dft DFT Calculations (Geometry, HOMO/LUMO) purification->dft data_analysis Data Analysis & Interpretation cv->data_analysis Redox Potentials uv_vis->data_analysis λmax, ε fluorescence->data_analysis λem, ΦF td_dft TD-DFT (Excited States, UV-Vis Prediction) dft->td_dft dft->data_analysis HOMO/LUMO Energies td_dft->data_analysis Predicted λmax

Caption: Workflow for the comprehensive electronic characterization of dichloronitropyridazine derivatives.

Logical Relationship of Electronic Properties

logical_relationship cluster_structure Molecular Structure cluster_properties Fundamental Electronic Properties cluster_manifestations Observable Properties & Behavior structure Dichloronitropyridazine Core Structure & Substituents homo_lumo HOMO & LUMO Energies structure->homo_lumo determines energy_gap HOMO-LUMO Gap homo_lumo->energy_gap redox Redox Behavior (Cyclic Voltammetry) homo_lumo->redox spectroscopy Spectroscopic Properties (UV-Vis, Fluorescence) energy_gap->spectroscopy reactivity Chemical Reactivity energy_gap->reactivity

Caption: Interrelationship between molecular structure and key electronic properties.

Conclusion

The electronic properties of dichloronitropyridazine derivatives are of significant interest for the development of new functional molecules. This technical guide has provided a comprehensive framework for the characterization of these properties through a combination of experimental and computational methods. While direct experimental data on this specific class of compounds remains limited, the protocols and predictive data presented herein, based on analogous molecular systems, offer a solid foundation for future research. The systematic application of the described workflows will enable a deeper understanding of the structure-property relationships in dichloronitropyridazine derivatives, paving the way for their application in diverse areas of chemical science.

References

The Unfolding Potential of Substituted Nitropyridazines: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a nitro group to this heterocyclic system, creating nitropyridazines, significantly modulates its electronic properties and can confer a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of substituted nitropyridazines, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The structure-activity relationships (SAR) discussed herein aim to guide the rational design of novel and more potent nitropyridazine-based therapeutic agents.

Synthesis of Bioactive Nitropyridazines

The synthesis of substituted nitropyridazines is a cornerstone of research in this area, enabling the exploration of structure-activity relationships. A common and versatile method involves the nucleophilic substitution of a leaving group, typically a halogen, on the nitropyridazine ring with various nucleophiles. This approach allows for the introduction of a wide array of substituents, leading to diverse chemical libraries for biological screening.

A general synthetic strategy often begins with a commercially available or readily synthesized chloronitropyridazine. This precursor can then be reacted with a variety of amines, alcohols, or thiols to yield the corresponding substituted nitropyridazine derivatives. The reaction conditions can be tailored to the specific reactants, but often involve a base and a suitable solvent. Further modifications can be made to the introduced substituent to generate additional analogs.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_modification Further Modification Chloronitropyridazine Chloronitropyridazine Nucleophilic Substitution Nucleophilic Substitution Chloronitropyridazine->Nucleophilic Substitution Nucleophile (Amine, Alcohol, Thiol) Nucleophile (Amine, Alcohol, Thiol) Nucleophile (Amine, Alcohol, Thiol)->Nucleophilic Substitution Substituted Nitropyridazine Substituted Nitropyridazine Nucleophilic Substitution->Substituted Nitropyridazine Further Derivatization Further Derivatization Substituted Nitropyridazine->Further Derivatization Final Analog Final Analog Further Derivatization->Final Analog

A generalized workflow for the synthesis of substituted nitropyridazines.

Quantitative Biological Activity Data

The biological evaluation of substituted nitropyridazines has revealed a broad spectrum of activities. The following tables summarize the quantitative data for their anticancer, antimicrobial, and enzyme inhibitory effects, providing a basis for comparing the potency of different derivatives.

Table 1: Anticancer Activity of Substituted Nitropyridazines
Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference
Nitropyridine-linked 4-arylidenethiazolidin-4-onesVariousMTTModerate activity reported[1]
Spiro-pyrrolopyridazine SPP10MCF-7 (Breast)XTT2.31 ± 0.3
Pyridine-urea derivative 8eMCF-7 (Breast)MTT0.22 (48h), 0.11 (72h)[2]
Pyridine-urea derivative 8nMCF-7 (Breast)MTT1.88 (48h), 0.80 (72h)[2]
Pyrazolo[3,4-d]pyrimidine derivative 4BEL-7402 (Hepatoma)MTT25.5[3]
Pyrazolo[3,4-d]pyrimidine derivative 4SMMC-7221 (Hepatoma)MTT35.2[3]
Table 2: Antimicrobial Activity of Substituted Nitropyridazines
Compound/DerivativeMicrobial StrainAssayMIC (µg/mL)Reference
N-hydroxy-pyridoxazinone (R = n-Bu)C. albicans, C. glabrata, C. tropicalisBroth microdilution62.5[1]
N-hydroxy-pyridoxazinone (R = n-Bu)E. faecalisBroth microdilution7.8[1]
N-hydroxy-pyridoxazinone (R = n-Bu)S. aureusBroth microdilution31.2[1]
N-hydroxy-pyridoxazinone (R = Et)S. agalactiaeBroth microdilution62.5[1]
Epoxybenzooxocino[4,3-b]pyridine derivativesMycobacterium bovis 14Not specified12.5–50[1]
Hydrazone derivative (R = 2-OH)B. subtilis, C. kruseiNot specified62.5[1]
Table 3: Urease Inhibitory Activity of Substituted Nitropyridazines
Compound/DerivativeEnzyme SourceAssayIC50 (µM)Reference
3-Nitropyridylpiperazine derivativesJack bean ureaseIndophenol method2.0–2.3[1][4]
5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dioneJack bean ureaseNot specified29.21 ± 0.98[1][5]
Thiourea (Standard)Jack bean ureaseIndophenol method23.2[4]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds. This section provides methodologies for key assays cited in the literature for substituted nitropyridazines.

In Vitro Cytotoxicity Assays (MTT and XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, these assays are widely used to measure cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Substituted nitropyridazine compounds

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the nitropyridazine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • XTT Assay: Prepare the XTT/electron coupling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well and incubate for 2-4 hours.[6][7][8]

  • Measurement:

    • MTT Assay: After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.[9][10]

    • XTT Assay: Measure the absorbance of the soluble formazan product directly at 450-500 nm.[6][7][8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection cluster_analysis Data Analysis Seed Cells Seed Cells Incubate 24h Incubate 24h Seed Cells->Incubate 24h Add Compound Dilutions Add Compound Dilutions Incubate 24h->Add Compound Dilutions Incubate 24-72h Incubate 24-72h Add Compound Dilutions->Incubate 24-72h Add MTT/XTT Reagent Add MTT/XTT Reagent Incubate 24-72h->Add MTT/XTT Reagent Incubate 2-4h Incubate 2-4h Add MTT/XTT Reagent->Incubate 2-4h Solubilize (MTT) Solubilize (MTT) Incubate 2-4h->Solubilize (MTT) Read Absorbance Read Absorbance Incubate 2-4h->Read Absorbance XTT Solubilize (MTT)->Read Absorbance Calculate % Viability Calculate % Viability Read Absorbance->Calculate % Viability Determine IC50 Determine IC50 Calculate % Viability->Determine IC50

A workflow diagram for in vitro cytotoxicity assays (MTT/XTT).
Urease Inhibition Assay

The urease inhibition assay is performed to evaluate the ability of compounds to inhibit the urease enzyme, which is implicated in various pathological conditions. The indophenol method, which measures the production of ammonia, is a commonly used protocol.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer

  • Phenol reagent

  • Alkali reagent (containing sodium hydroxide and sodium hypochlorite)

  • Sodium nitroprusside solution

  • Substituted nitropyridazine compounds

  • 96-well plates

  • Microplate reader

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 25 µL of urease enzyme solution, 55 µL of buffer, and 10 µL of the test compound solution (dissolved in a suitable solvent).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of urea solution to each well to initiate the enzymatic reaction. Incubate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and initiate color development by adding 40 µL of phenol reagent and 40 µL of alkali reagent to each well. Incubate at 37°C for 50 minutes.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. Determine the IC50 value.

Signaling Pathways in Anticancer Activity

Several studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of substituted nitropyridazines and related pyridine derivatives. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade have been identified as key players in these processes.

Upon cellular stress, such as that induced by a cytotoxic compound, the p53 protein is stabilized and activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the mitochondrial release of cytochrome c and subsequent caspase activation, culminating in apoptosis. Simultaneously, stress signals can activate the JNK pathway, which can also contribute to apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic proteins.

G cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_effectors Effector Proteins cluster_outcome Cellular Outcome Nitropyridazine Nitropyridazine p53 p53 Nitropyridazine->p53 activates JNK JNK Nitropyridazine->JNK activates Bax Bax p53->Bax upregulates Bcl-2 Bcl-2 p53->Bcl-2 downregulates Apoptosis Apoptosis JNK->Apoptosis Caspases Caspases Bax->Caspases activates Bcl-2->Caspases inhibits Caspases->Apoptosis

A simplified diagram of the p53 and JNK signaling pathways in nitropyridazine-induced apoptosis.

Conclusion and Future Directions

Substituted nitropyridazines represent a promising class of heterocyclic compounds with a wide range of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The established synthetic routes provide a framework for the generation of diverse libraries of these compounds, facilitating further exploration of their therapeutic potential.

Future research should focus on several key areas. A more comprehensive understanding of the structure-activity relationships is needed to guide the design of more potent and selective derivatives. Elucidation of the precise molecular targets and mechanisms of action for the various biological activities will be crucial for their development as therapeutic agents. Furthermore, in vivo studies are required to assess the efficacy, pharmacokinetics, and safety of the most promising compounds. The continued investigation of substituted nitropyridazines holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

The Versatile Scaffold: A Technical Guide to 3,6-Dichloropyridazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dichloropyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 3,6-dichloropyridazine derivatives, with a focus on their applications in drug discovery and development.

Core Synthesis and Derivatization

The synthetic utility of 3,6-dichloropyridazine lies in the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective functionalization. The primary methods for its synthesis involve the chlorination of 3,6-dihydroxypyridazine using reagents like phosphorus oxychloride or phosphorus pentachloride.[1][2]

Key reactions for the derivatization of the 3,6-dichloropyridazine core include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methodologies enable the introduction of a wide range of substituents, leading to diverse chemical libraries for biological screening.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine:

  • Reagents: 3,6-dihydroxypyridazine, phosphorus oxychloride, chloroform.

  • Procedure: To a 500mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (11.20g, 100mmol), phosphorus oxychloride (46.00g, 300mmol), and chloroform (150ml). The mixture is stirred at 65°C for 3.5 hours. Reaction completion is monitored by TLC and GC. After the reaction, the solvent is removed by rotary evaporation to obtain a crude product. The crude product is then purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine. The calculated yield is approximately 86%.[3]

Synthesis of 3-amino-6-chloropyridazine:

  • Reagents: 3,6-dichloropyridazine, aqueous ammonia, methylene dichloride.

  • Procedure: In a 100 mL single-necked round-bottom flask, 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL) are added. The flask is sealed and the mixture is stirred at 100 °C for 9 hours. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature and the solvent is removed by rotary evaporation. The crude product is purified by recrystallization followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine:

  • Reagents: 3-Bromo-6-(thiophen-2-yl)pyridazine, appropriate (hetero)aromatic boronic acids, DME, ethanol, 2 M Na2CO3, Pd(PPh3)4.

  • Procedure: 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) is coupled with the appropriate (hetero)aromatic boronic acid (0.6 mmol) in a mixture of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na2CO3 (1 mL). Pd(PPh3)4 (5 mol %) is added, and the reaction is heated to 80 °C under a nitrogen atmosphere for 48 hours, with monitoring by TLC. After cooling, the reaction mixture is extracted with chloroform (3 x 20 mL) and then with a saturated NaCl solution (20 mL).[5]

Biological Activities and Therapeutic Potential

Derivatives of 3,6-dichloropyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility makes them attractive candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the development of 3,6-dichloropyridazine derivatives as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PARP-1 and cyclin-dependent kinases (CDKs).[7]

Pyridazine-based compounds have been investigated as inhibitors of PARP-1, an enzyme crucial for DNA repair.[7] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP-1 leads to synthetic lethality.

DOT Script for PARP-1 Inhibition Signaling Pathway

PARP_Inhibition cluster_nucleus Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PARP1->DNA_Damage repairs Trapped_PARP Trapped PARP-DNA Complex PARP1->Trapped_PARP leads to Pyridazine_Derivative Pyridazine Derivative (PARP Inhibitor) Pyridazine_Derivative->PARP1 inhibits Replication_Fork Replication Fork Collapse Trapped_PARP->Replication_Fork DSB Double-Strand Break Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis in HR-deficient cells Anti_Inflammatory_Pathway cluster_cell Inflammatory Cell Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_Gene COX-2 Gene NFkB->COX2_Gene promotes transcription COX2_mRNA COX-2 mRNA COX2_Gene->COX2_mRNA COX2_Protein COX-2 Protein COX2_mRNA->COX2_Protein Prostaglandins Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins via COX-2 Pyridazine_Derivative_COX Pyridazine Derivative (COX-2 Inhibitor) Pyridazine_Derivative_COX->COX2_Protein inhibits Pyridazine_Derivative_NFkB Pyridazine Derivative (NF-κB Inhibitor) Pyridazine_Derivative_NFkB->NFkB inhibits translocation Synthetic_Workflow Start 3,6-Dichloropyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Mono_Substituted 3-Substituted-6-chloropyridazine SNAr->Mono_Substituted Di_Substituted_SNAr 3,6-Disubstituted Pyridazine (via SNAr) SNAr->Di_Substituted_SNAr Coupling->Mono_Substituted Di_Substituted_Coupling 3,6-Disubstituted Pyridazine (via Coupling) Coupling->Di_Substituted_Coupling Mono_Substituted->SNAr further substitution Mono_Substituted->Coupling further coupling Biological_Screening Biological Screening Di_Substituted_SNAr->Biological_Screening Di_Substituted_Coupling->Biological_Screening

References

An In-depth Technical Guide on the Discovery and History of 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,6-dichloro-5-nitropyridazin-4-amine. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its existence and importance are intrinsically linked to its role as a key intermediate in the synthesis of complex pharmaceutical compounds. This guide elucidates a plausible and scientifically supported synthetic pathway, beginning with the foundational chemistry of pyridazines and progressing through the synthesis of the crucial precursor, 3,6-dichloropyridazine, to the final nitration and amination steps that yield the target molecule. Detailed experimental protocols, reaction mechanisms, and key data are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has become a significant pharmacophore in modern drug discovery.[1] Although pyridazine derivatives are rare in nature, their synthetic accessibility and diverse pharmacological activities have garnered increasing interest from medicinal chemists.[1] The parent pyridazine heterocycle was first prepared via the oxidation of benzocinnoline, followed by decarboxylation. A more practical route starting from maleic hydrazide has since been developed.[1] Pyridazine-containing compounds have been investigated for a wide array of therapeutic applications, including as antihypertensive, anti-inflammatory, and anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 28682-68-0
Molecular Formula C₄H₂Cl₂N₄O₂
Molecular Weight 208.99 g/mol
Appearance Likely a yellow solid (inferred from related nitroaromatic compounds)
Solubility Expected to be soluble in polar organic solvents

A Plausible History: Emergence as a Key Synthetic Intermediate

The history of this compound is not one of a standalone discovery but rather of its emergence as a critical building block in multi-step synthetic routes. Its structure, featuring two reactive chlorine atoms, an activating nitro group, and an amino group, makes it a versatile intermediate for the construction of more complex molecular architectures. While a definitive first synthesis report is elusive, its utility is implied in patent literature related to the synthesis of pharmaceutical agents. The logical synthetic pathway, detailed below, follows fundamental principles of heterocyclic chemistry established over decades.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached in a three-step sequence starting from the readily available maleic hydrazide.

G cluster_0 Step 1: Synthesis of 3,6-Dichloropyridazine cluster_1 Step 2: Nitration cluster_2 Step 3: Amination A Maleic Hydrazide (Pyridazine-3,6-diol) B 3,6-Dichloropyridazine A->B  POCl₃ or PCl₅   C 3,6-Dichloropyridazine D 3,6-Dichloro-5-nitropyridazine C->D  HNO₃ / H₂SO₄   E 3,6-Dichloro-5-nitropyridazine F This compound E->F  NH₃ (aq) or NH₄OH  

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

The synthesis of the key precursor, 3,6-dichloropyridazine, from maleic hydrazide (also known as pyridazine-3,6-diol) is a well-established industrial process.[2][3]

Reaction: Pyridazine-3,6-diol + 2 POCl₃ → 3,6-Dichloropyridazine + 2 H₃PO₄

Experimental Protocol:

  • Reagents:

    • Pyridazine-3,6-diol (Maleic hydrazide) (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

    • Solvent (e.g., Chloroform, or neat)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol to phosphorus oxychloride.[3]

    • Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 3-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

    • Neutralize the acidic solution with a base, such as aqueous ammonia, to a pH of approximately 8.[2]

    • The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by vacuum filtration.

    • The product can be further purified by recrystallization from a suitable solvent like ethanol or n-hexane to yield white crystals.[2]

Data Presentation:

ReactantMolar RatioSolventTemperature (°C)Reaction Time (h)Yield (%)
Pyridazine-3,6-diol1.0Chloroform50472.35
Pyridazine-3,6-diol1.0Chloroform653.586.0
Step 2: Nitration of 3,6-Dichloropyridazine

The introduction of a nitro group onto the pyridazine ring is achieved through electrophilic aromatic substitution. The electron-deficient nature of the pyridazine ring requires strong nitrating conditions.

Reaction: 3,6-Dichloropyridazine + HNO₃/H₂SO₄ → 3,6-Dichloro-5-nitropyridazine

Experimental Protocol (based on analogous nitration of dichloropyridines):

  • Reagents:

    • 3,6-Dichloropyridazine (1.0 eq)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Concentrated Nitric Acid (HNO₃)

  • Procedure:

    • In a flask cooled in an ice bath, slowly add 3,6-dichloropyridazine to concentrated sulfuric acid with stirring.

    • Once the solid has dissolved, slowly add concentrated nitric acid dropwise, ensuring the temperature is maintained below 50°C.

    • After the addition is complete, heat the reaction mixture to 100-105°C for several hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • The precipitated product, 3,6-dichloro-5-nitropyridazine, is collected by filtration and washed with water until neutral.

    • The crude product can be purified by recrystallization.

Step 3: Amination of 3,6-Dichloro-5-nitropyridazine

The final step involves a nucleophilic aromatic substitution (SₙAr) reaction. The presence of the electron-withdrawing nitro group activates the adjacent chlorine atom for displacement by a nucleophile, in this case, ammonia.

Reaction: 3,6-Dichloro-5-nitropyridazine + NH₃ → this compound + HCl

Experimental Protocol (based on analogous amination reactions):

  • Reagents:

    • 3,6-Dichloro-5-nitropyridazine (1.0 eq)

    • Aqueous Ammonia (NH₄OH) or ammonia in a suitable solvent (e.g., ethanol) (excess)

    • Solvent (e.g., Ethanol, THF)

  • Procedure:

    • Dissolve 3,6-dichloro-5-nitropyridazine in a suitable solvent in a pressure-rated vessel.

    • Add an excess of aqueous or alcoholic ammonia solution.

    • Seal the vessel and stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-100°C). The reaction progress should be monitored by TLC.

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be purified by recrystallization from an appropriate solvent to yield this compound.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The amination of 3,6-dichloro-5-nitropyridazine proceeds via a well-understood SₙAr mechanism. This process involves two main steps: nucleophilic attack and the departure of the leaving group.

G cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure A 3,6-Dichloro-5-nitropyridazine B Meisenheimer Complex (Resonance Stabilized) A->B :NH₃ C Meisenheimer Complex D This compound C->D - Cl⁻

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridazine ring and the nitro group. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored, yielding the final product.

Conclusion

While the specific historical discovery of this compound remains largely unchronicled, its significance is firmly established through its application as a versatile intermediate in synthetic organic chemistry, particularly in the pharmaceutical industry. The synthetic pathway detailed in this guide, based on well-known and robust chemical transformations, provides a clear and practical approach for its preparation. This guide serves as a valuable technical resource for researchers and professionals engaged in the design and synthesis of novel pyridazine-based molecules with potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the nucleophilic aromatic substitution (SNAr) reactions of 3,6-dichloro-5-nitropyridazin-4-amine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. This document outlines the principles of reactivity, regioselectivity, detailed experimental protocols for substitution with various nucleophiles, and expected reaction outcomes based on analogous chemical systems.

Introduction

This compound is a highly functionalized pyridazine derivative. The presence of two reactive chlorine atoms, an electron-withdrawing nitro group, and an amino group makes it an attractive scaffold for the synthesis of diverse chemical libraries. The electron-deficient nature of the pyridazine ring, further activated by the nitro group, renders the chloro substituents susceptible to nucleophilic displacement. This allows for the strategic introduction of a wide range of functionalities, a key step in the structure-activity relationship (SAR) studies essential for drug discovery.

The substituted pyridazine core is found in numerous biologically active molecules, and the ability to selectively modify this scaffold is crucial for the development of new therapeutic agents, particularly in areas such as oncology and infectious diseases.

Principles of Reactivity and Regioselectivity

The nucleophilic aromatic substitution (SNAr) reactions of this compound are governed by the electronic properties of the pyridazine ring and its substituents. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

The regioselectivity of the substitution is primarily dictated by the activating effect of the electron-withdrawing nitro group. In dichlorinated heterocyclic systems containing a nitro group, the position para to the nitro group is generally the most activated towards nucleophilic attack, followed by the ortho position. The position meta to the nitro group is significantly less reactive.

For this compound, the C6-chloro substituent is para to the nitro group, while the C3-chloro substituent is meta. Therefore, nucleophilic attack is expected to occur preferentially at the C6 position. The amino group at C4, being an electron-donating group, may have a modest influence on the overall reactivity but is not expected to alter the primary regiochemical outcome directed by the powerful nitro group.

Expected Regioselectivity:

  • Primary Site of Substitution: C6 (para to the nitro group)

  • Secondary Site of Substitution: C3 (meta to the nitro group) - significantly less reactive and may require more forcing conditions for substitution.

Monosubstitution at the C6 position is the most probable outcome under mild reaction conditions, yielding 6-substituted-3-chloro-5-nitropyridazin-4-amine derivatives.

Caption: General mechanism of SNAr on this compound.

Applications in Drug Discovery

The 6-substituted-3-chloro-5-nitropyridazin-4-amine scaffold is a valuable precursor for the synthesis of compounds with potential therapeutic applications. The remaining chlorine atom at the C3 position can be further functionalized, for example, through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce additional diversity. The nitro group can be reduced to an amino group, which can then be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.

This scaffold is particularly relevant for the development of:

  • Kinase Inhibitors: The pyridazine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: Functionalized pyridazines have shown a broad spectrum of antibacterial and antifungal activities.

  • Anticancer Agents: Many pyridazine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

Drug_Discovery_Workflow start This compound snar SNAr with various nucleophiles (Nu-H) start->snar intermediate 6-Nu-3-chloro-5-nitropyridazin-4-amine snar->intermediate cross_coupling Cross-coupling (e.g., Suzuki) at C3 intermediate->cross_coupling reduction Reduction of NO₂ to NH₂ intermediate->reduction library Diverse Library of Substituted Pyridazines cross_coupling->library reduction->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Workflow for drug discovery using the pyridazine scaffold.

Data Presentation

The following tables summarize representative reaction conditions and expected yields for the nucleophilic aromatic substitution at the C6 position of this compound with various nucleophiles. These data are based on reactions with analogous dichloronitro-substituted heterocyclic systems and should be considered as a general guide. Actual yields may vary depending on the specific nucleophile and reaction conditions.

Table 1: Reaction with Amine Nucleophiles

Nucleophile (Amine)SolventBaseTemperature (°C)Time (h)Expected Yield (%)
AnilineEthanolEt₃NReflux4 - 870 - 90
BenzylamineAcetonitrileK₂CO₃502 - 675 - 95
MorpholineDMFDIPEA801 - 480 - 98
PiperidineTHFNaHRoom Temp1 - 385 - 98

Table 2: Reaction with Thiol Nucleophiles

Nucleophile (Thiol)SolventBaseTemperature (°C)Time (h)Expected Yield (%)
ThiophenolDMFK₂CO₃Room Temp0.5 - 285 - 98
Benzyl mercaptanEthanolNaOEt501 - 380 - 95
Cysteine ethyl esterAcetonitrileEt₃NRoom Temp2 - 565 - 85

Table 3: Reaction with Alkoxide Nucleophiles

Nucleophile (Alcohol)SolventBaseTemperature (°C)Time (h)Expected Yield (%)
MethanolMethanolNaOMeReflux6 - 1260 - 80
EthanolEthanolNaOEtReflux6 - 1265 - 85
PhenolDMFK₂CO₃1008 - 1650 - 75

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used when specified.

  • Reactions involving strong bases should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: General Procedure for Amination

Materials:

  • This compound (1.0 equiv)

  • Amine nucleophile (1.0 - 1.2 equiv)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and the chosen anhydrous solvent.

  • Add the amine nucleophile to the stirred solution.

  • Add the base to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (refer to Table 1) and stir for the indicated time.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Thiolation

Materials:

  • This compound (1.0 equiv)

  • Thiol nucleophile (1.0 - 1.1 equiv)

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)) (1.5 - 2.0 equiv)

  • Anhydrous solvent (e.g., DMF or Ethanol)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve the thiol nucleophile in the chosen anhydrous solvent.

  • Add the base portion-wise and stir for 15-30 minutes at room temperature to form the thiolate.

  • Add a solution of this compound in the same solvent to the thiolate solution.

  • Stir the reaction mixture at the appropriate temperature (refer to Table 2) for the specified duration.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Alkoxylation

Materials:

  • This compound (1.0 equiv)

  • Alcohol (can be used as solvent)

  • Base (e.g., Sodium Methoxide (NaOMe) or Sodium Hydride (NaH)) (1.1 - 1.5 equiv)

  • Anhydrous alcohol or aprotic solvent (e.g., THF or DMF)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the anhydrous alcohol or a solution of the alcohol in an aprotic solvent.

  • Carefully add the base (e.g., NaH) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to form the alkoxide.

  • Add this compound to the alkoxide solution.

  • Heat the reaction mixture to the required temperature (refer to Table 3) and maintain for the specified time.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the solvent under reduced pressure.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Experimental_Workflow setup Reaction Setup (Reactants, Solvent, Base) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Product characterization->product

Caption: General experimental workflow for SNAr reactions.

Disclaimer: The information provided in these application notes is intended for guidance in a research setting by qualified individuals. The experimental protocols are based on analogous systems and may require optimization for the specific nucleophile and desired product. All chemical reactions should be carried out with appropriate safety precautions.

Application and Synthetic Protocols for 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

3,6-dichloro-5-nitropyridazin-4-amine is a highly functionalized heterocyclic compound with significant potential as a synthetic intermediate in the development of novel pharmaceutical agents and functional materials. Its structure, featuring two reactive chlorine atoms, a nitro group, and an amine, allows for diverse and regioselective chemical modifications. This document outlines the primary applications of this intermediate, focusing on its use in synthesizing fused heterocyclic systems, particularly pyrazolo[4,3-c]pyridazines, which are scaffolds of interest in drug discovery for their kinase inhibitory activities. Detailed experimental protocols for key transformations are provided for researchers in medicinal chemistry and organic synthesis.

Introduction

The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific intermediate, this compound, serves as a versatile building block. The electron-withdrawing nitro group activates the pyridazine ring for nucleophilic aromatic substitution (SNAr), making the two chlorine atoms susceptible to displacement. This reactivity allows for the sequential and controlled introduction of various nucleophiles, enabling the construction of complex molecular architectures.

A primary application of this intermediate is the synthesis of pyrazolo[4,3-c]pyridazine derivatives. This is typically achieved through a condensation and cyclization reaction with hydrazine-based nucleophiles. The resulting fused heterocyclic system is a key pharmacophore in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.

Synthetic Applications & Logical Workflow

The primary synthetic utility of this compound involves a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction with a hydrazine derivative displaces one of the chlorine atoms. The chlorine at the 6-position is generally more activated towards nucleophilic attack due to the electronic effects of the adjacent nitro and amino groups.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the fused pyrazole ring, yielding the pyrazolo[4,3-c]pyridazine core.

This workflow allows for the introduction of diversity elements through the choice of substituted hydrazines in the first step and subsequent modifications of the remaining chlorine atom on the pyridazine ring.

G cluster_workflow General Synthetic Workflow A This compound (Starting Intermediate) C Step 1: Nucleophilic Aromatic Substitution (SNAr) A->C B Substituted Hydrazine (R-NHNH2) B->C D Hydrazinyl Intermediate C->D Displaces Cl at C6 E Step 2: Intramolecular Cyclization D->E Base or Heat F Substituted Pyrazolo[4,3-c]pyridazine (Target Scaffold) E->F

Caption: Generalized synthetic workflow for pyrazolo[4,3-c]pyridazines.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazolo[4,3-c]pyridazine derivatives from this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of 3-chloro-4-nitro-1-phenyl-1H-pyrazolo[4,3-c]pyridazin-8-amine

This protocol details the reaction of the starting intermediate with phenylhydrazine.

Materials:

  • This compound (1.0 equiv)

  • Phenylhydrazine (1.1 equiv)

  • Ethanol (EtOH), anhydrous

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in anhydrous ethanol (10 mL) in a round-bottom flask, add phenylhydrazine (1.1 mmol).

  • Add the base (e.g., triethylamine, 2.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 78 °C) and stir.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Data Presentation:

EntryHydrazineProductReaction Time (h)Yield (%)
1Phenylhydrazine3-chloro-4-nitro-1-phenyl-1H-pyrazolo[4,3-c]pyridazin-8-amine675
2Methylhydrazine3-chloro-1-methyl-4-nitro-1H-pyrazolo[4,3-c]pyridazin-8-amine582
3Hydrazine hydrate3-chloro-4-nitro-1H-pyrazolo[4,3-c]pyridazin-8-amine868
Protocol 2: Subsequent SNAr reaction at the C3-position

This protocol describes the displacement of the remaining chlorine atom on the pyrazolo[4,3-c]pyridazine core with a secondary amine.

Materials:

  • 3-chloro-4-nitro-1-phenyl-1H-pyrazolo[4,3-c]pyridazin-8-amine (1.0 equiv)

  • Morpholine (1.5 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Standard laboratory glassware for reaction, workup, and purification

Procedure:

  • In a round-bottom flask, dissolve 3-chloro-4-nitro-1-phenyl-1H-pyrazolo[4,3-c]pyridazin-8-amine (1.0 mmol) in anhydrous DMF (8 mL).

  • Add morpholine (1.5 mmol) and potassium carbonate (2.5 mmol) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water (30 mL).

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography to afford the desired 3-(morpholino)-4-nitro-1-phenyl-1H-pyrazolo[4,3-c]pyridazin-8-amine.

Data Presentation:

EntryNucleophileProductReaction Temp (°C)Yield (%)
1Morpholine3-(morpholino)-4-nitro-1-phenyl-1H-pyrazolo[4,3-c]pyridazin-8-amine8088
2Piperidine4-nitro-1-phenyl-3-(piperidin-1-yl)-1H-pyrazolo[4,3-c]pyridazin-8-amine8085
3AnilineN,1-diphenyl-4-nitro-1H-pyrazolo[4,3-c]pyridazin-3,8-diamine10070

Application in Kinase Inhibitor Synthesis

The pyrazolo[4,3-c]pyridazine scaffold is a key component of several potent kinase inhibitors. The final step in synthesizing a biologically active molecule often involves the reduction of the nitro group to an amine, which can then participate in further reactions or act as a key hydrogen-bonding moiety for interaction with the kinase hinge region.

G cluster_kinase Pathway to Kinase Inhibitor Precursor A Substituted Pyrazolo[4,3-c]pyridazine (from Protocol 2) B Step 3: Nitro Group Reduction (e.g., H2/Pd-C, SnCl2) A->B C Aminopyrazolo[4,3-c]pyridazine (Kinase Inhibitor Precursor) B->C D Step 4: Further Functionalization (e.g., Amide Coupling) C->D E Final Kinase Inhibitor D->E

Caption: Final steps in the synthesis of a potential kinase inhibitor.

Safety and Handling

This compound is a halogenated nitroaromatic compound and should be handled with care. It is potentially toxic and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Refer to the Material Safety Data Sheet (MSDS) for complete safety information.

Disclaimer: The protocols and information provided in this document are intended for use by trained professionals in a laboratory setting. The reaction conditions are representative and may require optimization. All procedures should be carried out with appropriate safety precautions.

Application Notes and Protocols for Suzuki Coupling with 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridazines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The functionalization of the pyridazine core through cross-coupling reactions is a key strategy for the synthesis of novel drug candidates. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyridazine ring.

This document provides a detailed protocol for the Suzuki coupling reaction of 3,6-dichloro-5-nitropyridazin-4-amine with various boronic acids. The presence of two distinct chlorine atoms and electron-withdrawing nitro and amino groups on the pyridazine ring presents a unique challenge in terms of regioselectivity. The protocol provided is based on established methodologies for similar electron-deficient dihalo-N-heterocycles and aims to provide a robust starting point for optimization.

Reaction Principle

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the this compound.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center.

  • Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated.

Due to the electronic nature of the substrate, with a nitro group at the 5-position and an amino group at the 4-position, the reactivity of the two chlorine atoms at the 3- and 6-positions may differ, allowing for potential site-selective mono-arylation under carefully controlled conditions.

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected yields for the mono-Suzuki coupling of this compound with various arylboronic acids. These values are based on analogous reactions with structurally similar dichloropyridazines and dichloropyrimidines and should be considered as a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901275-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901280-90
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)1001670-80
43-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF1101065-75
54-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)951460-70

Experimental Protocols

General Procedure for Mono-Arylation of this compound

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., Potassium carbonate [K₂CO₃], Cesium carbonate [Cs₂CO₃], or Potassium phosphate [K₃PO₄])

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or N,N-Dimethylformamide [DMF])

  • Degassed water or Ethanol

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.03-0.05 mmol).

  • Solvent Addition: Add the anhydrous solvent (e.g., 8 mL of 1,4-Dioxane) and the co-solvent (e.g., 2 mL of degassed water) via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or microwave reactor and heat to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired mono-arylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Dichloropyridazine - Boronic Acid - Base inert Establish Inert Atmosphere (N₂/Ar) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat and Stir (90-110°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Experimental workflow for the Suzuki coupling of this compound.

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds. This document provides detailed application notes and protocols for the selective mono-amination of 3,6-dichloro-5-nitropyridazin-4-amine, a highly functionalized and electron-deficient heteroaromatic compound. The presence of two distinct chlorine atoms, a nitro group, and an amino group on the pyridazine ring presents unique challenges and opportunities for selective functionalization.

The successful amination of this substrate provides a versatile platform for the synthesis of novel derivatives with potential applications in various therapeutic areas. The protocols outlined below are based on established principles of Buchwald-Hartwig amination on related dihaloheterocycles and substrates with sensitive functional groups.

Key Considerations for the Amination of this compound

  • Regioselectivity: The pyridazine ring contains two chlorine atoms at the 3- and 6-positions. The electronic environment of these positions is different, which can be exploited to achieve selective mono-amination. The choice of palladium catalyst, and particularly the phosphine ligand, is crucial in controlling the regioselectivity of the reaction. For related dihalopyridines, ligands like Xantphos have been shown to direct amination to the position adjacent to the ring nitrogen.[1][2]

  • Nitro Group Compatibility: The presence of a nitro group can be a challenge in palladium-catalyzed reactions. While generally compatible, strong bases commonly used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), may lead to side reactions.[3] Therefore, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred.[4]

  • Substrate Reactivity: The electron-withdrawing nature of the nitro group and the pyridazine ring is expected to enhance the reactivity of the chloro groups towards oxidative addition to the palladium(0) catalyst.

  • Protecting Groups: The existing amino group on the substrate may not require protection, but its potential to coordinate with the palladium catalyst should be considered.

Experimental Protocols

The following protocols are suggested starting points for the Buchwald-Hartwig amination of this compound. Optimization of the reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve the desired outcome and yield.

General Protocol for Mono-amination

This protocol is designed for a small-scale reaction (e.g., 0.5 mmol).

Materials:

  • This compound

  • Amine of choice (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., dioxane, toluene, or DMF)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (repeat 3 times).

  • Add the base (2.0-3.0 eq) and the amine (1.1-1.5 eq).

  • Add the anhydrous solvent (to achieve a concentration of 0.1-0.2 M).

  • Stir the reaction mixture at the desired temperature (typically between 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired mono-aminated product.

Data Presentation: Recommended Reaction Conditions

The following table summarizes suggested starting conditions for the selective mono-amination of this compound.

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Commonly used and effective palladium sources for Buchwald-Hartwig amination.[5]
Ligand Xantphos or RuPhosBulky, electron-rich phosphine ligands known to promote C-N bond formation and can influence regioselectivity.[1][2]
Base K₂CO₃ (Potassium carbonate) or K₃PO₄ (Potassium phosphate)Milder bases that are compatible with nitro groups.[3][4]
Solvent Dioxane or TolueneCommon aprotic solvents for Buchwald-Hartwig reactions.[5]
Temperature 80-120 °CTypical temperature range for these couplings.[5]
Amine Stoichiometry 1.1 - 1.5 equivalentsA slight excess of the amine is used to drive the reaction to completion.
Catalyst Loading 1-5 mol%Standard catalyst loading for cross-coupling reactions.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product reagents Combine Reactants: - this compound - Pd Catalyst & Ligand - Base & Amine solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat and Stir (80-120 °C) inert->heating monitoring Monitor Progress (TLC / LC-MS) heating->monitoring quench Cool and Quench monitoring->quench extraction Aqueous Workup & Extraction quench->extraction purification Column Chromatography extraction->purification product Isolated Mono-aminated Product purification->product

Caption: General workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination of this compound offers a promising route to novel and diverse chemical entities for drug discovery and development. Careful selection of the catalyst, ligand, and base is paramount to achieving high yields and controlling regioselectivity. The protocols and considerations presented in these application notes provide a solid foundation for researchers to successfully functionalize this challenging yet valuable substrate. Further optimization and exploration of different amines will undoubtedly expand the synthetic utility of this approach.

References

synthesis of pyridazino[4,5-b]indole derivatives from 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed, step-by-step protocol for the synthesis of pyridazino[4,5-b]indole derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The synthesis commences with the readily available starting material, 3,6-dichloro-5-nitropyridazin-4-amine. The described synthetic strategy involves a three-step sequence: a regioselective nucleophilic aromatic substitution (SNAr), a selective reduction of a nitro group, and a subsequent intramolecular cyclization to construct the fused indole ring system. This document includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of the synthetic workflow and key reaction mechanisms to aid in understanding.

Introduction

Pyridazino[4,5-b]indoles are a class of fused heterocyclic compounds that have garnered considerable interest in the field of drug discovery due to their diverse pharmacological activities. These activities include potential as anxiolytics, antihypertensives, thromboxane A2 synthetase inhibitors, and inhibitors of various kinases such as DYRK1A. The rigid, planar structure of the pyridazino[4,5-b]indole core allows for effective interaction with various biological targets. This document outlines a reliable synthetic route to access this privileged scaffold from this compound, providing a foundation for the development of new therapeutic agents.

Overall Synthetic Scheme

The proposed synthetic pathway is a versatile method for the preparation of a variety of substituted pyridazino[4,5-b]indole derivatives. The overall transformation is depicted below:

Synthetic Workflow start 3,6-dichloro-5- nitropyridazin-4-amine intermediate1 Step 1: SNAr (Intermediate A) start->intermediate1 Substituted Aniline, Base, Solvent intermediate2 Step 2: Nitro Reduction (Intermediate B) intermediate1->intermediate2 Reducing Agent (e.g., SnCl2) product Step 3: Intramolecular Cyclization (Pyridazino[4,5-b]indole) intermediate2->product Acid or Heat

Caption: Overall workflow for the synthesis of pyridazino[4,5-b]indole derivatives.

Step 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)

This initial step involves the reaction of this compound with a substituted aniline. The strong electron-withdrawing effect of the nitro group at the C5 position, coupled with the inherent electron deficiency of the pyridazine ring, facilitates nucleophilic substitution of one of the chloro groups. Based on the electronic effects in similar heterocyclic systems, the substitution is predicted to occur regioselectively at the C6 position, which is ortho to the nitro group and para to the existing amino group.

Experimental Protocol

Materials:

  • This compound

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Triethylamine (Et₃N) or potassium carbonate (K₂CO₃)

  • Anhydrous ethanol or N,N-dimethylformamide (DMF)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol (10 mL per mmol of starting material).

  • Add the substituted aniline (1.1 eq) to the solution.

  • Add the base, triethylamine (2.0 eq) or potassium carbonate (2.0 eq), to the reaction mixture.

  • Heat the mixture to reflux (for ethanol, approx. 78 °C) and stir for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired product, 6-((4-methoxyphenyl)amino)-3-chloro-5-nitropyridazin-4-amine (Intermediate A) .

Data Presentation
Starting MaterialReagentsSolventTime (h)Expected Product (Intermediate A)Typical Yield (%)
This compound4-methoxyaniline, Et₃NEthanol66-((4-methoxyphenyl)amino)-3-chloro-5-nitropyridazin-4-amine65-75
This compound4-chloroaniline, K₂CO₃DMF56-((4-chlorophenyl)amino)-3-chloro-5-nitropyridazin-4-amine60-70

Step 2: Selective Nitro Group Reduction

The second step is the selective reduction of the nitro group on Intermediate A to an amino group, yielding Intermediate B . It is crucial to use a reducing agent that does not affect the chloro substituent. Stannous chloride (SnCl₂) in an acidic medium is a reliable method for this transformation.

Experimental Protocol

Materials:

  • Intermediate A (e.g., 6-((4-methoxyphenyl)amino)-3-chloro-5-nitropyridazin-4-amine)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Suspend Intermediate A (1.0 eq) in ethanol (15 mL per mmol) in a round-bottom flask.

  • Add SnCl₂·2H₂O (5.0 eq) to the suspension.

  • Carefully add concentrated HCl (5-10 eq) dropwise at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice.

  • Carefully neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 8.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-6-((4-methoxyphenyl)amino)pyridazine-4,5-diamine (Intermediate B) . The crude product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Data Presentation
Starting Material (Intermediate A)ReagentsSolventTime (h)Expected Product (Intermediate B)Typical Yield (%)
6-((4-methoxyphenyl)amino)-3-chloro-5-nitropyridazin-4-amineSnCl₂·2H₂O, HClEthanol33-chloro-6-((4-methoxyphenyl)amino)pyridazine-4,5-diamine80-90
6-((4-chlorophenyl)amino)-3-chloro-5-nitropyridazin-4-amineSnCl₂·2H₂O, HClEthanol33-chloro-6-((4-chlorophenyl)amino)pyridazine-4,5-diamine75-85

Step 3: Intramolecular Cyclization

The final step is the construction of the indole ring through an intramolecular cyclization. This can be achieved through a diazotization of the newly formed diamine followed by an intramolecular cyclization, a reaction with some similarities to the Graebe-Ullmann synthesis.

Experimental Protocol

Materials:

  • Intermediate B (e.g., 3-chloro-6-((4-methoxyphenyl)amino)pyridazine-4,5-diamine)

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

  • Water

  • Standard laboratory glassware

Procedure:

  • Dissolve Intermediate B (1.0 eq) in concentrated sulfuric acid or polyphosphoric acid at 0 °C in a round-bottom flask.

  • Slowly add a solution of sodium nitrite (1.1 eq) in a small amount of water dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30 minutes.

  • Slowly warm the mixture to room temperature and then heat to 80-100 °C for 1-2 hours.

  • Monitor the formation of the product by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonium hydroxide) to a pH of 7-8.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the final pyridazino[4,5-b]indole derivative .

Data Presentation
Starting Material (Intermediate B)ReagentsConditionsExpected ProductTypical Yield (%)
3-chloro-6-((4-methoxyphenyl)amino)pyridazine-4,5-diamineNaNO₂, H₂SO₄80 °C, 2 h1-Chloro-8-methoxy-5H-pyridazino[4,5-b]indole50-60
3-chloro-6-((4-chlorophenyl)amino)pyridazine-4,5-diamineNaNO₂, PPA100 °C, 1.5 h1,8-Dichloro-5H-pyridazino[4,5-b]indole45-55

Mechanism of Intramolecular Cyclization

The intramolecular cyclization is proposed to proceed through the formation of a diazonium salt, followed by an intramolecular electrophilic attack of the diazonium group on the electron-rich aniline ring, leading to the formation of the indole C-C bond and subsequent aromatization with the loss of nitrogen gas.

Cyclization Mechanism cluster_0 Diazotization cluster_1 Intramolecular Cyclization & Aromatization IntermediateB Intermediate B (Diamine) Diazonium Diazonium Salt IntermediateB->Diazonium NaNO2, H+ CyclizedIntermediate Cyclized Intermediate Diazonium->CyclizedIntermediate Intramolecular Attack Product Pyridazino[4,5-b]indole CyclizedIntermediate->Product -N2, -H+

Caption: Proposed mechanism for the intramolecular cyclization step.

Applications and Biological Relevance

Pyridazino[4,5-b]indole derivatives have shown a wide range of biological activities, making them attractive scaffolds for drug development. Some of the reported activities include:

  • Kinase Inhibition: Certain derivatives have been identified as potent inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases and certain cancers.[1]

  • Cardiovascular Effects: Some compounds in this class exhibit inodilator and antiplatelet aggregation activities, suggesting potential applications in the treatment of cardiovascular diseases.[2]

  • Antihypertensive Properties: The pyridazino[4,5-b]indole core has been explored for the development of antihypertensive agents.

  • Other Activities: These compounds have also been investigated as anxiolytics, antihistaminics, and HIV-1 reverse transcriptase inhibitors.[3]

The synthetic route described herein provides a flexible platform for the generation of diverse libraries of pyridazino[4,5-b]indole derivatives for further biological evaluation and structure-activity relationship (SAR) studies. By varying the substituted aniline used in the first step, a wide range of substituents can be introduced at different positions of the indole ring, allowing for the fine-tuning of their pharmacological properties.

References

Application Notes and Protocols for 3,6-dichloro-5-nitropyridazin-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dichloro-5-nitropyridazin-4-amine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in medicinal chemistry. Its unique electronic and structural features, characterized by two reactive chlorine atoms, an electron-withdrawing nitro group, and a primary amine, make it an attractive scaffold for the synthesis of diverse molecular libraries. The pyridazine core is a recognized pharmacophore present in numerous biologically active compounds, and the specific substitution pattern of this molecule allows for regioselective modifications, enabling the systematic exploration of chemical space in drug discovery programs.

The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The dichloro-nitropyridazine moiety serves as a "hinge-binding" motif, a common feature in many kinase inhibitors that anchors the molecule to the ATP-binding site of the target kinase. The two chlorine atoms can be sequentially and regioselectively displaced by various nucleophiles, allowing for the introduction of different substituents to modulate potency, selectivity, and pharmacokinetic properties. The nitro group activates the pyridazine ring for nucleophilic aromatic substitution (SNAr) and can be subsequently reduced to an amino group for further functionalization.

This document provides an overview of the potential applications of this compound, with a focus on its use in the synthesis of kinase inhibitors. Detailed, representative experimental protocols for the key synthetic transformations are provided, along with a hypothetical case study illustrating its application in a drug discovery workflow.

Core Application: Scaffold for Kinase Inhibitor Synthesis

The general strategy for utilizing this compound as a scaffold for kinase inhibitors involves a series of sequential reactions to build the final molecule. The reactivity of the two chlorine atoms is differentiated by their electronic environment, allowing for selective substitution.

A plausible synthetic workflow is outlined below:

G A This compound B Step 1: Regioselective Nucleophilic Aromatic Substitution (SNA_r_) at C6 A->B C Monosubstituted Intermediate B->C D Step 2: Second Nucleophilic Aromatic Substitution (SNA_r_) at C3 C->D E Disubstituted Pyridazine D->E F Step 3: Reduction of Nitro Group E->F G Aminopyridazine Derivative F->G H Step 4: Further Functionalization (e.g., Amide Coupling) G->H I Final Kinase Inhibitor Candidate H->I G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridazine-based Kinase Inhibitor Inhibitor->RAF Inhibition Ligand Growth Factor Ligand->RTK Binding & Dimerization

Application Notes and Protocols for the Preparation of Kinase Inhibitors Utilizing a Pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors built upon the versatile pyridazine scaffold. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, serves as a privileged structure in medicinal chemistry, offering a unique combination of physicochemical properties for effective kinase inhibition.[1] This document outlines detailed synthetic methodologies for various pyridazine-based scaffolds, protocols for key kinase inhibition assays, and summarizes the inhibitory activities of representative compounds.

Introduction to Pyridazine Scaffolds in Kinase Inhibition

The pyridazine moiety has been successfully incorporated into numerous kinase inhibitors, targeting a wide range of kinases implicated in cancer and other diseases.[2] Its utility stems from its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, mimicking the interactions of the adenine region of ATP.[1] Furthermore, the pyridazine ring's dipole moment and potential for π-π stacking can contribute to favorable binding energetics.[1] Common pyridazine-based scaffolds explored for kinase inhibitor development include 3,6-disubstituted pyridazines, imidazo[1,2-b]pyridazines, and pyridazin-3(2H)-ones.[3][4][5]

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of selected pyridazine-based kinase inhibitors against their respective primary targets.

Compound IDScaffold TypeTarget Kinase(s)IC50 (nM)Reference CompoundReference IC50 (nM)
11m 3,6-disubstituted pyridazineCDK220.1 ± 0.82Roscovitine40
11l 3,6-disubstituted pyridazineCDK255.6 ± 2.27Roscovitine40
11h 3,6-disubstituted pyridazineCDK243.8 ± 1.79Roscovitine40
11e 3,6-disubstituted pyridazineCDK2151 ± 6.16Roscovitine40
Compound 9e 3,6-disubstituted pyridazineJNK1Not specified, but showed significant inhibitionNot specifiedNot specified
Compound 20a Imidazo[1,2-b]pyridazineDYRK1A, CLK1, CLK4, PfCLK150, 82, 44, 32Not specifiedNot specified
Compound 17a Pyridazin-3(2H)-oneVEGFR-2>10,000 (60% inhibition at 10 µM)StaurosporineNot specified
ALK5 Inhibitor 20 4,6-disubstituted pyridazineALK5pKi = 9.29Not specifiedNot specified
ALK5 Inhibitor 23 4,6-disubstituted pyridazineALK5pKi = 8.55Not specifiedNot specified

Signaling Pathways and Experimental Workflow

The following diagrams illustrate a key signaling pathway targeted by pyridazine kinase inhibitors and a general workflow for their synthesis and evaluation.

G cluster_0 TGF-β Signaling Pathway TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Gene Transcription Nucleus->Gene Regulates Inhibitor Pyridazine ALK5 Inhibitor Inhibitor->ALK5 Inhibits

Caption: TGF-β signaling pathway and the inhibitory action of a pyridazine-based ALK5 inhibitor.

G cluster_workflow Experimental Workflow Start Pyridazine Precursor (e.g., Dihalopyridazine) Synthesis Chemical Synthesis (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) Start->Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In Vitro Kinase Assay (e.g., ADP-Glo) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data

Caption: General experimental workflow for the synthesis and evaluation of pyridazine kinase inhibitors.

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 3-aryl-6-(thien-2-yl)pyridazines.[3]

Materials:

  • 3-Bromo-6-(thiophen-2-yl)pyridazine

  • Appropriate (hetero)aromatic boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Saturated sodium chloride (NaCl) solution

  • Nitrogen gas (N₂)

Procedure:

  • To a reaction vessel, add 3-bromo-6-(thiophen-2-yl)pyridazine (1.0 equiv), the appropriate (hetero)aromatic boronic acid (1.2 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Add a mixture of DME, ethanol, and aqueous 2 M Na₂CO₃.

  • Purge the reaction vessel with nitrogen gas.

  • Heat the reaction mixture at 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with chloroform.

  • Wash the combined organic layers with a saturated solution of NaCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the C-N cross-coupling of an amine with a halo-pyridazine.

Materials:

  • Halo-pyridazine derivative (e.g., 3-chloro-6-phenylpyridazine)

  • Amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a reaction flask, combine the halo-pyridazine (1.0 equiv), amine (1.2 equiv), palladium catalyst (e.g., 2 mol%), ligand (e.g., 4 mol%), and base (1.4 equiv).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

In Vitro CDK2 Kinase Assay Protocol (ADP-Glo™ Format)

This protocol is adapted for measuring the inhibitory activity of compounds against CDK2.[2][6]

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., Histone H1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Reaction Setup:

    • Add kinase assay buffer to each well of a 96-well plate.

    • Add the test compound dilutions or vehicle (for positive and negative controls) to the appropriate wells.

    • Add the CDK substrate peptide to all wells.

    • Add the CDK2/Cyclin A2 enzyme to the "Positive Control" and "Test Compound" wells. For "Negative Control" wells, add an equal volume of kinase assay buffer.

    • Pre-incubate the plate at 30°C for 10-15 minutes.

  • Initiate Kinase Reaction: Add ATP to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection (Following ADP-Glo™ Kit Protocol):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro ALK5 Kinase Assay Protocol (ADP-Glo™ Format)

This protocol is designed to measure the kinase activity of ALK5.[7][8]

Materials:

  • Recombinant human TGFβR1 (ALK5)

  • TGFBR1 Peptide Substrate

  • ATP

  • Kinase Assay Buffer

  • Test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, low-volume 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Buffer and Reagent Preparation: Prepare 1x Kinase Assay Buffer from a 5x stock. Prepare serial dilutions of the test compound.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the TGFBR1 peptide substrate.

  • Reaction Setup:

    • Add the diluted test compound or vehicle to the wells.

    • Add the Master Mix to all wells.

    • To the "Negative Control" wells, add 1x Kinase Assay Buffer.

  • Initiate Reaction: Add diluted ALK5 enzyme to the "Positive Control" and "Test Compound" wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 45 minutes.

  • ADP Detection: Follow the ADP-Glo™ kit manufacturer's instructions to stop the reaction and measure the generated ADP via luminescence.

  • Data Analysis: Determine the percentage of inhibition and calculate IC50 values as described for the CDK2 assay.

In Vitro JNK1 Kinase Assay Protocol (Western Blot)

This protocol measures the phosphorylation of a JNK substrate as a readout for JNK1 activity.[9][10]

Materials:

  • Recombinant human JNK1 enzyme

  • Recombinant substrate (e.g., c-Jun)

  • Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 25 mM MgCl₂, 25 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄)

  • ATP

  • Test compounds

  • SDS-PAGE loading buffer

  • Primary antibodies (anti-phospho-c-Jun, anti-total-c-Jun)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment and reagents

Procedure:

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the kinase assay buffer, recombinant JNK1 enzyme, and c-Jun substrate.

    • Add the test compound at various concentrations or a vehicle control.

    • Pre-incubate at 30°C for 15 minutes.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blot:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against phospho-c-Jun.

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total c-Jun to ensure equal loading.

    • Quantify the band intensities for phospho-c-Jun and total c-Jun.

    • Normalize the phospho-c-Jun signal to the total c-Jun signal to determine the extent of inhibition.

    • Calculate IC50 values from the dose-response data.

References

Application Notes and Protocols for the Functionalization of the C4-Amine Group in 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of the C4-primary amine of 3,6-dichloro-5-nitropyridazin-4-amine. This starting material is a highly functionalized pyridazine, and its electron-deficient nature, due to the presence of two chlorine atoms and a nitro group, renders the C4-amino group significantly less nucleophilic than typical aromatic amines. Consequently, reaction conditions may require elevated temperatures or the use of catalysts. The following protocols are adapted from established procedures for the N-functionalization of other aminopyridazine systems and serve as a robust starting point for further optimization.

Synthesis of N-Substituted Urea and Thiourea Derivatives

The reaction of the C4-amino group with isocyanates or isothiocyanates provides a straightforward method for the synthesis of corresponding urea and thiourea derivatives. These functional groups can act as hydrogen bond donors and acceptors, making them valuable moieties in medicinal chemistry for modulating drug-target interactions.

  • To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add the corresponding isocyanate or isothiocyanate (1.1 eq.).

  • A catalytic amount of a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1 eq.) can be added to facilitate the reaction, particularly if the amine is protonated.

  • Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the reduced nucleophilicity of the starting amine, heating is likely necessary.

  • Upon completion of the reaction, pour the mixture into ice-water with vigorous stirring.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and then with a cold, non-polar solvent such as diethyl ether or hexane to remove non-polar impurities.

  • Dry the solid product under vacuum. If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica gel.

EntryReagentProduct StructureReaction Time (h)Temp (°C)Yield (%)
1Phenyl isocyanateN-(3,6-dichloro-5-nitropyridazin-4-yl)-N'-phenylurea128075
24-Chlorophenyl isocyanateN-(4-chlorophenyl)-N'-(3,6-dichloro-5-nitropyridazin-4-yl)urea128082
3Phenyl isothiocyanateN-(3,6-dichloro-5-nitropyridazin-4-yl)-N'-phenylthiourea188068
4Ethyl isothiocyanateN-(3,6-dichloro-5-nitropyridazin-4-yl)-N'-ethylthiourea248055

Yields are hypothetical and based on analogous reactions. Optimization may be required.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification A Dissolve this compound in anhydrous DMF B Add isocyanate or isothiocyanate (1.1 eq) A->B C Add catalytic base (optional) B->C D Stir at RT - 80 °C C->D E Monitor by TLC/LC-MS D->E F Pour into ice-water E->F G Filter precipitate F->G H Wash with water and cold solvent G->H I Dry under vacuum H->I J Recrystallization or Column Chromatography I->J

Caption: Workflow for Urea and Thiourea Synthesis.

Synthesis of N-Substituted Sulfonamide Derivatives

Sulfonamides are a key functional group in a wide array of pharmaceuticals. The reaction of the C4-amino group with various sulfonyl chlorides in the presence of a base provides access to a library of N-sulfonylated derivatives.

  • Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as pyridine or dichloromethane (DCM) (0.2 M). Pyridine can act as both the solvent and the base.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired sulfonyl chloride (1.2 eq.) dropwise to the cooled solution. If using DCM as the solvent, add a base such as pyridine or triethylamine (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, if pyridine was used as the solvent, remove it under reduced pressure.

  • If DCM was used, wash the reaction mixture with water, 1N HCl solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

EntryReagentProduct StructureReaction Time (h)Temp (°C)Yield (%)
1Benzenesulfonyl chlorideN-(3,6-dichloro-5-nitropyridazin-4-yl)benzenesulfonamide24RT65
2p-Toluenesulfonyl chlorideN-(3,6-dichloro-5-nitropyridazin-4-yl)-4-methylbenzenesulfonamide24RT72
3Methanesulfonyl chlorideN-(3,6-dichloro-5-nitropyridazin-4-yl)methanesulfonamide18RT60

Yields are hypothetical and based on analogous reactions. Optimization may be required.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Dissolve aminopyridazine in anhydrous pyridine or DCM B Cool to 0 °C A->B C Add sulfonyl chloride (1.2 eq) B->C D Stir at RT for 12-24 h C->D E Monitor by TLC/LC-MS D->E F Solvent removal (Pyridine) or Aqueous wash (DCM) E->F G Recrystallization or Column Chromatography F->G

Caption: Workflow for Sulfonamide Synthesis.

N-Acylation of the C4-Amine

N-acylation to form amides is a fundamental transformation. Given the electron-withdrawing nature of the pyridazine ring, the C4-amine is expected to be a weak nucleophile. Therefore, the use of more reactive acylating agents or catalysts may be necessary.

  • Suspend this compound (1.0 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (0.2 M).

  • Add a non-nucleophilic base, such as triethylamine (TEA) or pyridine (1.5 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add the acyl chloride or anhydride (1.2 eq.).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating may be required for less reactive acylating agents.

  • After the reaction is complete, dilute the mixture with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

EntryReagentProduct StructureReaction Time (h)Temp (°C)Yield (%)
1Acetyl chlorideN-(3,6-dichloro-5-nitropyridazin-4-yl)acetamide6RT85
2Benzoyl chlorideN-(3,6-dichloro-5-nitropyridazin-4-yl)benzamide8RT80
3Acetic anhydrideN-(3,6-dichloro-5-nitropyridazin-4-yl)acetamide125078

Yields are hypothetical and based on analogous reactions. Optimization may be required.

G cluster_0 Electronic Effects cluster_1 Reaction Conditions A Nitro Group (-NO2) (Strongly electron-withdrawing) D Reduced Nucleophilicity of C4-Amine A->D B Chloro Groups (-Cl) (Inductively withdrawing) B->D C Pyridazine Ring (Inherently electron-deficient) C->D H Successful N-Functionalization E Increased Temperature E->H F Use of Base/Catalyst F->H G More Reactive Electrophile G->H

Caption: Factors influencing C4-Amine functionalization.

Disclaimer: The provided protocols are based on analogous chemical transformations and should be adapted and optimized for the specific substrate, this compound. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The reactivity and stability of the products should be carefully evaluated.

Application Notes and Protocols: Regioselective Reactions of Dichloronitropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloronitropyridazines are versatile building blocks in medicinal chemistry and materials science. The presence of two reactive chlorine atoms and a strongly electron-withdrawing nitro group on the pyridazine core allows for selective functionalization through nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is of paramount importance for the synthesis of well-defined isomers with desired pharmacological or material properties. These application notes provide a comprehensive overview of the principles governing the regioselectivity of nucleophilic substitution on dichloronitropyridazines, along with detailed experimental protocols for achieving selective functionalization.

The pyridazine ring system, with its two adjacent nitrogen atoms, presents a unique electronic landscape. The regiochemical outcome of nucleophilic attack is a delicate interplay between the inherent electron deficiency of the pyridazine ring, the powerful directing effect of the nitro group, and the nature of the incoming nucleophile and reaction conditions. Understanding these factors is crucial for the rational design of synthetic routes to novel pyridazine derivatives.

Principles of Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on dichloronitropyridazines, such as 3,6-dichloro-4-nitropyridazine, is primarily dictated by the stability of the Meisenheimer intermediate formed upon nucleophilic attack. The nitro group, being a potent electron-withdrawing group, plays a crucial role in stabilizing the negative charge developed in the intermediate through resonance.

In the case of 3,6-dichloro-4-nitropyridazine, there are two possible sites for nucleophilic attack: the C3 and C6 positions.

  • Attack at C6 (para to the nitro group): When a nucleophile attacks the C6 position, the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the oxygen atoms of the nitro group, as well as the ring nitrogen atoms. This extensive delocalization leads to a more stable, lower-energy intermediate, and consequently, a faster reaction rate.

  • Attack at C3 (meta to the nitro group): Nucleophilic attack at the C3 position results in a Meisenheimer intermediate where the negative charge cannot be directly delocalized onto the nitro group through resonance. This results in a less stable, higher-energy intermediate and a slower reaction rate.

Therefore, nucleophilic aromatic substitution reactions on 3,6-dichloro-4-nitropyridazine are expected to be highly regioselective, with the incoming nucleophile preferentially substituting the chlorine atom at the C6 position. This principle is well-established for analogous systems like 2,4-dichloro-5-nitropyridine.

However, it is noteworthy that for some 4-substituted 3,6-dichloropyridazines (where the 4-substituent is not a nitro group), the regioselectivity can be influenced by reaction conditions such as solvent polarity and the nature of the base, allowing for selective substitution at either the C3 or C6 position.

Regioselectivity of Nucleophilic Attack on 3,6-dichloro-4-nitropyridazine cluster_main Nucleophilic Attack on 3,6-dichloro-4-nitropyridazine cluster_c6 Attack at C6 (para to NO2) cluster_c3 Attack at C3 (meta to NO2) Start 3,6-dichloro-4-nitropyridazine + Nucleophile C6_attack Nucleophilic Attack at C6 Start->C6_attack C3_attack Nucleophilic Attack at C3 Start->C3_attack Meisenheimer_C6 Stable Meisenheimer Intermediate (Charge delocalized on NO2) C6_attack->Meisenheimer_C6 Favored Pathway Product_C6 6-substituted-3-chloro- 4-nitropyridazine (Major Product) Meisenheimer_C6->Product_C6 -Cl- Meisenheimer_C3 Less Stable Meisenheimer Intermediate C3_attack->Meisenheimer_C3 Disfavored Pathway Product_C3 3-substituted-6-chloro- 4-nitropyridazine (Minor Product) Meisenheimer_C3->Product_C3 -Cl-

Caption: Logical diagram illustrating the competing pathways for nucleophilic attack on 3,6-dichloro-4-nitropyridazine.

Data Presentation

The following tables summarize the expected regioselectivity for nucleophilic substitution reactions on 3,6-dichloro-4-nitropyridazine based on analogous reactions with similarly activated dihalo-aza-aromatic compounds. The C6:C3 ratio is predicted to be high, indicating a strong preference for substitution at the position para to the nitro group.

Table 1: Regioselective Amination of 3,6-dichloro-4-nitropyridazine (Predicted)

Nucleophile (Amine)SolventBaseTemperature (°C)Major ProductPredicted C6:C3 Ratio
Primary Amine (e.g., Aniline)AcetonitrileTriethylamineRoom Temp.6-Anilino-3-chloro-4-nitropyridazine>95:5
Secondary Amine (e.g., Morpholine)DichloromethaneDIPEA406-Morpholino-3-chloro-4-nitropyridazine>90:10
AmmoniaEthanol-100 (sealed tube)6-Amino-3-chloro-4-nitropyridazineHigh

Table 2: Regioselective Alkoxylation and Thiolation of 3,6-dichloro-4-nitropyridazine (Predicted)

NucleophileSolventBaseTemperature (°C)Major ProductPredicted C6:C3 Ratio
Sodium MethoxideMethanol-Room Temp.6-Methoxy-3-chloro-4-nitropyridazineHigh
Sodium EthoxideEthanol-Room Temp.6-Ethoxy-3-chloro-4-nitropyridazineHigh
ThiophenolDMFK₂CO₃Room Temp.6-(Phenylthio)-3-chloro-4-nitropyridazineHigh

Experimental Protocols

The following protocols are provided as a general guide for performing regioselective nucleophilic substitution reactions on 3,6-dichloro-4-nitropyridazine. Researchers should optimize these conditions for their specific substrates and nucleophiles.

Protocol 1: Regioselective Amination of 3,6-dichloro-4-nitropyridazine

Objective: To synthesize 6-amino-substituted-3-chloro-4-nitropyridazines with high regioselectivity.

Materials:

  • 3,6-dichloro-4-nitropyridazine

  • Amine (primary or secondary)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, Ethanol)

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle/oil bath

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dichloro-4-nitropyridazine (1.0 eq.) in the chosen anhydrous solvent.

  • In a separate flask, prepare a solution of the amine (1.0-1.2 eq.) and the base (2.0 eq.) in the same anhydrous solvent.

  • Reaction: Slowly add the amine/base solution to the stirred solution of 3,6-dichloro-4-nitropyridazine at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed. The reaction is typically complete within 1-4 hours at room temperature, but gentle heating may be required for less reactive amines.

  • Work-up:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to obtain the desired 6-amino-3-chloro-4-nitropyridazine.

Experimental Workflow for Regioselective Amination cluster_workflow Workflow: Regioselective Amination Prep Reactant Preparation (Dichloronitropyridazine, Amine, Base in Solvent) Reaction Reaction (Room Temp or Gentle Heating) Prep->Reaction Monitor Monitoring by TLC Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product 6-Amino-3-chloro- 4-nitropyridazine Purify->Product

Caption: General experimental workflow for the regioselective amination of dichloronitropyridazines.

Protocol 2: Regioselective Alkoxylation of 3,6-dichloro-4-nitropyridazine

Objective: To synthesize 6-alkoxy-3-chloro-4-nitropyridazines with high regioselectivity.

Materials:

  • 3,6-dichloro-4-nitropyridazine

  • Anhydrous alcohol (e.g., Methanol, Ethanol)

  • Strong base (e.g., Sodium hydride (NaH) or Sodium metal)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Silica gel for column chromatography

Procedure:

  • Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere, carefully add the strong base (1.1 eq.) to the anhydrous alcohol (which serves as both reactant and solvent) at 0 °C to generate the corresponding sodium alkoxide in situ.

  • Reaction: Once the base has fully reacted, add a solution of 3,6-dichloro-4-nitropyridazine (1.0 eq.) in the same alcohol to the stirred alkoxide solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Carefully quench the reaction by adding water.

    • Remove the excess alcohol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate and purify the crude product by silica gel column chromatography to yield the desired 6-alkoxy-3-chloro-4-nitropyridazine.

Conclusion

The regioselective functionalization of dichloronitropyridazines via nucleophilic aromatic substitution is a powerful strategy for the synthesis of diverse heterocyclic compounds. The strong directing effect of the nitro group generally ensures a high degree of regioselectivity for substitution at the C6 position. The provided protocols, based on well-established principles and analogous reactions, offer a solid foundation for researchers to explore the rich chemistry of this important class of molecules in their drug discovery and materials science endeavors. Further optimization of reaction conditions may be necessary to achieve the desired outcomes for specific substrate-nucleophile combinations.

Application Notes and Protocols for the Selective Reduction of the Nitro Group in 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed experimental procedures for the selective reduction of the nitro group in 3,6-dichloro-5-nitropyridazin-4-amine to yield 3,6-dichloropyridazine-4,5-diamine. The synthesis of amino-heterocycles is a critical step in the development of pharmaceuticals and agrochemicals.[1] This protocol addresses the common challenge of chemoselectively reducing a nitro group in the presence of other reducible functionalities, specifically aryl chlorides, where non-selective conditions can lead to undesired dehalogenation.[1][2] Two robust and widely applicable methods are presented: reduction using iron powder in acetic acid and reduction with tin(II) chloride. These methods are chosen for their high selectivity, reliability, and accessibility in a standard organic synthesis laboratory.

Chemical Reaction:

Chemical reaction scheme for the reduction of this compound.
Figure 1. Reduction of this compound to 3,6-dichloropyridazine-4,5-diamine.

Experimental Protocols

Two primary methods are detailed below. The choice of method may depend on reagent availability, scale, and downstream purification considerations.

Method 1: Reduction with Iron Powder in Acetic Acid

This method is a classic, cost-effective, and highly chemoselective procedure for nitro group reduction.[3] The use of iron in an acidic medium is particularly effective for heterocyclic compounds and is less prone to cause dehalogenation compared to some catalytic hydrogenation methods.[4]

Materials and Reagents:

  • This compound

  • Iron powder (<325 mesh)

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter paper

  • Celite® (diatomaceous earth)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.0 eq) in a mixture of glacial acetic acid (10-15 mL per gram of substrate) and a co-solvent like ethanol if needed to improve solubility.

  • Reagent Addition: Heat the suspension to 60-70 °C with vigorous stirring. Add iron powder (3.0-5.0 eq) portion-wise over 20-30 minutes. The addition is exothermic; maintain the temperature below 90 °C.

  • Reaction Monitoring: After the addition is complete, maintain the reaction temperature at 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate or methanol and filter through a pad of Celite® to remove the iron salts and unreacted iron. Wash the filter cake thoroughly with the same solvent.

  • Neutralization and Extraction: Concentrate the filtrate under reduced pressure to remove the bulk of the solvent. Carefully neutralize the residue by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 3,6-dichloropyridazine-4,5-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Method 2: Reduction with Tin(II) Chloride Dihydrate

Reduction with stannous chloride (SnCl₂) is a very mild and effective method for selectively reducing aromatic nitro compounds in the presence of sensitive functional groups, including halogens.[3]

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in absolute ethanol or ethyl acetate (15-20 mL per gram of substrate) in a round-bottom flask, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (for ethanol, ~78 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Neutralization: Dilute the residue with water and cool in an ice bath. Carefully neutralize the mixture by the slow, portion-wise addition of saturated sodium bicarbonate solution until the pH is basic (~8-9). A thick, white precipitate of tin salts will form.

  • Filtration and Extraction: Filter the suspension through a pad of Celite®, washing the filter cake extensively with ethyl acetate or dichloromethane. Transfer the filtrate to a separatory funnel and extract the aqueous phase with additional portions of the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to afford the crude product.

  • Purification: Purify the resulting 3,6-dichloropyridazine-4,5-diamine by recrystallization or flash column chromatography as described in Method 1.

Data Presentation

The following table summarizes the reaction parameters for the described protocols. Yields are based on typical outcomes for the reduction of halogenated nitro-heterocycles found in the literature, as specific data for the target substrate is not available.[1][5][6]

Parameter Method 1: Iron/Acetic Acid Method 2: Tin(II) Chloride Alternative: Catalytic Transfer Hydrogenation [1][6]
Reducing Agent Iron Powder (Fe)Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)Hydrazine Hydrate (N₂H₄·H₂O)
Catalyst None (stoichiometric)None (stoichiometric)Palladium on Carbon (Pd/C, 5-10 mol%)
Solvent Acetic Acid (AcOH) / Ethanol (EtOH)Ethanol (EtOH) or Ethyl Acetate (EtOAc)Methanol (MeOH) or Ethanol (EtOH)
Temperature 70 - 80 °CReflux (~78 °C in EtOH)Reflux (~65 °C in MeOH)
Reaction Time 1 - 3 hours2 - 4 hours1 - 5 hours
Selectivity High (preserves chloro groups)High (preserves chloro groups)High (under mild reflux conditions)
Typical Yield Good to Excellent (75-95%)Good to Excellent (80-98%)Excellent (>90%)
Work-up Notes Requires filtration of iron salts and careful neutralization.Requires filtration of tin salts.Requires filtration of Pd/C catalyst.

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the reduction of this compound.

experimental_workflow start Starting Material: This compound setup Reaction Setup: Dissolve in Solvent (e.g., AcOH or EtOH) start->setup reaction Reduction Reaction: Add Reducing Agent (e.g., Fe or SnCl₂) Heat and Stir setup->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor 1-4 hours monitor->reaction Incomplete workup Work-up: Filter Solids Neutralize (NaHCO₃) Extract with Solvent monitor->workup Complete purify Purification: Dry, Concentrate, and Purify (Recrystallization or Chromatography) workup->purify product Final Product: 3,6-dichloropyridazine-4,5-diamine purify->product

Caption: General workflow for the synthesis of 3,6-dichloropyridazine-4,5-diamine.

Safety Precautions

  • Glacial Acetic Acid: Corrosive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Tin(II) Chloride: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Ethanol, methanol, and ethyl acetate are flammable. Keep away from ignition sources.

  • Neutralization: The neutralization of acidic solutions with bicarbonate is an exothermic process that releases CO₂ gas. Perform this step slowly and with caution to avoid excessive foaming and pressure build-up.

  • Always perform reactions in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,6-dichloro-5-nitropyridazin-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: I am observing a low yield of the desired product, this compound. What are the potential causes and how can I improve the yield?

A1: Low yields can result from several factors, including incomplete reaction, side reactions, or product degradation. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the duration or cautiously increasing the temperature. However, be aware that excessive heat can lead to degradation.

  • Reagent Stoichiometry: The molar ratio of reactants is crucial. Ensure that the limiting reagent is appropriate for the reaction. A slight excess of the aminating agent might be beneficial, but a large excess could lead to side product formation.

  • Solvent Choice: The solvent plays a critical role in reaction outcomes.[1] Aprotic polar solvents like acetonitrile (CH3CN) or N,N-dimethylformamide (DMF) are often suitable for nucleophilic aromatic substitution reactions.[2] It is advisable to screen a variety of solvents to find the optimal one for your specific conditions.

  • Base Selection: The choice of base can significantly influence the reaction rate and selectivity. Inorganic bases like sodium bicarbonate (NaHCO3) or potassium carbonate (K2CO3) are commonly used.[1] Organic bases such as triethylamine (Et3N) may also be effective. The strength and solubility of the base should be considered.

  • Moisture and Air Sensitivity: Some reagents may be sensitive to moisture or air. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can prevent the degradation of starting materials and intermediates.

Q2: My final product is contaminated with impurities. How can I identify and minimize their formation?

A2: Impurity formation is a common challenge. The nature of the impurities can provide clues about the underlying side reactions.

  • Common Side Reactions:

    • Over-amination: If an excess of the amine source is used or if the reaction temperature is too high, substitution of the second chlorine atom can occur, leading to a di-amino product.

    • Hydrolysis: The presence of water can lead to the hydrolysis of the chloro groups on the pyridazine ring, forming hydroxy-pyridazines.

    • Decomposition: The nitro group can be sensitive to certain reaction conditions, potentially leading to decomposition products.

  • Identification of Impurities: Utilize analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the major impurities.

  • Minimizing Impurities:

    • Temperature Control: Maintain a consistent and optimal reaction temperature. Lowering the temperature may reduce the rate of side reactions.

    • Controlled Addition of Reagents: Adding the aminating agent slowly to the reaction mixture can help to control the reaction exotherm and minimize localized high concentrations of reagents.

    • Purification Techniques: Employ appropriate purification methods such as column chromatography or recrystallization to remove impurities. The choice of solvent system for chromatography or recrystallization is critical for achieving high purity.

Q3: The reaction is not proceeding to completion, even after extending the reaction time. What should I investigate?

A3: A stalled reaction can be frustrating. Here are some factors to consider:

  • Catalyst Deactivation (if applicable): If a catalyst is used, it may have become deactivated. Consider using fresh catalyst or a different type of catalyst.

  • Inadequate Mixing: Ensure that the reaction mixture is being stirred efficiently, especially if it is heterogeneous.

  • Reagent Quality: Verify the purity and integrity of your starting materials and reagents. Impurities in the starting materials can sometimes inhibit the reaction.

  • pH of the Reaction Mixture: The pH can influence the reactivity of the nucleophile and the stability of the substrate. Ensure the pH is within the optimal range for the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: The synthesis generally starts from 3,6-dichloropyridazine. This precursor is then nitrated to introduce the nitro group, followed by a nucleophilic aromatic substitution reaction to introduce the amine group.

Q2: What are the key reaction parameters to optimize for this synthesis?

A2: The most critical parameters to optimize are:

  • Temperature: Influences reaction rate and selectivity.

  • Solvent: Affects solubility of reactants and can influence reaction pathways.

  • Base: The choice and amount of base can control the reaction rate and minimize side reactions.

  • Reaction Time: Needs to be sufficient for the reaction to go to completion without significant product degradation.

  • Concentration: The concentration of reactants can impact the reaction kinetics.

Q3: Are there any specific safety precautions I should take when working with these compounds?

A3: Yes. This compound and its precursors are potentially hazardous.

  • Nitro compounds can be energetic and should be handled with care, avoiding shock and high temperatures.

  • Chlorinated heterocyclic compounds can be toxic and irritants.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Data Presentation

The following tables present hypothetical data to illustrate the effect of various reaction parameters on the yield and purity of this compound.

Table 1: Effect of Solvent on Reaction Yield and Purity

EntrySolventTemperature (°C)Time (h)Yield (%)Purity (%)
1DMF8067592
2CH3CN8068596
3THF65126088
4Toluene10084585

Table 2: Effect of Base on Reaction Yield and Purity

EntryBaseEquivalentsTemperature (°C)Time (h)Yield (%)Purity (%)
1K2CO32.08068295
2NaHCO32.08087894
3Et3N2.56068897
4None-8024<10-

Experimental Protocols

Protocol 1: Synthesis of 3,6-dichloro-5-nitropyridazine

This protocol describes a general method for the nitration of 3,6-dichloropyridazine.

Materials:

  • 3,6-dichloropyridazine (1.0 eq)

  • Concentrated Sulfuric Acid (H2SO4)

  • Fuming Nitric Acid (HNO3)

  • Ice

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 3,6-dichloropyridazine to the cold sulfuric acid while stirring.

  • Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • The solid precipitate is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 3,6-dichloro-5-nitropyridazine.

Protocol 2: Synthesis of this compound

This protocol provides a general procedure for the amination of 3,6-dichloro-5-nitropyridazine.

Materials:

  • 3,6-dichloro-5-nitropyridazine (1.0 eq)

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide) (2.0 - 3.0 eq)

  • Acetonitrile (CH3CN)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

Procedure:

  • Dissolve 3,6-dichloro-5-nitropyridazine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Add the ammonia source to the solution.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway 3,6-Dichloropyridazine 3,6-Dichloropyridazine 3,6-Dichloro-5-nitropyridazine 3,6-Dichloro-5-nitropyridazine 3,6-Dichloropyridazine->3,6-Dichloro-5-nitropyridazine Nitration (HNO3, H2SO4) This compound This compound 3,6-Dichloro-5-nitropyridazine->this compound Amination (NH3 source)

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities check_completion Reaction Incomplete? start->check_completion Analyze reaction mixture (TLC/HPLC) extend_time Extend Reaction Time / Increase Temperature check_completion->extend_time Yes analyze_impurities Identify Impurities (MS/NMR) check_completion->analyze_impurities No end end extend_time->end Improved Result side_reactions Optimize Conditions: - Lower Temperature - Adjust Stoichiometry - Change Solvent/Base analyze_impurities->side_reactions Known Side Products? unknown_impurities Investigate Reagent Quality and Reaction Setup analyze_impurities->unknown_impurities Unknown Impurities? side_reactions->end unknown_impurities->end

Caption: Troubleshooting workflow for synthesis optimization.

Parameter_Relationships Yield Yield Temp Temperature Yield->Temp Time Time Yield->Time Solvent Solvent Yield->Solvent Base Base Yield->Base Purity Purity Purity->Temp Purity->Solvent Purity->Base

Caption: Inter-relationships of key reaction parameters with yield and purity.

References

Technical Support Center: Synthesis of 3,6-dichloro-5-nitropyridazin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving yields and overcoming common challenges in the synthesis of 3,6-dichloro-5-nitropyridazin-4-amine and its derivatives.

I. Synthetic Pathway Overview

The synthesis of this compound is a multi-step process. Below is a generalized workflow illustrating the key transformations.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination at C4 cluster_2 Step 3: Nitration at C5 A Maleic Hydrazide B 3,6-Dichloropyridazine A->B POCl3 C 4-Amino-3,6-dichloropyridazine B->C Aminating Agent (e.g., Boc-NH2 then deprotection) D This compound C->D HNO3 / H2SO4

Caption: Overall synthetic workflow.

II. Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address potential issues during the synthesis.

Step 1: Synthesis of 3,6-Dichloropyridazine

Q1: My yield of 3,6-dichloropyridazine is significantly lower than the reported ~85%. What are the common causes?

A1: Low yields in this chlorination step typically arise from three main issues:

  • Incomplete Reaction: Ensure the reaction mixture is heated appropriately (e.g., 80°C or reflux) for a sufficient duration.[1][2] Monitoring the reaction by TLC or GC is crucial to confirm the disappearance of the starting material, pyridazine-3,6-diol (maleic hydrazide).

  • Hydrolysis during Workup: The product, 3,6-dichloropyridazine, can be sensitive to hydrolysis back to the starting material or to mono-chloro intermediates if the quenching step is not performed carefully. The reaction mixture should be quenched slowly into an ice-cold solution of a base like sodium bicarbonate to neutralize the excess POCl3 and resulting acids.[1]

  • Purity of Starting Material: Ensure the maleic hydrazide is of high purity and dry. Impurities can lead to side reactions.

Q2: The workup procedure is difficult, and I'm losing product during extraction. Any tips?

A2: The workup for this reaction involves neutralizing a large amount of acidic phosphorus compounds.

  • Quenching: Perform the quench very slowly and with vigorous stirring in a well-ventilated fume hood, as the reaction with bicarbonate is highly exothermic and releases CO2.

  • Extraction: Use a sufficiently large volume of an appropriate organic solvent like ethyl acetate or dichloromethane for extraction to ensure complete recovery.[1] Multiple extractions (e.g., 3 times) are recommended.

  • Purification: If impurities persist, purification can be achieved by recrystallization or by treating the crude product with a sodium metabisulfite solution, which helps to remove certain impurities.[3]

Step 2: Synthesis of 4-Amino-3,6-dichloropyridazine

Q3: Direct amination of 3,6-dichloropyridazine is giving me the 3-amino-6-chloro isomer, not the desired 4-amino product. How can I achieve C4-amination?

A3: This is a known challenge. Direct nucleophilic aromatic substitution (SNAr) on the 3,6-dichloropyridazine ring with ammonia or amines preferentially occurs at the C3/C6 positions.[4][5] To achieve amination at the C4 position, a different strategy is required. While direct methods are not well-documented in readily available literature, a plausible route involves:

  • Protecting the amine: Use a protected form of ammonia, such as tert-butyl carbamate (Boc-NH2). The existence of 4-(Boc-amino)-3,6-dichloropyridazine suggests this is a viable intermediate.[6]

  • Directed Metalation: A more advanced method involves the metalation of the C4 position followed by electrophilic amination.[7] This provides regioselectivity but requires anhydrous conditions and specialized reagents.

  • Starting Material: An alternative is to start from a precursor that already has the desired substitution pattern, such as 3,4,5-trichloropyridazine, where the C4 chlorine is more activated for substitution.[8]

Step 3: Synthesis of this compound

Q4: I am getting a very low yield, or a complex mixture of products, during the nitration step. What is going wrong?

A4: The nitration of an aminated pyridazine ring is a sensitive reaction. The amino group is activating, while the pyridazine ring and chloro-substituents are deactivating.[9] Low yields are a common problem.[10][11]

Troubleshooting Workflow for Nitration

G A Low Yield / No Reaction B Check Reaction Temperature A->B C Check Reagent Purity (Acid concentration, dry substrate) A->C D Verify Nitrating Agent Strength A->D B1 Increase Temp Gradually (e.g., 0°C to 55°C) B->B1 Too Low? B2 Maintain Low Temp (especially during addition) B->B2 Too High? C1 Purify Starting Material Ensure anhydrous conditions C->C1 Impure? D1 Use Stronger Conditions (e.g., Fuming H2SO4) D->D1 Too Weak? E Dark Mixture / Gas Evolution (Decomposition) E->B2

Caption: Troubleshooting workflow for the nitration step.

Q5: My reaction mixture turns dark brown or black. What does this indicate?

A5: This coloration, often accompanied by gas evolution, strongly suggests decomposition of the starting material or product.[10] Nitration reactions are highly exothermic.

  • Temperature Control: The primary cause is excessive temperature. It is critical to maintain the recommended temperature, typically starting at 0°C or lower during the addition of the substrate to the nitrating mixture, and then allowing it to warm slowly if required.[10]

  • Rate of Addition: Add the substrate portion-wise or via a dropping funnel very slowly to manage the exotherm.

Q6: I am observing multiple spots on my TLC plate after the nitration reaction. What are the likely side products?

A6: The amino group in 4-amino-3,6-dichloropyridazine is ortho-directing. Since the C5 position is the target, the C3 position is also activated. Potential side products include:

  • Di-nitrated products: If conditions are too harsh, a second nitro group may be added.

  • Oxidized products: The amino group can be sensitive to oxidation by strong nitric acid.

  • Positional isomers: Although less likely due to steric hindrance from the adjacent chlorine, a small amount of nitration at the C3 position could occur.

  • Hydrolyzed products: If there is water in the reaction medium, hydrolysis of the chloro groups can occur, leading to pyridazinone impurities.

III. Data on Yields and Reaction Parameters

The following tables summarize reported yields for key steps or analogous reactions.

Table 1: Yields for the Synthesis of 3,6-Dichloropyridazine

Starting MaterialReagentTemperature (°C)TimeYield (%)Reference
Pyridazine-3,6-diolPOCl380Overnight85[1]
Pyridazine-3,6-diolPOCl3504 hours72-87[2]
Pyridazine-3,6-diolPOCl3653.5 hours86[2]

Table 2: Yields for Amination of Dichloropyridazines (Analogous Reactions)

Starting MaterialReagent/SolventTemperature (°C)TimeProductYield (%)Reference
3,6-DichloropyridazineNH4OH (aq)120 (Microwave)30 min3-Amino-6-chloropyridazine87[4]
3,6-DichloropyridazineNH4OH / DMF1009 hours3-Amino-6-chloropyridazine90.6[5]
3,6-DichloropyridazineNH4OH / Acetonitrile1207 hours3-Amino-6-chloropyridazine93.8[5]

Relationship between Reaction Parameters and Yield

The yield of the final nitrated product is highly dependent on a careful balance of reaction parameters.

G Yield Product Yield Temp Temperature Temp->Yield Optimal range (Too high -> decomp.) Time Reaction Time Time->Yield Sufficient for completion (Too long -> side products) Purity Reagent Purity Purity->Yield High purity essential Acid Acid Strength Acid->Yield Strong enough for nitration (Too strong -> oxidation)

Caption: Key parameters influencing reaction yield.

IV. Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyridazine[1]

Materials:

  • Pyridazine-3,6-diol (maleic hydrazide)

  • Phosphorus oxychloride (POCl3)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, charge pyridazine-3,6-diol (1.0 eq).

  • Carefully add phosphorus oxychloride (5.0 eq) at room temperature.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours (overnight). The reaction should be monitored by TLC.

  • After completion, cool the mixture and remove the excess POCl3 under high vacuum at 55-60°C to obtain a thick residue.

  • Dilute the residue with ethyl acetate.

  • In a separate large beaker, prepare an ice-cold saturated solution of sodium bicarbonate.

  • Slowly and carefully quench the ethyl acetate mixture by adding it portion-wise to the bicarbonate solution with vigorous stirring. Ensure the pH of the aqueous layer is ~8.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.

Protocol 2: Synthesis of 4-Amino-3,6-dichloropyridazine (Proposed Method)

Note: This is a representative protocol based on related transformations, as a direct method is not well-documented. It involves the synthesis of a Boc-protected intermediate.

Materials:

  • 3,6-Dichloropyridazine

  • tert-Butyl carbamate

  • A suitable base (e.g., NaH or K2CO3)

  • Anhydrous solvent (e.g., DMF or THF)

  • Trifluoroacetic acid (TFA) or HCl in dioxane for deprotection

  • Dichloromethane (DCM)

Procedure (Part A - Boc Protection):

  • To a solution of tert-butyl carbamate (1.2 eq) in anhydrous DMF, add a suitable base like sodium hydride (1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous DMF dropwise.

  • Heat the reaction to a moderate temperature (e.g., 60-80°C) and monitor by TLC for the formation of tert-butyl (3,6-dichloropyridazin-4-yl)carbamate.

  • Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

  • Purify the crude product by column chromatography to isolate the Boc-protected amine.

Procedure (Part B - Deprotection):

  • Dissolve the purified tert-butyl (3,6-dichloropyridazin-4-yl)carbamate in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir at room temperature until TLC indicates complete removal of the Boc group.

  • Neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO3 solution).

  • Extract the product with dichloromethane, dry the organic layer, and concentrate to yield 4-amino-3,6-dichloropyridazine.

Protocol 3: Synthesis of this compound (Representative Method)

Note: This protocol is based on general procedures for nitrating electron-deficient heterocyclic amines and requires careful optimization.

Materials:

  • 4-Amino-3,6-dichloropyridazine

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Fuming Nitric Acid (HNO3, >90%) or Potassium Nitrate (KNO3)

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add fuming nitric acid (1.1 eq) or potassium nitrate (1.1 eq) to the sulfuric acid while maintaining the temperature below 5°C.

  • Once the nitrating mixture is prepared and stable at 0°C, slowly add the 4-amino-3,6-dichloropyridazine (1.0 eq) substrate portion-wise, ensuring the internal temperature does not rise above 5-10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours.

  • Optionally, the reaction may need to be slowly warmed to room temperature or slightly above (e.g., 40-55°C) to go to completion. This step must be determined through careful TLC monitoring.[10]

  • Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.

  • The product may precipitate out of the solution. If so, collect it by filtration.

  • If the product does not precipitate, neutralize the acidic solution with a base (e.g., ammonium hydroxide or sodium hydroxide) while cooling in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

Technical Support Center: Purification of Crude 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3,6-dichloro-5-nitropyridazin-4-amine. The following protocols and data are based on established methods for structurally related compounds and may require optimization for your specific experimental conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Possible CauseRecommended Solution
Incorrect Solvent Choice The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature. For pyridazine derivatives, common solvents include ethanol, methanol, or mixtures like ethanol/water.[1] Conduct small-scale solvent screening to identify the optimal solvent or solvent system.
Excessive Solvent Usage Using too much hot solvent will prevent the solution from becoming supersaturated upon cooling, leading to poor crystal formation.[1] Use the minimum amount of hot solvent necessary to completely dissolve the crude product.[1][2]
Premature Crystallization If the solution cools too quickly, especially during hot filtration, the product can crash out along with impurities. Ensure the funnel and receiving flask are pre-heated before hot filtration.
Incomplete Crystallization After cooling to room temperature, placing the flask in an ice bath can help maximize crystal formation and yield.[1][2]

Issue 2: Oiling Out During Recrystallization

Possible CauseRecommended Solution
High Concentration of Impurities Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil. Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel, to remove gross impurities.
Solution Cooled Too Rapidly Rapid cooling can sometimes lead to oiling out instead of crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Inappropriate Solvent The chosen solvent may not be ideal for crystallization. Try adding a co-solvent in which the compound is less soluble to induce crystallization.

Issue 3: Poor Separation or Tailing During Column Chromatography

Possible CauseRecommended Solution
Interaction with Silica Gel The basic nature of the pyridazine ring can lead to strong interactions with the acidic silica gel, causing tailing or streaking.[1][2] Consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1-3%).[3]
Incorrect Mobile Phase Polarity If the mobile phase is not polar enough, the compound will move too slowly, leading to broad peaks. If it is too polar, separation from impurities will be poor. Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.3 for the desired compound.[2]
Column Overloading Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Insoluble Material in Sample If the crude product is not fully dissolved before loading, it can lead to streaking. Ensure the sample is completely dissolved in a minimal amount of the initial eluent or a suitable solvent before loading.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two primary methods for purifying compounds of this class are recrystallization and silica gel column chromatography.[2] The choice of method depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed for optimal purity.

Q2: What are the likely impurities in crude this compound?

A2: Potential impurities can include unreacted starting materials, byproducts from the synthetic route (such as isomers or over-nitrated species), and residual solvents. The synthesis of related compounds often involves nucleophilic aromatic substitution, which can lead to regioisomeric byproducts.[4]

Q3: How do I choose a suitable solvent system for column chromatography?

A3: A good starting point for developing a solvent system is to use a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] The optimal ratio can be determined by running TLC plates with varying solvent compositions. For more polar compounds, a system like methanol/dichloromethane might be necessary.[3]

Q4: My purified product is still colored. What can I do?

A4: Colored impurities can sometimes be removed during recrystallization by adding a small amount of activated charcoal to the hot solution, followed by hot filtration.[1] However, be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent for determining percentage purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the compound and detect any remaining impurities.

Experimental Protocols

Disclaimer: These are general protocols based on related compounds and should be adapted and optimized for this compound.

Protocol 1: Purification by Recrystallization

  • Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the crude material to achieve complete dissolution.[2]

  • Decolorization (Optional): If the solution is highly colored, allow it to cool slightly, add a small amount of activated charcoal, and then briefly reheat to boiling.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean, pre-warmed flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation has started, the flask can be placed in an ice bath to maximize the yield.[1][2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1][2]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[1]

Protocol 2: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using TLC. A common starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to obtain an Rf value of approximately 0.2-0.3 for the target compound.[2]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane. This solution can be loaded directly onto the column. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[2]

  • Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with different polarities.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[2]

Data Presentation

Table 1: Representative Purification Data for a Related Dichloronitropyridine Derivative

Purification MethodCrude Purity (%)Final Purity (%)Yield (%)Reference
Recrystallization (Toluene)~85>9883Based on similar compounds[5]
Column Chromatography~85>9987Based on similar compounds[5]

Note: The data presented above is illustrative for a related compound and may not be directly applicable to this compound.

Visualizations

References

Technical Support Center: Reactions Involving 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions with 3,6-dichloro-5-nitropyridazin-4-amine. The information is presented in a question-and-answer format to offer direct and practical solutions for your experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the most common side products observed in nucleophilic aromatic substitution (SNAr) reactions with this compound?

When performing nucleophilic aromatic substitution (SNAr) reactions on this compound, particularly with amine nucleophiles, several side products can arise. Understanding these impurities is crucial for optimizing reaction conditions and simplifying purification.

  • Regioisomers: The pyridazine ring in the target molecule has two chlorine atoms at positions 3 and 6, both of which are activated towards nucleophilic attack by the electron-withdrawing nitro group. This can lead to the formation of a mixture of regioisomers, where the incoming nucleophile substitutes at either the C3 or C6 position. The exact ratio of these isomers is highly dependent on the reaction conditions and the nature of the nucleophile. For many dichlorinated pyridines and pyrimidines, substitution at the position para to the nitro group (C6 in this case) is often favored due to electronic and steric factors. However, kinetic and thermodynamic factors can influence this selectivity.[1]

  • Di-substituted Products: If the reaction is not carefully controlled, a second nucleophilic substitution can occur, leading to the formation of a di-substituted product where both chlorine atoms are replaced by the nucleophile. This is more likely to happen with an excess of the nucleophile, higher reaction temperatures, or longer reaction times.

  • Hydrolysis Products: In the presence of water and under basic or acidic conditions, one or both of the chloro groups can be hydrolyzed to hydroxyl groups.[2][3][4][5][6] This is a common issue if wet solvents or reagents are used, or during aqueous work-up procedures.

  • Nitro Group Reduction Products: The nitro group is susceptible to reduction under certain reaction conditions, especially if reducing agents are present or if catalytic hydrogenation is used in a subsequent step.[7] Common reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro group to an amino group or other partially reduced intermediates.[8][9][10][11] Catalytic hydrogenation (e.g., with H₂/Pd/C) is also a common method for nitro group reduction but can sometimes lead to dehalogenation as a side reaction.[7]

Troubleshooting Undesired Side Products:

IssuePotential CauseRecommended Solution
Formation of Regioisomers - Suboptimal reaction temperature- Incorrect solvent polarity- Nature of the nucleophile- Screen different temperatures to find the optimal selectivity.- Test a range of solvents with varying polarities.- Consider that bulkier nucleophiles may favor the less sterically hindered position.
Di-substitution - Excess nucleophile- High reaction temperature- Prolonged reaction time- Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the nucleophile.- Lower the reaction temperature.- Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.
Hydrolysis - Presence of water in reagents or solvents- Aqueous work-up at inappropriate pH- Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- During work-up, use a saturated solution of sodium bicarbonate for neutralization and minimize contact time with aqueous layers.[12]
Nitro Group Reduction - Use of strong reducing agents- Incompatible reaction conditions- Choose a milder reducing agent if reduction is intended for a different functional group.- If nitro group reduction is desired, be aware of potential dehalogenation with certain catalysts (e.g., Pd/C). Raney Nickel may be a better alternative in such cases.[7]

2. How can I control the regioselectivity of nucleophilic substitution on this compound?

Controlling which chlorine atom is substituted is a critical aspect of synthesizing the desired product. The regioselectivity is influenced by a combination of electronic and steric factors.

  • Electronic Effects: The nitro group at the C5 position strongly activates both the C3 and C6 positions towards nucleophilic attack through resonance and inductive effects. Generally, the position para (C6) to the nitro group is electronically more activated.[1]

  • Steric Hindrance: The amino group at the C4 position and the nitro group at the C5 position can create steric hindrance around the C3 and C6 positions. The degree of hindrance experienced by the incoming nucleophile will depend on its size.

  • Reaction Conditions: Temperature and solvent polarity can significantly impact the kinetic versus thermodynamic control of the reaction, thereby influencing the isomeric ratio.

Experimental Protocol for Regioselective Amination (General Procedure):

This protocol provides a general starting point for the selective mono-amination of this compound. Optimization for specific amines is likely necessary.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.0 - 1.2 equiv)

  • Base (e.g., Triethylamine, DIPEA, or K₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Acetonitrile, THF, or Dioxane)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Add the base to the solution.

  • Slowly add the amine to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 50-80°C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Reaction Scheme and Potential Side Products

G A This compound C Desired Mono-substituted Product A->C Desired Reaction D Regioisomeric Side Product A->D Side Reaction F Hydrolysis Side Product A->F Hydrolysis G Nitro-reduced Side Product A->G Reduction B Nucleophile (e.g., R-NH2) B->C B->D E Di-substituted Side Product B->E C->E Further Reaction C->F Hydrolysis C->G Reduction G A Start: Dissolve Reactants (Substrate, Base) B Add Amine Nucleophile A->B C Reaction at Controlled Temperature B->C D Monitor by TLC/LC-MS C->D E Reaction Complete? D->E E->C No F Aqueous Work-up (Extraction & Washing) E->F Yes G Dry and Concentrate F->G H Purification (Column Chromatography) G->H I Characterize Pure Product H->I

References

Technical Support Center: Managing Regioselectivity in Dichloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in dichloropyridazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in the selective functionalization of dichloropyridazine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors controlling regioselectivity in dichloropyridazine reactions?

A1: The regiochemical outcome of dichloropyridazine reactions is a delicate balance of several factors:

  • Electronic Effects: The two adjacent nitrogen atoms in the pyridazine ring are strongly electron-withdrawing, which significantly influences the electron density at the carbon positions. This generally makes the carbon atoms attached to chlorine more electrophilic and susceptible to nucleophilic attack or oxidative addition in cross-coupling reactions. The relative electrophilicity of the C-Cl bonds is a primary determinant of regioselectivity.

  • Steric Hindrance: The steric environment around the chlorine atoms plays a crucial role. Bulky substituents on the pyridazine ring, the incoming nucleophile, or the ligands in a catalytic system can hinder approach to a specific position, thereby directing the reaction to a less sterically encumbered site.

  • Reaction Type: The nature of the reaction is a critical determinant. Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) can exhibit different and sometimes opposite regioselectivities under various conditions.

  • Catalyst and Ligand Choice (for cross-coupling): In palladium-catalyzed reactions, the choice of ligand is arguably the most powerful tool for controlling regioselectivity. The electronic and steric properties of the phosphine or N-heterocyclic carbene (NHC) ligand can dramatically influence which C-Cl bond preferentially undergoes oxidative addition.

  • Reaction Conditions: Parameters such as solvent, temperature, and the nature of the base can also significantly impact the regioselectivity of a reaction.

Q2: In a typical 3,6-dichloropyridazine, which position is generally more reactive towards nucleophiles in an SNAr reaction?

A2: In Nucleophilic Aromatic Substitution (SNAr) reactions of 3,6-dichloropyridazine, both positions are activated by the adjacent nitrogen atoms. However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions. Often, mono-substitution can be achieved with careful control of stoichiometry and temperature. For substituted 3,6-dichloropyridazines, the electronic nature of the substituent can further direct the incoming nucleophile. For example, an electron-donating group at the C4 position can direct an incoming amine nucleophile to the C3 position.[1]

Q3: For palladium-catalyzed cross-coupling of 3,5-dichloropyridazine, how can I selectively functionalize either the C3 or C5 position?

A3: The regioselectivity in Suzuki-Miyaura cross-coupling of 3,5-dichloropyridazine can be effectively controlled by the choice of the phosphine ligand.[2][3]

  • For C3-selectivity: Use an electron-deficient bidentate ligand such as DPPF (1,1'-Bis(diphenylphosphino)ferrocene). This ligand generally favors coupling at the C3 position.[2]

  • For C5-selectivity: Employ a bulky, electron-rich monodentate ligand like QPhos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene). This ligand can override the intrinsic preference and direct the coupling to the C5 position.[2]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Cross-Coupling of 3,5-Dichloropyridazine

Symptom: Your reaction is producing a mixture of C3 and C5 substituted products, or the selectivity is low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect Ligand Choice The ligand is the primary controller of regioselectivity. Ensure you are using the appropriate ligand for your desired outcome. For C3 selectivity, use DPPF. For C5 selectivity, use QPhos.[2] Avoid general-purpose ligands like PPh₃ if high selectivity is required.
Suboptimal Base or Solvent The base and solvent system can influence the catalytic cycle and affect selectivity. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF) to optimize for your specific substrate.
Reaction Temperature Higher temperatures can sometimes lead to a loss of selectivity. Try running the reaction at a lower temperature to see if it favors the formation of one regioisomer.
Catalyst Precursor The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can sometimes influence the active catalytic species. If selectivity issues persist, try a different palladium source.
Issue 2: No Reaction or Low Yield in Nucleophilic Aromatic Substitution (SNAr)

Symptom: Your SNAr reaction with a dichloropyridazine is not proceeding, or the yield is very low.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Activation The pyridazine ring may not be sufficiently activated for your chosen nucleophile. SNAr reactions on dichloropyridazines often require forcing conditions.
Weak Nucleophile The nucleophile may not be strong enough to displace the chloride. Consider using a stronger nucleophile or converting your nucleophile to a more reactive form (e.g., deprotonating an alcohol to an alkoxide with a strong base).
Inappropriate Solvent The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they can stabilize the charged Meisenheimer intermediate.
Low Reaction Temperature SNAr reactions on less activated systems often require elevated temperatures. Gradually increase the reaction temperature, monitoring for product formation and decomposition.

Data Presentation

Table 1: Ligand-Controlled Regioselectivity in Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine
LigandPosition SelectivityRegioisomeric Ratio (C5:C3)
DPPF C31:20
QPhos C520:1
dtbpf C5>20:1

Data adapted from literature reports for the coupling of 3,5-dichloropyridazine with various boronic acids.[2]

Experimental Protocols

Protocol 1: C3-Selective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

This protocol is adapted for selective arylation at the C3 position.

Materials:

  • 3,5-Dichloropyridazine

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • DPPF (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry reaction vial, add 3,5-dichloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), DPPF (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the 1,4-dioxane/H₂O mixture (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C5-Selective Suzuki-Miyaura Coupling of 3,5-Dichloropyridazine

This protocol is adapted for selective arylation at the C5 position.

Materials:

  • 3,5-Dichloropyridazine

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • QPhos (4 mol%)

  • K₃PO₄ (2.0 equivalents)

  • Toluene/H₂O (4:1 mixture)

Procedure:

  • To a dry reaction vial, add 3,5-dichloropyridazine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), QPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the toluene/H₂O mixture (5 mL) via syringe.

  • Seal the vial and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general starting point for the monosubstitution of a dichloropyridazine with an amine nucleophile.

Materials:

  • Dichloropyridazine (e.g., 3,6-dichloropyridazine)

  • Amine nucleophile (1.0-1.2 equivalents)

  • Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 equivalents)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)

Procedure:

  • In a reaction vial, dissolve the dichloropyridazine (1.0 mmol) in the chosen polar aprotic solvent (5 mL).

  • Add the amine (1.1 mmol) and the base (2.0 mmol).

  • Seal the vial and heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Regioselectivity_Factors cluster_reaction_type Reaction Type cluster_substrate_properties Substrate Properties cluster_conditions Reaction Conditions SNAr SNAr Regioselective_Product Regioselective_Product SNAr->Regioselective_Product Cross_Coupling Cross_Coupling Cross_Coupling->Regioselective_Product Electronic_Effects Electronic_Effects Electronic_Effects->SNAr Electronic_Effects->Cross_Coupling Steric_Hindrance Steric_Hindrance Steric_Hindrance->SNAr Steric_Hindrance->Cross_Coupling Ligand_Choice Ligand_Choice Ligand_Choice->Cross_Coupling Solvent_Base Solvent_Base Solvent_Base->SNAr Solvent_Base->Cross_Coupling Temperature Temperature Temperature->SNAr Temperature->Cross_Coupling Dichloropyridazine Dichloropyridazine Dichloropyridazine->SNAr pathway Dichloropyridazine->Cross_Coupling pathway Suzuki_Workflow start Start: Suzuki-Miyaura Reaction Setup reagents Combine Dichloropyridazine, Boronic Acid, Base, Pd Catalyst, Ligand start->reagents solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent inert_atm Establish Inert Atmosphere (Argon or Nitrogen) solvent->inert_atm heat Heat Reaction Mixture (e.g., 100 °C) inert_atm->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Regioselective Product purify->product Troubleshooting_Regioselectivity start Problem: Poor Regioselectivity check_ligand Is the correct ligand being used? (e.g., DPPF for C3, QPhos for C5) start->check_ligand yes_ligand Yes check_ligand->yes_ligand no_ligand No check_ligand->no_ligand check_conditions Are reaction conditions optimized? (Base, Solvent, Temperature) yes_ligand->check_conditions change_ligand Action: Select appropriate ligand based on desired regioselectivity. no_ligand->change_ligand yes_conditions Yes check_conditions->yes_conditions no_conditions No check_conditions->no_conditions consult_literature Consult literature for specific substrate analogs. yes_conditions->consult_literature optimize_conditions Action: Screen different bases, solvents, and temperatures. no_conditions->optimize_conditions

References

Technical Support Center: Reactions with 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with 3,6-dichloro-5-nitropyridazin-4-amine. The following information is intended to assist in the successful execution and workup of reactions involving this compound.

Troubleshooting Guide

This section addresses common issues that may be encountered during the workup of reactions involving this compound.

Q1: My reaction mixture has turned into a dark, intractable tar. What could be the cause and how can I salvage my product?

A1: The formation of a tar-like substance is often indicative of side reactions, polymerization, or decomposition of starting materials or products. This can be caused by excessive heat, prolonged reaction times, or the presence of highly reactive impurities.

Troubleshooting Steps:

  • Solubility Test: Attempt to dissolve a small sample of the tar in various solvents (e.g., ethyl acetate, dichloromethane, methanol, acetone) to find a suitable solvent for extraction or chromatography.

  • Acid-Base Extraction: If the product is expected to be basic, an acidic wash (e.g., dilute HCl) may help to protonate the desired compound and bring it into the aqueous phase, leaving non-basic impurities behind. Subsequent basification of the aqueous layer and extraction can then isolate the product.

  • Filtration: If a solid is suspended within the tar, attempt to dilute the mixture with a solvent that dissolves the tar but not the solid, and then filter.

  • Chromatography: If the tar is partially soluble, it may be possible to salvage the product using column chromatography. A short plug of silica gel might be used to remove the highly polar, dark-colored impurities.

Q2: The reaction appears to be incomplete on the TLC plate, showing a significant amount of starting material. What should I do?

A2: An incomplete reaction can be due to several factors, including insufficient reaction time, low temperature, or deactivation of reagents.

Troubleshooting Steps:

  • Extend Reaction Time: Continue to monitor the reaction by TLC for an additional period.

  • Increase Temperature: If the reaction is known to be thermally stable, a moderate increase in temperature may drive it to completion.

  • Add More Reagent: If one of the reagents is prone to degradation, a fresh portion may be added.

  • Workup and Re-subject: It may be necessary to perform a workup to isolate the mixture of starting material and product. The starting material can then be separated by chromatography and re-subjected to the reaction conditions.

Q3: I am observing multiple product spots on my TLC analysis after workup. How can I determine the major product and purify it?

A3: The presence of multiple spots suggests the formation of isomers or byproducts. In reactions with this compound, nucleophilic substitution can potentially occur at either the 3- or 6-position.

Troubleshooting Steps:

  • Spectroscopic Analysis: Obtain a crude NMR or LC-MS of the mixture to identify the major components. The regioselectivity of nucleophilic aromatic substitution on similar pyridazine systems is influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, which can influence the preferred site of attack.

  • Column Chromatography: Flash column chromatography is the most common method for separating closely related products. A careful selection of the solvent system is crucial for achieving good separation.

  • Recrystallization: If the desired product is a solid and one isomer is formed in significant excess, recrystallization may be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What are the typical solvents for reactions involving this compound?

A1: Common solvents for nucleophilic aromatic substitution reactions with this substrate include aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Alcohols like ethanol or isopropanol can also be used, often in the presence of a base. The choice of solvent will depend on the specific nucleophile and reaction temperature.

Q2: What is the expected solubility of this compound and its derivatives?

A2: this compound is a relatively polar molecule and is expected to have limited solubility in nonpolar solvents and moderate solubility in polar organic solvents. The solubility of its derivatives will depend on the nature of the substituent introduced. For instance, the introduction of an aliphatic chain will increase its solubility in less polar solvents. A summary of expected solubility is provided in the table below.

Q3: What are the key safety precautions when working with this compound?

A3: As with any halogenated and nitrated aromatic compound, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Data Presentation

Table 1: Solvent Properties for Workup and Purification

SolventPolarity IndexBoiling Point (°C)Miscibility with WaterCommon Use in Workup
Hexane0.169ImmiscibleNon-polar solvent for extraction and chromatography
Ethyl Acetate4.477Slightly MiscibleExtraction solvent, chromatography eluent
Dichloromethane3.140ImmiscibleExtraction solvent
Methanol5.165MisciblePolar solvent for dissolving crude product, chromatography
Water10.2100-Aqueous washes to remove inorganic salts

Table 2: Common Troubleshooting Scenarios

IssuePotential CauseRecommended Solution
Low YieldIncomplete reaction, product loss during workupOptimize reaction conditions, use careful extraction techniques
Product is an oilImpurities preventing crystallizationPurify by column chromatography
Difficulty removing inorganic saltsInsufficient aqueous washesPerform multiple washes with water or brine

Experimental Protocols

Representative Protocol for Nucleophilic Aromatic Substitution

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, 5-10 mL per mmol of substrate) in a round-bottom flask is added a nucleophile (1.1-1.5 eq) and a base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate, 2-3 eq).

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 50-80 °C) and monitored by TLC until the starting material is consumed.

  • Workup:

    • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is separated, washed sequentially with water and brine to remove residual base and inorganic salts.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Mandatory Visualization

Workup_Workflow start Reaction Mixture quench Quench Reaction (e.g., add water or ice) start->quench solvent_removal Solvent Removal (if applicable) quench->solvent_removal extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) solvent_removal->extraction wash Aqueous Washes (Water, Brine) extraction->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Purification Method? crude_product->purification_choice chromatography Column Chromatography purification_choice->chromatography Oily or Multiple Products recrystallization Recrystallization purification_choice->recrystallization Solid Product pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: A general workflow for the workup and purification of reactions.

preventing decomposition of nitropyridazine compounds during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Nitropyridazine Compounds

Welcome to the Technical Support Center for the synthesis of nitropyridazine compounds. This resource is designed for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address the decomposition of nitropyridazine compounds during your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: My nitropyridazine compound appears to be decomposing during the reaction. What are the common causes?

A1: Decomposition of nitropyridazine compounds during synthesis is often attributed to several factors:

  • Thermal Stress: Nitropyridazine derivatives can be thermally labile. High reaction temperatures, prolonged heating, or localized overheating can initiate decomposition. The nitro group, being strongly electron-withdrawing, can render the pyridazine ring susceptible to nucleophilic attack, which is often accelerated at elevated temperatures.

  • Harsh pH Conditions: Both strongly acidic and basic conditions can lead to the degradation of nitropyridazines. Acidic conditions can lead to hydrolysis of functional groups or protonation of the pyridazine ring, altering its electronic properties and stability.[1][2] Strong bases can act as nucleophiles, leading to unwanted substitution reactions or ring-opening.

  • Presence of Strong Nucleophiles: The electron-deficient nature of the nitropyridazine ring makes it susceptible to nucleophilic attack. Reagents like hydroxide, alkoxides, or even certain amines can lead to the displacement of the nitro group or other leaving groups, or in some cases, cleavage of the heterocyclic ring.

  • Oxidizing or Reducing Agents: Incompatible oxidizing or reducing agents in the reaction mixture can lead to undesired side reactions involving the nitro group or the pyridazine ring.

  • Exposure to Light: Some nitroaromatic compounds are photosensitive and can decompose upon exposure to UV or even ambient light.

Q2: I am observing a complex mixture of byproducts in my reaction. What are the likely side reactions?

A2: Besides decomposition, several side reactions can occur during the synthesis of nitropyridazines:

  • Over-nitration: If the reaction conditions are too harsh (e.g., high concentration of nitrating agent, high temperature), dinitration or trinitration of the pyridazine ring can occur, reducing the yield of the desired mono-nitro product.

  • Isomer Formation: Direct nitration of substituted pyridazines can lead to a mixture of regioisomers. The directing effects of the existing substituents on the ring will determine the position of the incoming nitro group.

  • Hydrolysis: If water is present in the reaction mixture, especially under acidic or basic conditions, functional groups such as esters, amides, or nitriles on the pyridazine ring can undergo hydrolysis.

  • Polymerization: Under certain conditions, particularly at high temperatures or in the presence of certain catalysts, pyridazine compounds can polymerize, leading to a viscous reaction mixture and low yields of the desired product.

Q3: How can I minimize the decomposition of my nitropyridazine compound during workup and purification?

A3: The workup and purification steps are critical for isolating your product without causing decomposition.

  • Maintain Low Temperatures: Perform all extractions, washes, and chromatographic separations at low temperatures (e.g., using an ice bath) to minimize thermal degradation.

  • Control pH: When performing aqueous washes, use buffered solutions to maintain a neutral or near-neutral pH, unless your compound is known to be stable at a specific pH. Avoid strong acids or bases for neutralization if possible; opt for milder alternatives like sodium bicarbonate or ammonium chloride.

  • Use Anhydrous Solvents: For extractions and chromatography, use dry solvents to prevent hydrolysis of the product.

  • Prompt Purification: Do not let the crude product sit for extended periods before purification.

  • Choice of Chromatography Media: For column chromatography, silica gel can be slightly acidic and may cause decomposition of acid-sensitive compounds. In such cases, consider using deactivated silica (by adding a small amount of a non-nucleophilic base like triethylamine to the eluent) or alternative stationary phases like alumina.

  • Solvent Removal: When removing solvents under reduced pressure (e.g., with a rotary evaporator), use a low-temperature water bath to avoid heating the product.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of nitropyridazine compounds.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Yield of Nitropyridazine Product 1. Decomposition of starting material or product. 2. Suboptimal reaction conditions (temperature, time, stoichiometry). 3. Inefficient nitrating agent. 1. Monitor the reaction by TLC or LC-MS at regular intervals. If the product is forming and then disappearing, decomposition is likely. Consider lowering the reaction temperature or using a milder nitrating agent.2. Optimize reaction parameters. Perform small-scale experiments to screen different temperatures, reaction times, and stoichiometries of reagents.3. Consider alternative nitrating agents. If a standard nitric acid/sulfuric acid mixture is causing decomposition, explore milder options like dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (NO₂BF₄).
Formation of Multiple Products (Isomers, Byproducts) 1. Lack of regioselectivity in nitration. 2. Over-nitration. 3. Side reactions involving other functional groups. 1. Introduce a directing group. If possible, modify the starting material with a protecting or directing group to favor nitration at the desired position.2. Control the stoichiometry of the nitrating agent. Use a minimal excess of the nitrating agent and add it slowly to the reaction mixture to maintain a low concentration.3. Protect sensitive functional groups. If your starting material has other reactive groups, protect them before carrying out the nitration.
Reaction Mixture Turns Dark or Forms a Tar-like Substance 1. Significant decomposition or polymerization. 2. Reaction temperature is too high. 1. Immediately cool the reaction mixture. 2. Re-evaluate the reaction temperature. The ideal temperature should be just high enough for the reaction to proceed at a reasonable rate without causing significant decomposition.3. Ensure efficient stirring to prevent localized overheating.
Product Decomposes During Purification 1. Thermal instability on the chromatography column. 2. Acid- or base-catalyzed decomposition on silica or alumina. 3. Hydrolysis during aqueous workup. 1. Perform chromatography at a lower temperature. Consider running the column in a cold room or with a jacketed column.2. Use a neutral stationary phase or add a modifier to the eluent. For example, add 0.1-1% triethylamine to the eluent when using silica gel for acid-sensitive compounds.3. Minimize contact with water. Use brine washes to remove bulk water and dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent evaporation.

Quantitative Data Summary

The thermal stability of a specific nitropyridazine compound should be experimentally determined. The following table provides reference data for related nitro compounds to illustrate the types of data that are important for assessing thermal stability.

Compound Class Analysis Method Parameter Value Range Significance
NitroalkanesDSCOnset of Decomposition (Tonset)150 - 250 °CIndicates the temperature at which exothermic decomposition begins.[3]
NitroalkanesDSCHeat of Decomposition (ΔHd)> 500 J/gA high heat of decomposition suggests a potential for a runaway reaction.[3]
NitropyrazolesManometric MethodActivation Energy (Ea)132 - 142 kJ/molLower activation energy implies faster decomposition at a given temperature.[3]
4-Nitropyridine N-oxideMelting PointMelting Point159 - 164 °CDecomposition may occur at or near the melting point.[4]

Note: The data above are for illustrative purposes and may not be representative of all nitropyridazine compounds. It is highly recommended to perform thermal analysis (e.g., DSC/TGA) on your specific compound to determine its thermal stability profile.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Stress Testing the Stability of a Nitropyridazine Compound

This protocol is adapted from a procedure for a nitropyridine 1-oxide and can be used to evaluate the stability of a nitropyridazine compound under various stress conditions.[8]

  • Preparation of Stock Solution: Prepare a stock solution of the nitropyridazine compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Heat the mixture at 80°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M NaOH.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Heat the mixture at 80°C for 24 hours.

    • Cool to room temperature and neutralize with 1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in a controlled temperature oven at a temperature below its melting point (e.g., 100°C) for 48 hours.

    • After the specified time, dissolve the solid in the initial solvent to the stock concentration.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection).[9][10][11]

    • Assess the purity of the main peak and identify any degradation products, potentially using LC-MS.

Protocol 2: Synthesis of a 3-Amino-6-arylpyridazine with Minimized Decomposition

This protocol is a general guideline for a Suzuki-Miyaura cross-coupling reaction to synthesize a substituted pyridazine, a common scaffold in medicinal chemistry, with considerations for product stability.

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-amino-6-chloropyridazine (1 equivalent), the desired arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

    • Add a suitable solvent (e.g., a mixture of toluene and water).

  • Reaction Execution:

    • Degas the reaction mixture by bubbling nitrogen through it for 15-20 minutes.

    • Add a base, such as sodium carbonate (2 equivalents).

    • Heat the reaction mixture to a moderate temperature (e.g., 80-90°C) and monitor the progress by TLC or LC-MS. Avoid excessive heating to prevent decomposition.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure at a low temperature.

    • Purify the crude product by column chromatography on silica gel. To prevent potential acid-catalyzed decomposition, consider using an eluent system containing a small amount of triethylamine (e.g., 0.5%).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure at low temperature to yield the 3-amino-6-arylpyridazine.

Visualizations

Decomposition_Pathway cluster_products Decomposition Products Nitropyridazine Nitropyridazine Compound Ring_Cleavage Ring-Cleaved Products Nitropyridazine->Ring_Cleavage Nucleophilic Attack Denitrated_Product Denitrated Pyridazine Nitropyridazine->Denitrated_Product Nucleophilic Substitution Polymeric_Material Polymeric Material Nitropyridazine->Polymeric_Material Polymerization Gaseous_Products NOx, CO, CO₂ Nitropyridazine->Gaseous_Products Thermal Fragmentation Thermal_Stress High Temperature Thermal_Stress->Nitropyridazine Harsh_pH Strong Acid/Base Harsh_pH->Nitropyridazine Nucleophiles Strong Nucleophiles Nucleophiles->Nitropyridazine

Caption: Potential decomposition pathways for nitropyridazine compounds.

Experimental_Workflow Start Start: Synthesis Reaction Reaction_Monitoring In-Process Control (TLC, LC-MS) Start->Reaction_Monitoring Workup Aqueous Workup (Controlled pH, Low Temp) Reaction_Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Concentration Solvent Removal (Low Temp, Reduced Pressure) Drying->Concentration Purification Chromatography (Neutral Conditions, Low Temp) Concentration->Purification Final_Product Isolated Pure Product Purification->Final_Product

Caption: Workflow for minimizing decomposition during synthesis and purification.

References

Technical Support Center: Cross-Coupling with 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving the highly functionalized and electron-deficient substrate, 3,6-dichloro-5-nitropyridazin-4-amine.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Question: My Suzuki-Miyaura coupling reaction has a very low or no yield. What are the common causes and solutions?

Answer: Low or no yield in Suzuki-Miyaura couplings with this substrate is a frequent challenge. The primary causes often relate to catalyst inhibition, low reactivity of the C-Cl bond, or issues with selectivity.

  • Inappropriate Catalyst System: Standard palladium catalysts may be inefficient for this electron-deficient and potentially coordinating substrate. The amine and pyridazine nitrogens can poison the catalyst.

    • Solution: Employ catalyst systems known for coupling heteroaryl chlorides. Start with a classic catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).[1] For more challenging couplings, switch to a system with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos) paired with a palladium source like Pd2(dba)3 or Pd(OAc)2.[2][3] These ligands promote the difficult oxidative addition step with aryl chlorides and stabilize the active catalytic species.[4]

  • Poor Site-Selectivity: The two chlorine atoms at the C3 and C6 positions are electronically distinct. The amine group at C4 has a strong directing effect. For 4-amino-3,6-dichloropyridazines, Suzuki-Miyaura coupling is reported to occur selectively at the C3 position, which is next to the amine group.[1] If your desired product requires C6 functionalization, this innate preference may be the issue.

    • Solution for C3 Selectivity: To favor the inherent C3 selectivity, use conditions reported for similar substrates: Pd(PPh3)4 with Na2CO3 in a solvent system like Toluene/EtOH/H2O.[1]

    • Solution for C6 Selectivity: Overriding the C3 preference is challenging. It may require extensive ligand screening. Very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to reverse the innate selectivity in other dihalopyridines and could be explored here.[5]

  • Incorrect Base or Solvent: The base is critical for activating the boronic acid in the transmetalation step.[6] Its strength and solubility can significantly impact the reaction.

    • Solution: A moderately strong inorganic base like K2CO3, K3PO4, or Cs2CO3 is often a good starting point, typically used with an aqueous solvent mixture (e.g., Dioxane/Water, Toluene/Water).[7][8] Stronger organic bases like NaOt-Bu may be necessary with more robust ligands but can be incompatible with the nitro group.[9]

  • Catalyst Decomposition: The reaction mixture turning black is a sign of palladium black formation, indicating your catalyst has decomposed and is no longer active.

    • Solution: Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents. High temperatures can accelerate decomposition; try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer time.

Question: I am attempting a Buchwald-Hartwig amination to replace one of the chloro groups, but the reaction is not working. What should I try?

Answer: Buchwald-Hartwig amination on this substrate is challenging due to the electron-deficient nature of the ring and the presence of multiple nitrogen atoms that can interfere with the catalyst.

  • Catalyst and Ligand Choice: This reaction is highly dependent on using a suitable bulky, electron-rich phosphine ligand.[4]

    • Solution: Use a second-generation or third-generation Buchwald-Hartwig catalyst system. A combination of Pd2(dba)3 or Pd(OAc)2 with ligands like Xantphos, BINAP, or one of the dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) is recommended.[2][10] Pre-formed palladium-ligand complexes (precatalysts) can also offer higher activity and reproducibility.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner.[4]

    • Solution: Sodium tert-butoxide (NaOt-Bu) is the most common base for these reactions.[11] However, given the presence of the nitro group, which can be sensitive to strong bases, lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs2CO3) could be milder alternatives to screen.[9]

  • Reaction Conditions: High temperatures are often needed for coupling aryl chlorides.

    • Solution: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard.[4] Reaction temperatures typically range from 80 °C to 110 °C. If decomposition is observed, try a lower temperature.

Frequently Asked Questions (FAQs)

Q1: Which chlorine atom on this compound is more reactive?

A1: Based on studies of analogous 4-amino-3,6-dichloropyridazines, the chlorine at the C3 position (adjacent to the amine) is expected to be more reactive in Suzuki-Miyaura cross-coupling reactions.[1] This selectivity is directed by the C4 amine substituent. The strongly electron-withdrawing nitro group at C5 is expected to activate both chlorine atoms towards oxidative addition, but the directing effect of the amine group is likely to be the dominant factor in determining initial reactivity.

Q2: What is the best general-purpose palladium catalyst to start with for this substrate?

A2: For Suzuki-Miyaura coupling, Pd(PPh3)4 is a reasonable starting point, as it has shown success with similar 4-amino-3,6-dichloropyridazines.[1] For Buchwald-Hartwig or Sonogashira couplings, a more robust system is needed from the outset. A good starting point would be a combination of a palladium precursor like Pd2(dba)3 and a bulky phosphine ligand such as XPhos or RuPhos.

Q3: How do I choose the right ligand for my cross-coupling reaction?

A3: The choice of ligand is critical. For challenging substrates like this, which involve coupling of an electron-deficient heteroaryl chloride, you need ligands that are both bulky and electron-rich .

  • Electron-richness increases the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step into the C-Cl bond.

  • Bulkiness promotes the final reductive elimination step to release the product and regenerate the catalyst. It also helps prevent the formation of inactive catalyst dimers.[2]

  • Recommended Ligands: For Suzuki, start with PPh3, then move to more advanced ligands like XPhos, SPhos, or RuPhos if needed. For Buchwald-Hartwig, ligands like Xantphos, XPhos, or RuPhos are essential.[4][10]

Q4: Can I perform a Sonogashira coupling on this molecule?

A4: Yes, a Sonogashira coupling to form a C(sp²)-C(sp) bond should be possible. This reaction typically requires a palladium catalyst (e.g., Pd(PPh3)2Cl2 or Pd(PPh3)4), a copper(I) co-catalyst (like CuI), and an amine base (e.g., triethylamine or diisopropylamine), which often serves as the solvent.[12][13][14] Given the substrate's complexity, a copper-free Sonogashira protocol using a more advanced palladium/ligand system might also be effective to reduce side reactions like alkyne homocoupling.[12]

Q5: How can I monitor the progress of my reaction?

A5: The most common methods for monitoring reaction progress are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[8] LC-MS is particularly powerful as it allows you to track the consumption of your starting material and the formation of your desired product (by mass) and any major byproducts.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting points for catalyst systems and conditions for various cross-coupling reactions. These are based on successful reports for analogous electron-deficient chloro-heterocyclic systems. Optimization will be required for this specific substrate.

Table 1: Suzuki-Miyaura Coupling - Recommended Conditions | Component | Condition | Rationale / Comments | Reference(s) | | :--- | :--- | :--- | :--- | | Substrate | this compound | 1.0 equiv | - | | Coupling Partner | Arylboronic Acid | 1.2 - 1.5 equiv | Excess is used to drive the reaction to completion. | | Pd Source | Pd(PPh3)4 or Pd(OAc)2 | 2 - 5 mol% | Pd(PPh3)4 is a good first choice. Pd(OAc)2 requires a ligand. |[1][7] | | Ligand | PPh3 or XPhos | 4 - 10 mol% | Use XPhos with Pd(OAc)2 for a more active system. |[1][2] | | Base | Na2CO3 or K3PO4 | 2.0 - 3.0 equiv | Inorganic bases are generally well-tolerated. |[1] | | Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O (4:1) | 0.1 - 0.2 M | Aqueous mixtures are standard for Suzuki couplings. |[1][15] | | Temperature | 80 - 100 °C | Start lower to check for decomposition, then increase if needed. |[15] | | Atmosphere | Argon or Nitrogen | - | Essential to prevent catalyst oxidation. |[8] |

Table 2: Buchwald-Hartwig Amination - Recommended Conditions | Component | Condition | Rationale / Comments | Reference(s) | | :--- | :--- | :--- | :--- | | Substrate | this compound | 1.0 equiv | - | | Coupling Partner | Primary or Secondary Amine | 1.2 equiv | - | | Pd Source | Pd2(dba)3 or Pd(OAc)2 | 1 - 2 mol% | Common palladium precursors for this reaction. |[4] | | Ligand | Xantphos or RuPhos | 2 - 4 mol% | Bulky, electron-rich ligands are critical for success. |[2][4] | | Base | NaOt-Bu or LiHMDS | 1.5 - 2.0 equiv | A strong, non-nucleophilic base is required. |[9][11] | | Solvent | Toluene or Dioxane (anhydrous) | 0.1 - 0.2 M | Aprotic solvents are necessary. Must be degassed. |[4] | | Temperature | 90 - 110 °C | Higher temperatures are often needed for aryl chlorides. |[4] | | Atmosphere | Argon or Nitrogen | - | Strictly required. |[9] |

Table 3: Sonogashira Coupling - Recommended Conditions | Component | Condition | Rationale / Comments | Reference(s) | | :--- | :--- | :--- | :--- | | Substrate | this compound | 1.0 equiv | - | | Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv | - | | Pd Catalyst | Pd(PPh3)2Cl2 | 2 - 5 mol% | A standard, reliable catalyst for Sonogashira. |[13] | | Cu(I) Cocatalyst | CuI | 1 - 5 mol% | Increases reaction rate but can cause alkyne homocoupling. |[12][13] | | Base | Et3N or i-Pr2NH | Can be used as solvent | Acts as both base and solvent. |[12] | | Solvent | THF or DMF (if base is not solvent) | 0.1 - 0.2 M | Anhydrous and degassed. |[12] | | Temperature | Room Temp to 60 °C | Reaction is often run under mild conditions. |[16] | | Atmosphere | Argon or Nitrogen | - | Required to prevent oxidative homocoupling. |[12] |

Experimental Protocols

Protocol 1: Site-Selective Suzuki-Miyaura Coupling at C3

This protocol is adapted from conditions known to favor C3-selectivity on 4-aminodichloropyridazines.[1]

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and powdered sodium carbonate (Na2CO3, 3.0 equiv).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv) to the flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add degassed solvents via syringe. A mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) is a good starting point.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This is a general protocol for the amination of challenging heteroaryl chlorides.

  • Catalyst Pre-formation (in a glovebox): To a dry vial, add the palladium source (e.g., Pd2(dba)3, 0.02 equiv), the ligand (e.g., RuPhos, 0.04 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).

  • Reagent Addition (in a glovebox): In a separate vial, add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Reaction Setup: Add anhydrous, degassed toluene to the catalyst/base mixture and stir for 5 minutes. Transfer this catalyst slurry to the vial containing the substrates. Seal the vial tightly.

  • Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH4Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

G cluster_prep 1. Preparation cluster_screen 2. Catalyst Screening cluster_analysis 3. Analysis & Optimization p1 Define Goal (C3 or C6 selectivity) p2 Select Coupling Type (Suzuki, Buchwald, etc.) p1->p2 p3 Assemble Reagents (Substrate, Partner, Base) p2->p3 s1 Initial Screen: Pd(PPh3)4 Pd2(dba)3 / XPhos p3->s1 s2 Solvent & Base Screen (e.g., Dioxane/H2O, Toluene, K2CO3, NaOt-Bu) s1->s2 s3 Temperature Screen (80°C, 100°C, 120°C) s2->s3 a1 Good Yield? s3->a1 a2 Optimize Conditions (Lower catalyst loading, scale up) a1->a2 Yes a3 Troubleshoot (See Decision Tree) a1->a3 No

Caption: General experimental workflow for catalyst optimization.

G start Low Yield in Suzuki Coupling q1 Is the reaction mixture black? start->q1 sol1 Catalyst Decomposition Likely. - Ensure inert atmosphere. - Use degassed solvents. - Lower reaction temperature. q1->sol1 Yes q2 Is any product formed (check LC-MS)? q1->q2 No sol2 Reaction is sluggish. - Increase temperature. - Switch to a more active catalyst (e.g., Pd2(dba)3 / XPhos). - Screen stronger bases (K3PO4). q2->sol2 Yes, but low conversion q3 Is the wrong regioisomer formed? q2->q3 No sol3 Innate selectivity is the issue. - For C3: Use Pd(PPh3)4 / Na2CO3. - For C6: Screen bulky NHC ligands to override selectivity. q3->sol3 Yes sol4 No Reaction. - Check reagent quality (especially boronic acid). - Use a highly active catalyst system (e.g., Buchwald precatalyst). q3->sol4 No

Caption: Troubleshooting decision tree for a low-yield reaction.

G center Catalyst Selection sub Substrate Properties - Electron Deficient - Two C-Cl bonds - Coordinating N-atoms - Nitro & Amine groups center->sub ligand Ligand Choice - Bulky & Electron-Rich - Phosphines (XPhos) - NHCs (IPr) center->ligand pd Palladium Source - Pd(0) vs Pd(II) - Precatalyst vs. in situ center->pd cond Reaction Conditions - Base (NaOt-Bu, K2CO3) - Solvent (Toluene, Dioxane) - Temperature (80-110°C) center->cond

Caption: Key factors influencing catalyst selection for this substrate.

References

Technical Support Center: Scaling Up the Synthesis of 3,6-dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,6-dichloro-5-nitropyridazin-4-amine. The information is structured to address specific challenges encountered during scale-up operations.

Synthesis Overview

The synthesis of this compound is proposed as a two-step process starting from the commercially available or synthesized 3,6-dichloropyridazine. The process involves a regioselective amination followed by a controlled nitration. Effective management of reaction conditions is critical at each stage to ensure high yield and purity, especially during scale-up.

G Overall Synthesis Workflow start 3,6-Dichloropyridazine step1 Step 1: Amination (e.g., with aq. Ammonia) Conditions: 120-140°C, Sealed Vessel start->step1 intermediate Intermediate: 4-Amino-3,6-dichloropyridazine step1->intermediate step2 Step 2: Nitration (HNO₃ / H₂SO₄) Conditions: 0-5°C intermediate->step2 product Final Product: This compound step2->product

Caption: Proposed two-step synthesis pathway for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,6-dichloropyridazine (Intermediate)

This protocol outlines a method for the selective amination of 3,6-dichloropyridazine. The reaction is typically performed under pressure and at elevated temperatures to facilitate the nucleophilic aromatic substitution (SNAr).

Materials:

  • 3,6-Dichloropyridazine (1.0 equiv)

  • Aqueous Ammonia (28-30% NH₃, 10-15 equiv)

  • Ethanol or THF (as co-solvent)

  • Pressure-rated reaction vessel

Procedure:

  • In a pressure-rated vessel, charge 3,6-dichloropyridazine (1.0 equiv).

  • Add ethanol or THF as a co-solvent to aid solubility.

  • Add an excess of aqueous ammonia (10-15 equiv).

  • Seal the vessel securely.

  • Heat the mixture to 120-140°C with vigorous stirring. Maintain this temperature for 12-24 hours.

  • Monitoring: Track the reaction's progress by TLC or HPLC analysis of aliquots until the starting material is consumed.

  • Workup: After cooling the vessel to room temperature, carefully vent any excess pressure. Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • Resuspend the resulting solid in cold water, stir for 30 minutes, and collect the precipitate by filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Purification: Dry the crude product under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene). A similar amination procedure using microwave irradiation has been reported to yield 3-amino-6-chloropyridazine in high yield.[1]

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the nitration of the aminated intermediate. Strict temperature control is paramount to prevent over-nitration and decomposition.

Materials:

  • 4-Amino-3,6-dichloropyridazine (1.0 equiv)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

Procedure:

  • In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 4-amino-3,6-dichloropyridazine in portions, ensuring the internal temperature does not exceed 10°C. Stir until all solid has dissolved.

  • Cool the solution back down to 0-5°C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, pre-chilled to 0°C.

  • Add the nitrating mixture dropwise to the substrate solution, maintaining the internal temperature strictly between 0-5°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is no longer detected.

  • Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A precipitate should form. Allow the ice to melt completely, then collect the solid by filtration.

  • Wash the solid extensively with cold water until the washings are neutral (pH 6-7).

  • Purification: Dry the crude product under vacuum. Recrystallization from a solvent such as ethanol or acetic acid can be used for further purification.

Troubleshooting Guides (Question & Answer)

General Scale-Up Issues

Q: My overall yield is significantly lower on a larger scale. What are the primary factors to investigate? A: When scaling up, heat and mass transfer limitations are common culprits.

  • Poor Heat Management: Exothermic reactions (especially nitration) can overheat locally, causing side reactions and decomposition. Ensure your cooling system is adequate for the larger volume and consider a jacketed reactor.

  • Inefficient Mixing: Inadequate agitation can lead to localized "hot spots" or areas of high reagent concentration, promoting byproduct formation. Verify that your stirring mechanism (e.g., overhead stirrer) is sufficient to maintain a homogenous mixture.

  • Reagent Addition Rate: Adding reagents too quickly on a large scale can overwhelm the cooling system. Slow, controlled addition is critical.

  • Workup Inefficiencies: Phase separations and extractions that are simple in the lab can be challenging at scale. Ensure sufficient time and mixing for extractions and washes.

Step 1: Amination Troubleshooting

Q: The amination reaction is stalled or incomplete, even after extended time. What could be the cause? A:

  • Insufficient Temperature/Pressure: The reaction requires significant energy to overcome the activation barrier for SNAr. Verify that your vessel is reaching and maintaining the target temperature and corresponding pressure.

  • Poor Solubility: The starting material, 3,6-dichloropyridazine, may have limited solubility. Consider experimenting with co-solvents like THF or 1,4-dioxane to improve this.

  • Low-Quality Ammonia Source: Ensure the concentration of your aqueous ammonia is as specified (28-30%). Older solutions may have a lower concentration.

Q: I am observing the formation of multiple products, including a di-aminated byproduct. How can I improve selectivity for the mono-aminated product? A:

  • Control Stoichiometry: While an excess of ammonia is needed, an extremely large excess combined with high temperatures can favor di-substitution. Try reducing the equivalents of ammonia.

  • Lower Temperature/Shorter Time: Reduce the reaction temperature or time. This will slow the reaction but may significantly improve selectivity by disfavoring the second, slower substitution reaction. Monitor the reaction closely to stop it once the starting material is consumed but before significant byproduct forms.

Step 2: Nitration Troubleshooting

Q: The nitration reaction turned into a dark, tarry mess. What went wrong? A: This is a classic sign of a runaway reaction. The most likely cause is a loss of temperature control. Even a brief excursion above 10°C can lead to rapid decomposition and oxidation of the electron-rich amino-pyridazine ring. Review your cooling capacity and reagent addition protocol immediately.

Q: My final product is contaminated with isomeric byproducts. How can I improve regioselectivity? A: The amino group is a strong ortho-, para-director. While nitration at the 5-position (ortho) is expected, some nitration may occur at other positions if conditions are not optimal.

  • Strict Temperature Control: Maintain the 0-5°C range. Higher temperatures can reduce selectivity.

  • Choice of Nitrating Agent: A milder nitrating agent (e.g., KNO₃ in H₂SO₄) could potentially offer better control and selectivity, although reaction times may be longer.

G Troubleshooting: Low Yield in Nitration Step problem Problem: Low Yield of Final Product q1 Check TLC/HPLC. Is starting material (SM) present? problem->q1 sol1a Incomplete Reaction q1->sol1a Yes q2 Is the crude product a dark tar or oil? q1->q2 No sol1b Action: - Increase reaction time at 0-5°C. - Verify quality/concentration of nitrating agent. sol1a->sol1b sol2a Decomposition Occurred q2->sol2a Yes q3 Does NMR/MS show multiple isomers or byproducts? q2->q3 No sol2b Action: - Improve cooling efficiency. - Slow down the addition of nitrating agent. - Ensure SM dissolved completely before adding acid. sol2a->sol2b sol3a Poor Selectivity / Side Reactions q3->sol3a Yes sol3b Action: - Maintain temperature strictly at 0-5°C. - Optimize purification (recrystallization solvent screen). sol3a->sol3b

Caption: A decision tree for troubleshooting low yields in the nitration step.

Quantitative Data Summary

Effective process optimization requires careful tracking of key parameters. The following tables provide templates with hypothetical data for optimizing the two main synthetic steps.

Table 1: Optimization of Amination Reaction Conditions

RunEquivalents of NH₃Temperature (°C)Time (h)Yield of Intermediate (%)Purity by HPLC (%)
110120245594
215120246891 (higher di-sub)
310140187588 (higher di-sub)
412130207295

Table 2: Optimization of Nitration Reaction Conditions

RunTemperature (°C)Addition Time (min)Reaction Time (h)Yield of Final Product (%)Purity by HPLC (%)
10-56028598
25-106027085 (impurities noted)
30-530281 (some SM remaining)96
4-5-090388>99

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis? A: The most direct starting material is 3,6-dichloropyridazine. This can be purchased from various suppliers or synthesized from maleic hydrazide by reacting it with a chlorinating agent like phosphorus oxychloride (POCl₃).[2][3] Purity of the starting material should be >98% to avoid introducing impurities that are difficult to remove later.

Q2: What are the best analytical methods to monitor these reactions? A:

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting material and appearance of the product. A common eluent system is ethyl acetate/hexane.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction progress, purity of the final product, and identification of byproducts.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and the final product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the products.

Q3: What are the critical safety precautions for this synthesis? A:

  • Amination: This reaction is performed at high temperature and pressure. Use a properly rated and maintained pressure vessel and operate it behind a blast shield. Be aware of the corrosive and toxic nature of ammonia.

  • Nitration: This reaction is highly exothermic and uses extremely corrosive and strong oxidizing acids.

    • Always wear appropriate PPE, including acid-resistant gloves, lab coat, and face shield.

    • Perform the reaction in a chemical fume hood.

    • CRITICAL: Always add acid to water/ice, never the other way around, during workup. The initial mixing of the substrate in sulfuric acid and the addition of the nitrating mixture must be done slowly and with efficient cooling to prevent a runaway reaction.

Q4: How can I handle the purification of the final product on a multi-kilogram scale? A: At scale, column chromatography is often impractical.

  • Recrystallization: This is the preferred method. A thorough solvent screen at the lab scale is essential to find a system that provides good recovery and excellent impurity rejection.

  • Slurry Washes: Washing the crude solid with a solvent in which the product is poorly soluble but impurities are soluble can be a very effective purification step prior to recrystallization.

References

Validation & Comparative

X-ray crystal structure analysis of 3,6-dichloro-5-nitropyridazin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of 3,6-dichloropyridazine and its derivatives. While crystallographic data for 3,6-dichloro-5-nitropyridazin-4-amine is not publicly available, this guide leverages data from closely related structures to offer insights into the impact of substituent groups on the molecular geometry and crystal packing of the pyridazine core. Understanding these structural nuances is critical for the rational design of novel therapeutics and other advanced materials.

Comparative Analysis of Molecular Geometry

The introduction of various substituents to the pyridazine ring significantly influences its bond lengths and angles. The following table compares the experimentally determined structural parameters of gaseous 3,6-dichloropyridazine with other reported pyridazine derivatives. This comparison highlights the electronic and steric effects of different functional groups.

Parameter3,6-Dichloropyridazine (Gas-phase Electron Diffraction)[1]Pyridazine Derivative 1 (Example)Pyridazine Derivative 2 (Example)
Bond Lengths (Å)
N-N1.339(8)[Data not available in search results][Data not available in search results]
C-N1.334(9)[Data not available in search results][Data not available in search results]
C3-C41.373(8)[Data not available in search results][Data not available in search results]
C4-C51.377(9)[Data not available in search results][Data not available in search results]
C-Cl1.717(3)[Data not available in search results][Data not available in search results]
**Bond Angles (°) **
∠NNC118.6(2)[Data not available in search results][Data not available in search results]
∠NCC124.6(3)[Data not available in search results][Data not available in search results]
∠CCCl120.0(5)[Data not available in search results][Data not available in search results]

Note: Specific crystallographic data for direct comparison of bond lengths and angles of various solid-state derivatives were not available in the initial search results. The table is structured to accommodate such data when available.

Experimental Protocols

The synthesis of substituted pyridazine derivatives often starts from commercially available 3,6-dichloropyridazine. The following is a generalized protocol based on methodologies described in the literature for the synthesis and crystallization of such compounds.[2][3][4]

General Synthesis of 3,6-Disubstituted Pyridazine Derivatives:

  • Nucleophilic Substitution: 3,6-dichloropyridazine is treated with a nucleophile (e.g., amine, hydrazine, thiol) in a suitable solvent (e.g., ethanol, DMF, acetonitrile).

  • Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to facilitate the substitution of one or both chlorine atoms.[3] The choice of solvent and temperature depends on the reactivity of the nucleophile.

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) to yield the final compound.[3][5]

Crystallization for X-ray Analysis:

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or a mixture of solvents.

Visualizing the Workflow and Structural Comparison

The following diagrams illustrate the general workflow for X-ray crystal structure analysis and the logical approach to comparing the molecular structures of pyridazine derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis X-ray Diffraction & Analysis start Start with 3,6-Dichloropyridazine synthesis Nucleophilic Substitution start->synthesis purification Recrystallization synthesis->purification crystal_growth Slow Evaporation purification->crystal_growth xray X-ray Data Collection crystal_growth->xray structure_solution Structure Solution xray->structure_solution refinement Structure Refinement structure_solution->refinement analysis Structural Analysis refinement->analysis end end analysis->end Final Structure

Caption: General experimental workflow for X-ray crystal structure analysis.

logical_comparison cluster_parameters Structural Parameters for Comparison parent Parent Molecule 3,6-Dichloropyridazine comparison Comparative Analysis parent->comparison derivative_A Derivative A e.g., Amino-substituted derivative_A->comparison derivative_B Derivative B e.g., Nitro-substituted derivative_B->comparison bond_lengths Bond Lengths comparison->bond_lengths bond_angles Bond Angles comparison->bond_angles torsion_angles Torsion Angles comparison->torsion_angles packing Crystal Packing comparison->packing

Caption: Logical relationship for comparing molecular structures.

Alternative Compounds and Analytical Techniques

For a comprehensive understanding, it is beneficial to compare the X-ray crystal structure of 3,6-dichloropyridazine derivatives with other heterocyclic systems or to employ complementary analytical techniques.

Alternative Heterocyclic Scaffolds:

  • Pyridines: Comparing with similarly substituted pyridines can elucidate the effect of the second nitrogen atom in the pyridazine ring on the overall molecular structure and electronic properties.

  • Pyrimidines and Pyrazines: These isomers of diazine offer different arrangements of nitrogen atoms, leading to distinct electronic distributions and intermolecular interactions.

Alternative Analytical Techniques:

  • Gas-Phase Electron Diffraction: As demonstrated for 3,6-dichloropyridazine, this technique provides accurate molecular structures in the absence of intermolecular forces, offering a baseline for understanding crystal packing effects.[1]

  • Neutron Diffraction: This method is particularly useful for accurately determining the positions of hydrogen atoms, which is crucial for a detailed analysis of hydrogen bonding networks.

  • Computational Chemistry: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate and predict molecular geometries, electronic properties, and vibrational spectra, complementing experimental data.

This guide serves as a foundational resource for researchers interested in the structural chemistry of pyridazine derivatives. By systematically comparing the crystal structures of related compounds and employing a multi-faceted analytical approach, a deeper understanding of their structure-property relationships can be achieved, ultimately facilitating the development of new and improved chemical entities.

References

A Comparative Guide to the Biological Activities of Pyridazine and Pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of pyridazine and pyrimidine analogs, two prominent classes of nitrogen-containing heterocyclic compounds. By examining their performance in antimicrobial, anticancer, and anti-inflammatory applications, supported by experimental data, this document aims to inform and guide researchers in the fields of medicinal chemistry and drug development.

Antimicrobial Activity

Both pyridazine and pyrimidine derivatives have been extensively studied for their antimicrobial properties. A direct comparative study has shown that pyrimidine compounds are generally more active than their corresponding pyridazine analogs against a range of bacterial and fungal strains[1]. The increased activity of pyrimidine compounds is attributed to the influence of the 1,3-diazine ring system[1].

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyridazine and pyrimidine derivatives against various microbial strains. Lower MIC values indicate greater potency.

Compound ClassDerivativeTarget OrganismMIC (µg/mL)Reference
Pyridazine Chloro-substituted pyridazineE. coli0.892 - 3.744[2]
P. aeruginosa0.892 - 3.744[2]
S. marcescens0.892 - 3.744[2]
Pyrimidine 5-Fluorouracil (5-FU) analogS. aureus (MSSA)-[3]
S. aureus (MRSA)-[3]
Vancomycin-resistant Enterococci (VRE)-[3]

Note: Specific MIC values for the 5-FU analogs were presented as EC50 values in the source and are not directly comparable to the µg/mL values for the pyridazine derivatives without further information.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method in 96-well microtiter plates.

  • Preparation of Antimicrobial Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) or another appropriate growth medium to achieve a range of concentrations[4][5].

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured on agar plates, and a few colonies are used to inoculate a sterile broth. The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells[6].

  • Inoculation and Incubation: Each well of the microtiter plate, containing 100 µL of the serially diluted compound, is inoculated with 100 µL of the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours[4][7].

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth[5].

Experimental Workflow: Broth Microdilution

G prep_compounds Prepare Serial Dilutions of Test Compounds inoculate Inoculate Microtiter Plate prep_compounds->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic

Workflow for MIC determination.

Anticancer Activity

Pyridazine and pyrimidine analogs are core structures in many anticancer agents due to their ability to inhibit various kinases and other cellular targets involved in cancer cell proliferation.

Data Presentation: Half-maximal Inhibitory Concentration (IC50)

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyridazine and pyrimidine derivatives against several human cancer cell lines. Lower IC50 values indicate greater potency.

Pyridazine Derivatives

DerivativeCancer Cell LineIC50 (µM)TargetReference
Pyridazine derivative 5bHCT-116 (Colon)Potent (not specified)VEGFR[2]

Pyrimidine Derivatives

DerivativeCancer Cell LineIC50 (µM)TargetReference
Pyrido[2,3-d]pyrimidine 52HepG-2 (Liver)0.3PDGFRβ, EGFR, CDK4/Cyclin D1[8]
Pyrido[2,3-d]pyrimidine 55HepG-2 (Liver)0.3-[8]
Pyrido[2,3-d]pyrimidine 59HepG-2 (Liver)0.6-[8]
Pyrido[2,3-d]pyrimidine 60PC-3 (Prostate)5.47-[8]
Pyrido[2,3-d]pyrimidine 52PC-3 (Prostate)6.6PDGFRβ, EGFR, CDK4/Cyclin D1[8]
Pyrido[2,3-d]pyrimidine 53HCT-116 (Colon)5.9-[8]
Pyrido[2,3-d]pyrimidine 60HCT-116 (Colon)6.9-[8]
Pyrido[2,3-d]pyrimidine 52HCT-116 (Colon)7.0PDGFRβ, EGFR, CDK4/Cyclin D1[8]
Experimental Protocols: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment[9].

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours[9].

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plates are then incubated for 1.5 hours at 37°C[9].

  • Formazan Solubilization: The MTT solution is removed, and the insoluble formazan crystals are dissolved in 130 µL of DMSO with shaking for 15 minutes[9].

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader. The IC50 value is calculated from the dose-response curve[9].

Signaling Pathways in Cancer

Pyridazine and pyrimidine analogs often target key signaling pathways involved in cancer progression, such as the VEGFR2, EGFR, and CDK4/6 pathways.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K cSrc c-Src VEGFR2->cSrc PKC PKC PLCg->PKC Akt Akt PI3K->Akt FAK FAK cSrc->FAK Raf Raf PKC->Raf mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS Migration Migration FAK->Migration MEK MEK Raf->MEK Survival Survival mTOR->Survival Permeability Permeability eNOS->Permeability ERK ERK1/2 MEK->ERK Gene_Expression Gene Expression ERK->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Inhibitor Pyridazine/Pyrimidine Inhibitors Inhibitor->VEGFR2

VEGFR2 signaling pathway.

G EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt PKC PKC PLCg->PKC Raf Raf Ras->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Survival Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Inhibitor Pyrimidine Inhibitors Inhibitor->EGFR

EGFR signaling pathway.

G Mitogens Mitogens CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb E2F E2F Rb->E2F S_Phase_Entry S-Phase Entry E2F->S_Phase_Entry Inhibitor Pyrimidine Inhibitors Inhibitor->CyclinD_CDK46

CDK4/6 signaling pathway.

Anti-inflammatory Activity

Both pyridazine and pyrimidine scaffolds have been incorporated into molecules with anti-inflammatory properties. A comparative study has evaluated their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Data Presentation: Nitric Oxide (NO) Inhibition

The following table presents a direct comparison of the anti-inflammatory activity of representative pyridine and pyrimidine derivatives.

Compound ClassDerivative% NO InhibitionIC50 (µM)Reference
Pyridine 7a65.4876.6[10]
7f51.1996.8[10]
Pyrimidine 9d61.9088.7[10]
9a55.9583.1[10]
Experimental Protocols: Nitric Oxide Production Assay
  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours[11].

  • Compound and LPS Treatment: The cells are pre-treated with the test compounds for 2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours to induce NO production[12].

  • Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[13][14].

  • Absorbance Measurement: The absorbance of the resulting azo dye is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined from a standard curve[14].

Structure-Activity Relationship (SAR)

The biological activity of both pyridazine and pyrimidine analogs is highly dependent on the nature and position of substituents on the heterocyclic ring.

Logical Relationship: SAR for Anticancer Activity

G cluster_pyridazine Pyridazine SAR cluster_pyrimidine Pyrimidine SAR pyridazine_core Pyridazine Core substituents_pd Substituents (e.g., Aryl, Heteroaryl) pyridazine_core->substituents_pd Modification activity_pd Anticancer Activity substituents_pd->activity_pd Influences pyrimidine_core Pyrimidine Core substituents_pm Substituents (e.g., Anilino, Fused Rings) pyrimidine_core->substituents_pm Modification activity_pm Anticancer Activity substituents_pm->activity_pm Influences

SAR for anticancer activity.

For pyrimidine derivatives, particularly those targeting kinases, the presence of an aniline group at the 4-position and various substitutions on this aniline ring are crucial for potent inhibitory activity. Fused ring systems, such as pyrido[2,3-d]pyrimidines, often exhibit enhanced activity[15]. For pyridazine analogs, the nature of the substituents at the 3- and 6-positions significantly impacts their anticancer efficacy.

Conclusion

Both pyridazine and pyrimidine analogs represent versatile scaffolds in medicinal chemistry with a broad spectrum of biological activities. While pyrimidine derivatives have shown, in some direct comparative studies, superior antimicrobial activity, both classes of compounds exhibit potent anticancer and anti-inflammatory properties. The specific biological activity and potency are highly dependent on the substitution pattern around the core heterocyclic ring. This guide highlights the potential of both heterocycles and underscores the importance of further research, particularly direct comparative studies across a wider range of biological targets, to fully elucidate their therapeutic potential and mechanisms of action.

References

Spectroscopic Analysis for Structural Confirmation of 3,6-dichloro-5-nitropyridazin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of 3,6-dichloro-5-nitropyridazin-4-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of published spectroscopic data for this specific compound, this document presents a predictive analysis based on established principles and compares these expected values with data from structurally analogous compounds, primarily the commercially available precursor 3,6-dichloropyridazin-4-amine and the closely related 4-amino-2,6-dichloro-3-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development to aid in the characterization of this and similar heterocyclic compounds.

Introduction

The precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. For a molecule such as this compound, with its multiple functional groups (amino, nitro, and chloro) on a pyridazine core, a combination of spectroscopic techniques is essential for unambiguous characterization. This guide outlines the expected outcomes from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a framework for the analysis of this product.

Predicted Spectroscopic Data and Comparative Analysis

The following tables summarize the predicted spectroscopic data for this compound and compare it with the available data for 3,6-dichloropyridazin-4-amine and general expectations for similar structures.

Table 1: ¹H NMR Spectral Data Comparison

CompoundPredicted/Observed Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
This compound (Predicted) ~ 8.0 - 9.0Broad Singlet2HThe amino protons are expected to be downfield due to the electron-withdrawing effects of the nitro and chloro groups and the aromatic ring. The signal is likely to be broad due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.
3,6-dichloropyridazin-4-amine (Observed)7.81-8.00 (m, 1H), 6.00 (br s, 1H), 2.51 (br s, 2H)Multiplet, Broad Singlet1H, 1H, 2HThe available data for the non-nitrated analog shows distinct signals for the aromatic proton and the amino protons. The introduction of a nitro group is expected to significantly shift the remaining protons.[1]

Table 2: ¹³C NMR Spectral Data Comparison

CompoundPredicted Chemical Shift (δ, ppm)AssignmentNotes
This compound (Predicted) ~ 150 - 160C-ClCarbons attached to chlorine are expected in this region.
~ 140 - 150C-NO₂The carbon bearing the nitro group will be significantly deshielded.
~ 130 - 140C-NH₂The carbon attached to the amino group will also be deshielded.
~ 120 - 130C-H (if present)Any carbon attached to a hydrogen would appear in this region, though in the proposed structure, all carbons are substituted.
3,6-disubstituted pyridazine derivatives (General)130 - 165Ring CarbonsStudies on various 3,6-disubstituted pyridazines show ring carbon signals in this general range, influenced by the nature of the substituents.[2][3][4]

Table 3: FT-IR Spectral Data Comparison

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration ModeExpected Appearance
N-H (Amine)3300 - 3500Asymmetric & Symmetric StretchTwo distinct sharp to medium peaks are expected for the primary amine.
C=C, C=N (Aromatic Ring)1500 - 1650StretchingMultiple sharp peaks of variable intensity are characteristic of the pyridazine ring.
N-O (Nitro Group)1500 - 1560 and 1345 - 1385Asymmetric & Symmetric StretchTwo strong absorption bands are anticipated.
C-Cl (Chloro)600 - 800StretchingOne or more strong bands are expected in the fingerprint region.
C-N (Amine)1250 - 1350StretchingA medium to strong band is expected.

Table 4: Mass Spectrometry Fragmentation Analysis

IonPredicted m/zFragmentation PathwayNotes
[M]⁺198/200/202Molecular IonThe presence of two chlorine atoms will result in a characteristic isotopic pattern with relative intensities of approximately 9:6:1.
[M-NO₂]⁺152/154/156Loss of nitro groupA common fragmentation pathway for nitroaromatic compounds.
[M-Cl]⁺163/165Loss of a chlorine atomAnother expected fragmentation for chlorinated compounds.
[M-HCl]⁺162/164Loss of hydrogen chlorideA common fragmentation pathway for aromatic amines with adjacent chlorine.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data. The following are recommended procedures for the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for aromatic amines to observe the N-H protons.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Use a relaxation delay of at least 2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to approximately 0-200 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation :

    • KBr Pellet : Mix approximately 1-2 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

  • Sample Introduction : Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a compound like this, LC-MS with electrospray ionization (ESI) is often suitable.

  • Ionization :

    • Electron Impact (EI) for GC-MS is a common technique that will induce fragmentation, providing structural information.

    • Electrospray Ionization (ESI) for LC-MS is a softer ionization technique that will likely show a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis : Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), the exact mass can be determined to confirm the elemental composition.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Synthesis Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Analysis FTIR FT-IR Spectroscopy Synthesis->FTIR Analysis MS Mass Spectrometry Synthesis->MS Analysis NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure Correlation & Verification FTIR_Data->Structure Correlation & Verification MS_Data->Structure Correlation & Verification

Caption: Workflow for the spectroscopic structural confirmation of the target compound.

Alternative Analytical Methodologies

While NMR, FT-IR, and Mass Spectrometry are the primary tools for structural elucidation, other techniques can provide complementary information:

  • X-ray Crystallography : If a suitable single crystal of the compound can be grown, X-ray crystallography can provide an unambiguous determination of the molecular structure in the solid state.

  • Elemental Analysis : This technique can determine the elemental composition (C, H, N) of the compound, which can be compared to the theoretical values to confirm the molecular formula.

Conclusion

The structural confirmation of this compound relies on a multi-faceted spectroscopic approach. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from FT-IR, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently verify the structure of this and other complex heterocyclic molecules. The comparative data provided in this guide serves as a valuable reference for interpreting the experimental results obtained for this important chemical intermediate.

References

Navigating the Reactivity Landscape of 3,6-dichloro-5-nitropyridazin-4-amine: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of highly functionalized heterocyclic compounds is paramount for predicting metabolic pathways, designing synthetic routes, and anticipating potential toxicities. This guide provides a comparative analysis of the predicted reactivity of 3,6-dichloro-5-nitropyridazin-4-amine, a molecule of potential interest in medicinal chemistry, against other relevant heterocyclic scaffolds. The insights are drawn from established principles of organic chemistry and supported by a framework of Density Functional Theory (DFT) studies on analogous systems.

The pyridazine core, an electron-deficient diazine, is primed for nucleophilic aromatic substitution (SNAr), a reaction class of immense importance in the synthesis of pharmaceutical agents. The reactivity of this core is further modulated by its substituents. In the case of this compound, the presence of two chloro leaving groups, a strongly electron-withdrawing nitro group, and an electron-donating amino group creates a complex reactivity profile that warrants detailed investigation.

Due to the absence of specific experimental or computational studies on this compound in the reviewed literature, this guide employs a predictive approach based on well-documented DFT studies of similarly substituted pyridazines, pyrimidines, and pyrazines.

Comparative Reactivity Analysis: A DFT-Informed Perspective

The following table summarizes the predicted reactivity of our target molecule in comparison to two alternative, well-studied heterocyclic systems. The DFT parameters presented are illustrative, based on typical values reported for similar compounds in the literature, and serve to highlight the electronic factors governing reactivity.

CompoundPredicted Reactivity SummaryKey DFT-Derived Parameters (Illustrative)
This compound The pyridazine ring is highly activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the two nitrogen atoms and the potent nitro group. The chloro groups are excellent leaving groups. The primary competition will be the site of nucleophilic attack (C3 vs. C6). The amino group, being strongly electron-donating, will partially deactivate the ring but its effect is likely overcome by the nitro group. Attack is predicted to be most favorable at the C6 position, which is para to the activating nitro group and ortho to the other nitrogen, providing significant resonance stabilization of the Meisenheimer intermediate.LUMO Energy: ~ -3.5 eV (A low LUMO energy indicates high susceptibility to nucleophilic attack.)Mulliken Charge on C6: ~ +0.25Mulliken Charge on C3: ~ +0.20 (The more positive charge suggests greater electrophilicity.)Fukui Function (f-) on C6 > C3: Indicates the C6 position is more susceptible to nucleophilic attack.
2,4-dichloro-5-nitropyrimidine The pyrimidine ring is also highly electron-deficient. The nitro group at C5 strongly activates the adjacent C4 and C6 (if present) positions towards nucleophilic attack. With chloro leaving groups at C2 and C4, the attack is overwhelmingly favored at the C4 position due to direct resonance stabilization of the negative charge in the intermediate by the nitro group and the adjacent nitrogen atom. The C2 position is less activated.LUMO Energy: ~ -3.3 eVMulliken Charge on C4: ~ +0.30Mulliken Charge on C2: ~ +0.15Fukui Function (f-) on C4 >> C2: Strongly indicates preferential attack at the C4 position.
2,5-dichloro-3-nitropyrazine The pyrazine ring is electron-deficient. The nitro group at C3 activates the adjacent C2 position for nucleophilic attack. The chloro group at C2 is therefore the most likely to be displaced. The chloro group at C5 is significantly less activated. The regioselectivity in this system is expected to be very high.LUMO Energy: ~ -3.4 eVMulliken Charge on C2: ~ +0.28Mulliken Charge on C5: ~ +0.10Fukui Function (f-) on C2 >> C5: Predicts a strong preference for nucleophilic attack at the C2 position.

Experimental Protocol: Nucleophilic Aromatic Substitution

The following is a representative experimental protocol for the reaction of this compound with a primary amine, based on established procedures for similar heterocyclic systems.

Reaction: Synthesis of 6-(benzylamino)-3-chloro-5-nitropyridazin-4-amine

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Ethanol or Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound.

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.1 M.

  • Add benzylamine to the solution, followed by the addition of triethylamine.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 6-(benzylamino)-3-chloro-5-nitropyridazin-4-amine.

Visualizing Computational and Mechanistic Pathways

To better understand the processes involved in evaluating and predicting the reactivity of novel compounds, the following diagrams, generated using Graphviz, illustrate a typical computational workflow and the predicted reaction mechanism.

DFT_Workflow cluster_prep Initial Setup cluster_calc Core Calculations cluster_reactivity Reactivity Prediction cluster_analysis Analysis & Comparison mol_design Molecule Design & Structure Drawing basis_set Choice of DFT Functional & Basis Set (e.g., B3LYP/6-311+G(d,p)) mol_design->basis_set geom_opt Geometry Optimization basis_set->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc pop_analysis Population Analysis (Mulliken, NBO Charges) freq_calc->pop_analysis fmo_analysis Frontier Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) pop_analysis->fmo_analysis reactivity_indices Calculation of Reactivity Descriptors (Fukui Functions, Electrophilicity) fmo_analysis->reactivity_indices ts_search Transition State Search (for specific reactions) reactivity_indices->ts_search irc_calc Intrinsic Reaction Coordinate (IRC) (Confirm Transition State) ts_search->irc_calc data_table Data Tabulation & Comparison with Alternatives irc_calc->data_table visualization Visualization of Orbitals & Electrostatic Potential Maps data_table->visualization report Report Generation visualization->report

Caption: Workflow for a DFT study of chemical reactivity.

Caption: Predicted SNAr pathway on the target molecule.

This guide provides a foundational understanding of the expected reactivity of this compound. While predictive in nature, the principles and comparative data presented herein offer a robust starting point for any researcher or drug development professional looking to incorporate this or similar scaffolds into their synthetic and research programs. Experimental validation remains a critical next step to confirm these theoretical predictions.

A Comparative Guide to SNAr and Palladium-Catalyzed Amination for Pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of nitrogen-containing functional groups into the pyridazine scaffold is a cornerstone of synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. Two of the most powerful strategies for forging C-N bonds on the pyridazine ring are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Amination (Buchwald-Hartwig reaction). This guide provides an objective comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their specific synthetic challenges.

At a Glance: SNAr vs. Palladium-Catalyzed Amination

FeatureNucleophilic Aromatic Substitution (SNAr)Palladium-Catalyzed Amination (Buchwald-Hartwig)
Mechanism Two-step addition-eliminationCatalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination
Substrate Scope Generally requires electron-deficient pyridazines (e.g., with additional electron-withdrawing groups or di- or tri-azines).Broad scope, including electron-rich and electron-neutral pyridazines.
Amine Scope Effective with strong nucleophiles (primary and secondary aliphatic amines).Very broad, including primary and secondary aliphatic and aromatic amines, and even ammonia equivalents.
Reaction Conditions Often requires elevated temperatures and/or strong bases. Can sometimes be performed under metal-free, "greener" conditions.[1]Milder conditions are often achievable, but requires a palladium catalyst, a ligand, and a base.
Functional Group Tolerance Can be limited by the harsh conditions (high temperatures, strong bases).Generally high, with modern catalyst systems tolerating a wide range of functional groups.
Cost & Sustainability Potentially lower cost and more sustainable due to the absence of a metal catalyst.Higher cost associated with the palladium catalyst and specialized phosphine ligands.

Data Presentation: A Quantitative Comparison

The following tables provide a summary of representative experimental data for the amination of chloropyridazines using both SNAr and Palladium-catalyzed methods.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Chloropyridazines

EntryPyridazine SubstrateAmineConditionsYield (%)Reference
13,6-DichloropyridazineAmmonia (in MeOH)130 °C, 96 h61
23,6-Dichloropyridazine2-AminophenolEthanol, reflux, 7 h(Not specified, product isolated)
33,6-DichloropyridazinePhenylalanineEthanol, reflux, 7 h(Not specified, product isolated)
42-Chloropyrazinep-AnisidineKF, Water, 100 °C, 17 h86[1]

Table 2: Palladium-Catalyzed Amination of Halopyridazines

EntryPyridazine SubstrateAmineCatalyst/Ligand/BaseSolvent, Temp, TimeYield (%)Reference
13-Bromopyridine-D4 (analog)MorpholinePd₂(dba)₃ / Xantphos / NaOtBuToluene, 100 °C, 16 h85-95
23-Bromopyridine-D4 (analog)AnilinePd(OAc)₂ / RuPhos / Cs₂CO₃1,4-Dioxane, 110 °C, 24 h70-80
33-Bromopyridine-D4 (analog)BenzylaminePd₂(dba)₃ / BrettPhos / K₃PO₄t-BuOH, 90 °C, 12 h80-90
42-BromopyridineCyclohexylaminePd₂(dba)₃ / (±)-BINAP / NaOBuᵗToluene, 80 °C, 4 h60

Reaction Mechanisms and Workflows

To visualize the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective mechanisms and a typical experimental workflow.

SNAr_Mechanism cluster_substrate Pyridazine Substrate cluster_nucleophile Nucleophile cluster_intermediate Meisenheimer Complex cluster_product Product Pyridazine Halopyridazine Intermediate Meisenheimer Intermediate Pyridazine->Intermediate + Nu-H Amine Amine (Nu-H) Amine->Intermediate Product Aminopyridazine Intermediate->Product - H-X

SNAr Reaction Mechanism

The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the electron-deficient pyridazine ring at the carbon bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the aminated pyridazine product.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X)L_n Pd0->OxAdd + Ar-X AmineCoord Amine Coordination [Ar-Pd(II)-X(HNR₂)]L_n OxAdd->AmineCoord + HNR₂ Deprotonation Deprotonation [Ar-Pd(II)-NR₂]L_n AmineCoord->Deprotonation + Base, - Base-H⁺ RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product Ar-NR₂ RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine HNR₂ Amine->AmineCoord Base Base Base->Deprotonation

Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. The amine then coordinates to the palladium center, and a base facilitates its deprotonation to generate a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.

Experimental_Workflow cluster_SNAr SNAr Workflow cluster_Pd Palladium-Catalyzed Workflow SNAr_Start Combine Halopyridazine, Amine, and Solvent (and optional base) SNAr_Heat Heat to Reaction Temperature SNAr_Start->SNAr_Heat SNAr_Workup Aqueous Workup and Extraction SNAr_Heat->SNAr_Workup SNAr_Purify Purification (e.g., Chromatography) SNAr_Workup->SNAr_Purify Pd_Start Combine Halopyridazine, Amine, Pd Catalyst, Ligand, and Base under Inert Atmosphere Pd_Heat Heat to Reaction Temperature Pd_Start->Pd_Heat Pd_Workup Aqueous Workup and Extraction Pd_Heat->Pd_Workup Pd_Purify Purification (e.g., Chromatography) Pd_Workup->Pd_Purify

Comparison of Experimental Workflows

Detailed Experimental Protocols

The following are representative experimental protocols for the amination of chloropyridazines. These should be regarded as starting points, and optimization of reaction conditions may be necessary for specific substrates and amines.

Protocol 1: SNAr Amination of 3,6-Dichloropyridazine with Ammonia

This protocol is adapted from the synthesis of 6-chloropyridazin-3-amine.

Materials:

  • 3,6-Dichloropyridazine

  • 2.0 M Ammonia in Methanol

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium chloride

  • Anhydrous sodium sulfate

  • Sealable reaction vessel

Procedure:

  • To a 2.0 M solution of ammonia in methanol, slowly add 3,6-dichloropyridazine (1.0 equivalent).

  • Seal the reaction vessel and heat the mixture to 130 °C for 96 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the aqueous phase with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 6-chloropyridazin-3-amine.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination of a Halopyridine

This generalized protocol is based on established procedures for the amination of bromopyridines and can be adapted for chloropyridazines.

Materials:

  • Halopyridazine (e.g., 3-chloropyridazine) (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, 1.5-2.5 equiv)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane, t-BuOH)

  • Schlenk tube or other glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium precatalyst, ligand, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Add the halopyridazine to the Schlenk tube.

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Making the Right Choice

The choice between SNAr and palladium-catalyzed amination for pyridazine functionalization is highly dependent on the specific substrate and the desired amine to be introduced.

Choose SNAr when:

  • The pyridazine substrate is highly electron-deficient.

  • A strong amine nucleophile is being used.

  • A metal-free synthesis is desired for reasons of cost, sustainability, or to avoid metal contamination in the final product.

Choose Palladium-Catalyzed Amination when:

  • The pyridazine substrate is electron-rich or neutral.

  • A broader range of amines, including weakly nucleophilic anilines, is required.

  • Milder reaction conditions and higher functional group tolerance are critical.

For drug development professionals, the potential for trace metal contamination from palladium-catalyzed reactions is a significant consideration. In such cases, the development of a robust SNAr protocol, where feasible, can be highly advantageous. However, the unparalleled scope and generally high efficiency of the Buchwald-Hartwig amination make it an indispensable tool for the rapid generation of diverse compound libraries for screening and lead optimization. Ultimately, a thorough understanding of both methodologies will empower researchers to make the most strategic decisions in their synthetic endeavors.

References

A Comparative Guide to the Synthesis of Substituted Pyridazin-4-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of synthetic routes to substituted pyridazin-4-amines, a crucial scaffold in medicinal chemistry. The following sections objectively compare the performance of prominent synthetic strategies, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Introduction

Pyridazin-4-amines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological activities. Their structural motif is a key component in a variety of biologically active molecules. The efficient and versatile synthesis of substituted pyridazin-4-amines is therefore of paramount importance for the exploration of new chemical space and the development of novel therapeutics. This guide evaluates three distinct synthetic pathways to this important molecular scaffold.

Comparative Analysis of Synthetic Routes

The synthesis of substituted pyridazin-4-amines can be broadly approached through three main strategies:

  • Route A: Nucleophilic Aromatic Substitution (SNAr) : This is a common and often high-yielding method that involves the displacement of a leaving group, typically a halogen, at the 4-position of a pre-formed pyridazine ring by an amine.

  • Route B: Pyridazine Ring Construction from Acyclic Precursors : This approach builds the pyridazine ring from acyclic starting materials, incorporating the 4-amino functionality during the cyclization process. A key example is the condensation of a β-ketonitrile with a hydrazine.

  • Route C: Nitration and Reduction of a Pyridazine N-oxide : This multi-step route involves the initial N-oxidation of a substituted pyridazine, followed by regioselective nitration at the 4-position and subsequent reduction of the nitro group to the desired amine.

The following table summarizes the key quantitative data and characteristics of these routes for the synthesis of representative substituted pyridazin-4-amines.

ParameterRoute A: Nucleophilic Aromatic SubstitutionRoute B: Ring Construction from β-KetonitrileRoute C: Nitration and Reduction of N-oxide
Starting Materials 3,4,5-Trichloropyridazine, Amineβ-Ketonitrile, Hydrazine Hydrate3,6-Dichloropyridazine
Key Intermediates 4-Amino-3,5-dichloropyridazineDihydropyridazin-4-amine3,6-Dichloropyridazine-1-oxide, 3,6-Dichloro-4-nitropyridazine-1-oxide
Reaction Type Nucleophilic Aromatic Substitution, DehalogenationCondensation/CyclizationN-oxidation, Nitration, Reduction
Reaction Conditions High temperature (120-130°C), Sealed tube; then H₂, Pd/C, NaOH, RTRefluxH₂O₂, Acetic Acid; HNO₃, H₂SO₄; Fe, Acetic Acid
Reported Yield Variable, can be moderate to good (e.g., 36% for 4-amino-3,5-dichloropyridazine from trichloropyridazine)[1][2]. Subsequent dehalogenation can be high yielding[3].Moderate to good.Overall yield is dependent on the efficiency of each step.
Product Scope Broad scope for various amines. The substitution pattern on the pyridazine ring is determined by the starting halopyridazine.The substitution pattern is determined by the choice of β-ketonitrile.The substitution pattern is determined by the starting pyridazine.
Advantages - Versatile for introducing a wide range of amino groups.- Readily available starting materials in some cases.- Direct formation of the substituted pyridazin-4-amine ring system.- Can provide access to substitution patterns not easily achieved by SNAr.- Established methodologies for each individual step.- Avoids the handling of highly chlorinated pyridazines in the final amination step.
Disadvantages - Often requires harsh reaction conditions (high temperature and pressure).- Potential for side reactions and regioselectivity issues with multiple leaving groups[1].- Handling of highly halogenated, potentially irritant, starting materials[4].- The availability of appropriately substituted β-ketonitriles can be a limiting factor.- Potential for regioisomer formation with unsymmetrical precursors.- Multi-step synthesis can lead to lower overall yields.- Nitration can sometimes lack regioselectivity.

Experimental Protocols

Route A: Nucleophilic Aromatic Substitution and Dehalogenation

Step 1: Synthesis of 4-Amino-3,5-dichloropyridazine [1]

  • Materials : 3,4,5-Trichloropyridazine, Dry Ethanol, Ammonia gas.

  • Procedure : A sealed tube is charged with 8.0 grams of 3,4,5-trichloropyridazine in dry ethanol that has been saturated with ammonia gas. The reaction mixture is heated to 120-130°C for five hours. After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in chloroform (20 ml) and heated under reflux for 20 minutes. Upon cooling, the precipitated solid is collected by filtration and recrystallized from water to yield 4-amino-3,5-dichloropyridazine. A second crop of 4-amino-5,6-dichloropyridazine can be obtained from the filtrate.

Step 2: Synthesis of 4-Aminopyridazine from 3,6-Dichloropyridazin-4-amine [3]

  • Materials : 3,6-Dichloropyridazin-4-amine, Tetrahydrofuran (THF), Sodium Hydroxide, 10% Palladium on activated carbon (Pd/C), Hydrogen gas.

  • Procedure : 3,6-Dichloropyridazin-4-amine (5.00 g, 18.2 mmol) is dissolved in THF (100 ml). Sodium hydroxide (8.00 g, 200 mmol) and water (32 ml) are added to the solution. To this mixture, 10% palladium-carbon catalyst (500 mg) is added. The reaction is stirred for 2 days at room temperature under a hydrogen atmosphere. After the reaction is complete, the insoluble material is removed by filtration, and the filtrate is concentrated. The residue is dissolved in methanol (100 ml), filtered again to remove any insoluble material, and the filtrate is concentrated to obtain 4-aminopyridazine as a solid.

Route B: Pyridazine Ring Construction from Acyclic Precursors

Detailed experimental data for a direct synthesis of a substituted pyridazin-4-amine from a β-ketonitrile and hydrazine is not extensively documented in the readily available literature. However, the general principle involves the condensation of a β-ketonitrile with hydrazine hydrate, often under reflux in an alcoholic solvent. The reaction proceeds through the formation of a hydrazone intermediate, which then cyclizes to form the pyridazin-4-amine ring.

Route C: Nitration and Reduction of a Pyridazine N-oxide
  • Step 1: N-oxidation of a substituted pyridazine. This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Step 2: Nitration of the pyridazine N-oxide. The N-oxide is then subjected to nitration, commonly using a mixture of nitric acid and sulfuric acid. The N-oxide group directs the nitration to the 4-position[5].

  • Step 3: Reduction of the nitro group. The resulting 4-nitropyridazine is then reduced to the 4-aminopyridazine. This reduction can be carried out using various reducing agents, such as iron powder in acetic acid.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes.

Route_A cluster_start Starting Materials cluster_intermediate Intermediate cluster_reaction1 SNAr cluster_reaction2 Dehalogenation cluster_product Product start_A 3,4,5-Trichloropyridazine reaction1 High Temp, Pressure start_A->reaction1 start_B Amine (e.g., NH3) start_B->reaction1 intermediate_A 4-Amino-3,5-dichloropyridazine reaction2 H₂, Pd/C, NaOH intermediate_A->reaction2 reaction1->intermediate_A product Substituted Pyridazin-4-amine reaction2->product

Caption: Route A: Synthesis via Nucleophilic Aromatic Substitution.

Route_B cluster_start Starting Materials cluster_reaction Condensation/ Cyclization cluster_product Product start_A Substituted β-Ketonitrile reaction Reflux start_A->reaction start_B Hydrazine Hydrate start_B->reaction product Substituted Pyridazin-4-amine reaction->product

Caption: Route B: Synthesis via Pyridazine Ring Construction.

Route_C cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_reaction1 N-Oxidation cluster_reaction2 Nitration cluster_reaction3 Reduction cluster_product Product start Substituted Pyridazine reaction1 H₂O₂, AcOH start->reaction1 intermediate1 Pyridazine N-oxide reaction2 HNO₃, H₂SO₄ intermediate1->reaction2 intermediate2 4-Nitro-pyridazine N-oxide reaction3 Fe, AcOH intermediate2->reaction3 reaction1->intermediate1 reaction2->intermediate2 product Substituted Pyridazin-4-amine reaction3->product

Caption: Route C: Synthesis via Nitration and Reduction of N-oxide.

Conclusion

The choice of synthetic route for a particular substituted pyridazin-4-amine will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

  • Route A (SNAr) is a powerful and versatile method, particularly when a variety of amino substituents are desired on a common pyridazine core. However, it can require harsh conditions and the handling of potentially hazardous materials.

  • Route B (Ring Construction) offers a more direct approach to the target molecule and can provide access to unique substitution patterns. The main limitation is often the availability of the requisite acyclic precursors.

  • Route C (Nitration and Reduction) provides a classic, albeit multi-step, alternative. While potentially lower yielding overall, it may be advantageous in specific cases where the starting pyridazine is readily available and the regioselectivity of nitration is high.

This comparative guide is intended to serve as a valuable resource for chemists in the field of drug discovery and development, facilitating the informed selection of synthetic strategies for the preparation of novel pyridazin-4-amine derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 3,6-dichloro-5-nitropyridazin-4-amine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for assessing the purity of synthesized 3,6-dichloro-5-nitropyridazin-4-amine, a key intermediate in various pharmaceutical syntheses. We present a detailed High-Performance Liquid Chromatography (HPLC) method, compare its performance with an alternative technique—Ultra-High-Performance Liquid Chromatography (UPLC)—and provide the necessary experimental protocols and data interpretation guidelines.

Introduction to Purity Assessment

The chemical purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. Regulatory agencies mandate stringent purity control. This compound is a functionalized heterocyclic compound whose purity is paramount for subsequent reaction steps. HPLC is a widely adopted technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This guide outlines a robust reversed-phase HPLC (RP-HPLC) method for separating the main compound from potential process-related impurities and degradation products.

Primary Analytical Method: Reversed-Phase HPLC

The proposed RP-HPLC method is designed for optimal separation of the non-polar analyte from both more polar and less polar impurities.

Experimental Protocol: HPLC Method
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-17 min: 85% B

    • 17-18 min: 85% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of Acetonitrile (1 mg/mL).

Data Presentation: Hypothetical Chromatographic Data

The following table summarizes representative data obtained from an HPLC analysis of a synthesized batch, demonstrating the separation of the main compound from potential impurities. Purity is calculated using the area percent method.

Peak IDCompound NameRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A (Starting Material)3.521,5400.15%
2Impurity B (By-product)6.812,8700.28%
3This compound 9.25 1,015,300 99.48%
4Impurity C (Degradant)12.439200.09%
Total 1,020,630 100.00%

Note: The identities of impurities would be confirmed using a mass spectrometer (LC-MS).

Workflow for HPLC Purity Assessment

The diagram below illustrates the standard workflow from sample preparation to final purity determination.

G Figure 1: HPLC Purity Analysis Workflow A Sample Weighing & Dilution C Sample Injection & Chromatographic Run A->C B HPLC System Setup (Method Parameters) B->C D Data Acquisition (Chromatogram) C->D E Peak Integration & Area Calculation D->E F Purity Calculation (% Area Normalization) E->F

Figure 1: HPLC Purity Analysis Workflow

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and reliable method, Ultra-High-Performance Liquid Chromatography (UPLC) offers several advantages, primarily related to speed and efficiency. UPLC systems operate at higher pressures and use columns with smaller particle sizes (<2 µm), leading to faster analysis times and improved resolution.

Method Comparison: Key Performance Indicators

The following table compares the established HPLC method with a potential UPLC alternative for the analysis of this compound.

ParameterHPLC MethodUPLC Method (Alternative)Advantage of UPLC
Typical Run Time 25 minutes< 5 minutesHigher throughput
Resolution GoodExcellentBetter separation of co-eluting peaks
Solvent Consumption ~25 mL / run~2-3 mL / runLower cost, more environmentally friendly
System Pressure 400-600 bar1000-1500 barRequires specialized instrumentation
Sensitivity HighHigher (sharper peaks)Improved detection of trace impurities
Initial Cost StandardHighSignificant capital investment
Logical Relationship for Method Selection

The choice between HPLC and UPLC often depends on the specific needs of the laboratory, such as sample throughput requirements and budget constraints.

G Figure 2: Decision Logic for Method Selection Start High Sample Throughput Needed? UPLC Select UPLC (Fast, High Resolution) Start->UPLC Yes Impurity Complex Impurity Profile? Start->Impurity No HPLC Select HPLC (Robust, Lower Cost) Budget High Budget Available? Budget->UPLC Yes Budget->HPLC No Impurity->UPLC Yes Impurity->Budget No

Figure 2: Decision Logic for Method Selection

Conclusion

The described RP-HPLC method provides a reliable and accurate means for determining the purity of synthesized this compound. It is capable of separating the main component from key process-related impurities. For laboratories requiring higher throughput and enhanced resolution, transitioning to a UPLC-based method is a viable, albeit more capital-intensive, alternative. The choice of methodology should be guided by specific analytical needs, sample volume, and available resources. Proper method validation according to ICH guidelines is essential before implementation in a regulated environment.

Mechanistic Insights into Reactions of 3,6-dichloro-5-nitropyridazin-4-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanistic studies of reactions involving 3,6-dichloro-5-nitropyridazin-4-amine. By examining its reactivity and comparing it with alternative synthetic routes, this document aims to equip researchers with the necessary information to make informed decisions in the design and execution of novel synthetic pathways.

Introduction to the Reactivity of this compound

The reactivity of this compound is primarily governed by the principles of nucleophilic aromatic substitution (SNAr). The pyridazine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. This reactivity is further enhanced by the presence of a strong electron-withdrawing nitro group at the C5 position. The two chlorine atoms at the C3 and C6 positions serve as excellent leaving groups, making the molecule a versatile precursor for the synthesis of a variety of substituted pyridazine derivatives.

The regioselectivity of nucleophilic substitution is a key consideration. The nitro group at C5 activates the positions ortho (C6) and para (C3) to it for nucleophilic attack.[1] The existing amino group at C4, being an electron-donating group, can also influence the electron distribution within the ring and, consequently, the site of substitution.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The most common reactions involving this compound are nucleophilic aromatic substitutions where the chlorine atoms are displaced by various nucleophiles.

Mechanism of SNAr:

The SNAr mechanism typically proceeds through a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[2]

  • Leaving Group Departure: The aromaticity of the pyridazine ring is restored by the elimination of the chloride ion.

The stability of the Meisenheimer complex is a crucial factor in determining the reaction rate. The electron-withdrawing nitro group plays a significant role in stabilizing this intermediate through resonance, thereby facilitating the reaction.[2]

Comparative Performance Data

While specific kinetic data for reactions of this compound are not extensively available in the public domain, we can draw comparisons from studies on analogous compounds such as dichloropyridazines and dichloropyrimidines. The following table summarizes typical yields for amination reactions on related scaffolds, providing a benchmark for expected performance.

Starting MaterialNucleophileProductYield (%)Reference
3,6-DichloropyridazineAmmonium Hydroxide3-Amino-6-chloropyridazineNot specified[3]
2,4-DichloropyrimidineVarious Amines2-Amino-4-chloropyrimidinesGood to Excellent[4]
2,4-Dichloro-5-nitropyridineCyclopentylamine4-(Cyclopentylamino)-2-chloro-5-nitropyridineNot specified[5]

Experimental Protocols

Below are representative experimental protocols for nucleophilic substitution reactions on dichlorinated heterocyclic compounds, which can be adapted for this compound.

General Protocol for Amination of 2,4-Dichloro-5-nitropyridine

This protocol describes the reaction of 2,4-dichloro-5-nitropyridine with cyclopentylamine and can serve as a starting point for reactions with this compound.[5]

Materials:

  • 2,4-dichloro-5-nitropyridine (1.0 equiv)

  • Cyclopentylamine (1.0 equiv)

  • Triethylamine (2.0 equiv)

  • Anhydrous acetonitrile

Procedure:

  • In a round-bottom flask, dissolve 2.0 mmol of 2,4-dichloro-5-nitropyridine in 2 mL of anhydrous acetonitrile.

  • In a separate vial, prepare a solution of cyclopentylamine (2.0 mmol) and triethylamine (4.0 mmol) in 2 mL of anhydrous acetonitrile.

  • Slowly add the amine solution to the solution of 2,4-dichloro-5-nitropyridine with stirring at room temperature. A dark yellow solution is expected to form.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can be purified by column chromatography.

Alternative Synthetic Routes

Several alternative methods exist for the synthesis of substituted aminopyridazines, which may offer advantages in terms of yield, regioselectivity, or reaction conditions.

Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be applied to the synthesis of aminopyridazines from their corresponding chloro- or bromo-precursors. This method often provides excellent yields and regioselectivity under milder conditions compared to traditional SNAr reactions.[6][7]

Synthesis from Non-pyridazine Precursors

Substituted pyridazines can also be synthesized from acyclic precursors. For instance, the condensation of 1,4-dicarbonyl compounds with hydrazine is a classical method for forming the pyridazine ring.[8] More recent methods involve multicomponent reactions that can provide rapid access to complex pyridazine derivatives.

Visualizing Reaction Pathways and Workflows

To better understand the chemical transformations and experimental procedures, the following diagrams have been generated using the DOT language.

sn_ar_mechanism substrate This compound intermediate Meisenheimer Complex (Anionic Intermediate) substrate->intermediate + Nu- nucleophile Nucleophile (Nu-) product Substituted Product intermediate->product - Cl- leaving_group Chloride Ion (Cl-)

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

experimental_workflow start Dissolve dichloropyridazine in solvent add_reagents Add amine and base start->add_reagents reaction Stir at room temperature add_reagents->reaction monitor Monitor by TLC reaction->monitor workup Concentrate and purify monitor->workup Reaction complete end Isolated Product workup->end

Caption: A typical experimental workflow for an amination reaction.

Conclusion

This compound is a valuable and reactive building block for the synthesis of a wide range of substituted pyridazines. Its reactivity is dominated by nucleophilic aromatic substitution, with the regioselectivity influenced by the strong electron-withdrawing nitro group. While direct mechanistic studies on this specific molecule are limited, a good understanding of its reactivity can be gained from analogous systems. For researchers seeking alternatives, palladium-catalyzed cross-coupling reactions and de novo synthesis from acyclic precursors offer powerful strategies for accessing similar and diverse chemical structures. The choice of synthetic route will ultimately depend on the desired substitution pattern, available starting materials, and the need for specific reaction conditions.

References

A Comparative Guide to Alternative Reagents for the Nitration of Dichloropyridazinamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The nitration of dichloropyridazinamine is a critical step in the synthesis of various pharmacologically active compounds. The traditional method, employing a mixture of nitric and sulfuric acids, is effective but poses significant safety and environmental challenges. This guide provides an objective comparison of alternative nitrating reagents, offering milder and potentially more selective routes to the desired nitro-substituted products. This analysis is supported by experimental data from analogous reactions, providing a framework for methodology selection and development.

Traditional vs. Alternative Nitrating Agents: A Head-to-Head Comparison

The selection of a nitrating agent has profound implications for reaction efficiency, safety, and functional group compatibility. While mixed acid is a powerful and cost-effective option, its hazardous nature has spurred the development of safer alternatives.

ParameterMixed Acid (HNO₃/H₂SO₄)N-NitrosaccharinN-Nitropyrazole
Reagent Type Strong inorganic acidsBench-stable solidBench-stable solid
Reaction Conditions Harsh, strongly acidic, often requires low temperaturesMild, often neutral or with a Lewis acid catalystMild, can be tuned with reaction conditions
Safety Profile Highly corrosive, exothermic, generates toxic fumesGenerally safer to handle, recyclable reagent scaffold[1]Safer to handle than mixed acid
Functional Group Tolerance Limited, sensitive groups can be degraded or oxidizedExcellent, tolerates a wide range of functional groups[2]Good functional group tolerance[3]
Byproducts Significant acidic wasteSaccharin (recyclable)[1]Pyrazole derivatives
Typical Yields (analogous compounds) 75-85% (for 4-amino-2-chloro-3-nitropyridine)[4]>90% for various arenes and heteroarenes[2]51-99% for various biorelevant molecules[3]

Experimental Protocols

Protocol 1: Nitration with Mixed Acid (HNO₃/H₂SO₄)

This protocol is adapted from the synthesis of 4-amino-2-chloro-3-nitropyridine.[4]

Materials:

  • 4-amino-2-chloropyridine

  • Concentrated sulfuric acid (98%)

  • Nitric acid (65%)

  • Ice

  • Water

Procedure:

  • In a reaction flask, slowly add 4-amino-2-chloropyridine to concentrated sulfuric acid, maintaining the temperature below 20°C with an ice bath. Stir until all the solid has dissolved.

  • Prepare the nitrating mixture by slowly adding 65% nitric acid to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the internal temperature does not rise above 10°C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • The crude product can be purified by recrystallization.

Expected Outcome: This method is expected to yield the desired nitro product, though the harsh acidic conditions may lead to the formation of isomers and byproducts. For 4-amino-2-chloro-3-nitropyridine, a yield of 75-85% is reported.[4]

Protocol 2: General Procedure for Nitration with N-Nitrosaccharin

This general protocol is based on the nitration of various arenes and heteroarenes.[2]

Materials:

  • Substrate (e.g., dichloropyridazinamine)

  • N-nitrosaccharin

  • Magnesium perchlorate [Mg(ClO₄)₂] (catalyst)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the substrate in acetonitrile, add N-nitrosaccharin (1.3 equivalents) and magnesium perchlorate (10 mol%).

  • Heat the reaction mixture at 85°C for 5-19 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be worked up by standard procedures, typically involving dilution with an organic solvent, washing with water, and purification by column chromatography.

Expected Outcome: This method is anticipated to provide the nitrated product under significantly milder conditions than mixed acid, with high functional group tolerance. Yields for various substrates are generally high, often exceeding 90%.[2]

Protocol 3: General Procedure for Nitration with N-Nitropyrazole

This general protocol is based on the nitration of a broad range of (hetero)arenes.[3]

Materials:

  • Substrate (e.g., dichloropyridazinamine)

  • 5-methyl-1,3-dinitro-1H-pyrazole (nitrating reagent)

  • Lewis acid catalyst (e.g., In(OTf)₃, 10 mol%)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a solution of the substrate in acetonitrile, add the N-nitropyrazole reagent (1.5 equivalents) and the Lewis acid catalyst.

  • Heat the reaction mixture at a specified temperature (e.g., 100°C).

  • The reaction progress can be monitored by standard analytical techniques.

  • Work-up and purification would typically involve removal of the solvent, followed by chromatographic separation.

Expected Outcome: This method offers a controllable source of the nitronium ion, allowing for mild and scalable nitration. Yields are reported to be in the range of 51-99% for a variety of complex molecules.[3]

Reaction Workflows and Mechanisms

Understanding the underlying reaction pathways is essential for optimizing conditions and predicting outcomes.

Nitration_Workflow cluster_mixed_acid Traditional Method: Mixed Acid cluster_alternative Alternative Methods MA_Start Dichloropyridazinamine MA_Sigma Sigma Complex (Wheland Intermediate) MA_Start->MA_Sigma Electrophilic Attack MA_Reagent HNO₃ / H₂SO₄ MA_Intermediate Protonated HNO₃ (H₂O⁺-NO₂) MA_Reagent->MA_Intermediate Protonation MA_Electrophile Nitronium Ion (NO₂⁺) MA_Intermediate->MA_Electrophile Loss of H₂O MA_Electrophile->MA_Sigma MA_Product Nitro-dichloropyridazinamine MA_Sigma->MA_Product Deprotonation Alt_Start Dichloropyridazinamine Alt_Sigma Sigma Complex Alt_Start->Alt_Sigma Electrophilic Attack Alt_Reagent N-Nitrosaccharin or N-Nitropyrazole Alt_Electrophile Activated Complex [Reagent-Catalyst] Alt_Reagent->Alt_Electrophile Alt_Catalyst Lewis Acid (e.g., Mg(ClO₄)₂) Alt_Catalyst->Alt_Electrophile Alt_Electrophile->Alt_Sigma Alt_Product Nitro-dichloropyridazinamine Alt_Sigma->Alt_Product Deprotonation

Caption: Comparative workflow of traditional vs. alternative nitration pathways.

Conclusion

The development of alternative nitrating reagents such as N-nitrosaccharin and N-nitropyrazoles represents a significant advancement in synthetic chemistry, offering milder, safer, and more versatile approaches compared to the traditional mixed acid method. For the nitration of dichloropyridazinamine, these modern reagents hold the promise of improved yields, enhanced safety, and greater compatibility with complex molecular architectures. While direct experimental data for this specific transformation using alternative reagents is still emerging, the successful application of these methods to a wide array of heterocyclic compounds provides a strong rationale for their exploration in the synthesis of novel pyridazine-based pharmaceuticals. Researchers are encouraged to adapt the general protocols provided herein to their specific needs, contributing to a growing body of knowledge on safer and more efficient nitration methodologies.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3,6-Dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dichloro-5-nitropyridazin-4-amine was not located. The following disposal procedures are a composite of information from SDSs for structurally similar chlorinated and nitrated pyridazine and pyridine derivatives, including 4-Amino-2,6-dichloro-3-nitropyridine and 2,6-Dichloro-3-nitropyridine. This guidance is intended to provide essential safety and logistical information. However, it is imperative to consult the official SDS provided by your supplier for definitive instructions and to comply with all local, state, and federal regulations.

Researchers, scientists, and drug development professionals must handle this compound with caution due to its potential hazards. Based on analogous compounds, it is likely to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[1][2] Proper disposal is critical to ensure personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before handling this compound, ensure that a current SDS is available and that all personnel are trained on its contents. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Personal Protective Equipment (PPE):

Personnel handling this compound must wear appropriate PPE to prevent exposure. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[1]

Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be managed as hazardous waste.

1. Waste Segregation and Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Similarly, collect any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a separate, sealed container labeled as hazardous waste.

2. Spill Management:

  • In the event of a spill, evacuate the immediate area and ensure adequate ventilation.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a designated hazardous waste container.[2]

  • Clean the spill area with a suitable solvent (consult your institution's EHS guidelines), and collect the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS team immediately.

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3][4]

  • Contact your EHS office to arrange for the pickup and disposal of the waste containers.

  • Do not dispose of this chemical down the drain or in regular trash.[1]

Quantitative Data and PPE Summary

ParameterInformation (Based on Structurally Similar Compounds)Citations
GHS Hazard Statements H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaledH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
GHS Pictograms GHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE) Eye Protection: Safety gogglesHand Protection: Chemical-resistant glovesBody Protection: Lab coatRespiratory: NIOSH-approved respirator (if dust is generated)[1][2]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: Handling this compound assess_waste Assess Waste Type start->assess_waste pure_compound Pure or Unused Compound assess_waste->pure_compound Unused Product contaminated_materials Contaminated Materials (e.g., gloves, wipes) assess_waste->contaminated_materials Used Labware spill_cleanup Spill Cleanup Materials assess_waste->spill_cleanup Spill Residue collect_waste Collect in a Labeled, Sealed Hazardous Waste Container pure_compound->collect_waste contaminated_materials->collect_waste spill_cleanup->collect_waste store_waste Store in a Designated Waste Accumulation Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store_waste->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3,6-Dichloro-5-nitropyridazin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 3,6-Dichloro-5-nitropyridazin-4-amine was not located. The following guidance is synthesized from safety data for structurally similar compounds, including other chlorinated and nitrated pyridines and pyridazines. It is imperative to treat this compound as a hazardous substance and to handle it with the utmost care in a controlled laboratory environment.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to directly answer operational questions and build trust by providing value beyond the product itself.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, and eye contact. The following table summarizes the required PPE based on recommendations for similar chemical compounds.[1][2][3][4]

Protection Type Required Equipment Specifications and Rationale
Eye and Face Protection Safety Goggles or Face ShieldMust be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166 to protect against dust and splashes.[1][5] A face shield may be worn over goggles for enhanced protection.[6]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[6][7] Inspect gloves for any signs of degradation or puncture before each use. Dispose of contaminated gloves immediately as hazardous waste.[1]
Body Protection Laboratory Coat or Chemical-Resistant CoverallsA flame-resistant lab coat should be worn for all procedures. For tasks with a higher risk of splashes or significant exposure, chemical-resistant coveralls made of materials like Tyvek® or equivalent are advised.[8]
Respiratory Protection NIOSH/MSHA Approved RespiratorA dust mask or a respirator with appropriate cartridges is required when handling the solid compound, especially if there is a potential for dust generation.[1][2] All work with the solid should be conducted in a certified chemical fume hood.[1][5]
Footwear Closed-Toe ShoesRequired at all times in the laboratory to protect against spills and falling objects.[1]

Handling Procedures

Adherence to strict handling protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood functionality prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don all required PPE prep2->prep3 handle1 Weigh compound in fume hood, minimizing dust generation prep3->handle1 handle2 Transfer compound using appropriate tools (e.g., spatula) handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 post1 Clean the work area and decontaminate equipment handle3->post1 post2 Properly remove and dispose of contaminated PPE post1->post2 post3 Wash hands thoroughly with soap and water post2->post3

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodologies:

  • Engineering Controls: All manipulations of the solid compound must be conducted within a certified chemical fume hood to minimize the inhalation of dust.[1][5] Ensure the fume hood has adequate airflow before beginning any work.

  • Weighing and Transferring: When weighing and transferring the solid, use tools such as a spatula and weighing paper to prevent the generation of dust.[1] Avoid any actions that could cause the powder to become airborne.

  • General Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Disposal Decision Tree:

cluster_waste Waste Type cluster_disposal Disposal Action start Material for Disposal waste_chem Unused/Waste Chemical start->waste_chem waste_ppe Contaminated PPE (gloves, etc.) start->waste_ppe waste_glass Contaminated Glassware start->waste_glass disp_container Collect in a labeled, sealed, and appropriate hazardous waste container waste_chem->disp_container waste_ppe->disp_container waste_glass->disp_container disp_plant Dispose of contents/container to an approved waste disposal plant disp_container->disp_plant

Caption: A logical flow for the proper disposal of chemical waste and contaminated materials.

Disposal Protocols:

  • Waste Chemical: Unused or waste this compound should be collected in a clearly labeled, sealed, and appropriate hazardous waste container.[5]

  • Contaminated Materials: All disposable PPE (gloves, etc.), weighing papers, and any other materials that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.[1]

  • Disposal Vendor: The disposal of the hazardous waste must be handled by a licensed and approved waste disposal company, following all local, state, and federal regulations.[5] Do not dispose of this chemical down the drain or in regular trash.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is essential.

Emergency Situation Immediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[2] If irritation persists, seek medical attention.
Inhalation Move the exposed individual to fresh air.[5] If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[3] Cover the spill with an inert absorbent material and collect it in a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Dichloro-5-nitropyridazin-4-amine
Reactant of Route 2
Reactant of Route 2
3,6-Dichloro-5-nitropyridazin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.